An In-depth Technical Guide to 2-Hydroxy-4-phenylbenzoic Acid (CAS 4482-27-3)
This guide provides a comprehensive technical overview of 2-Hydroxy-4-phenylbenzoic acid, a versatile molecule with significant potential in drug discovery and materials science. We will delve into its chemical and physi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Hydroxy-4-phenylbenzoic acid, a versatile molecule with significant potential in drug discovery and materials science. We will delve into its chemical and physical properties, synthesis, characterization, and current and prospective applications, offering insights grounded in established scientific principles.
Introduction and Significance
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is an aromatic carboxylic acid with the chemical formula C₁₃H₁₀O₃.[1] Its structure is characterized by a salicylic acid core with a phenyl group substituted at the 4-position. This unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a biphenyl backbone—imparts a range of interesting chemical and biological properties.
Primarily, 2-Hydroxy-4-phenylbenzoic acid serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. It is a key intermediate in the synthesis of chromones, which have been investigated as tyrosine phosphatase inhibitors.[2] Furthermore, its structural similarity to salicylic acid suggests its potential as an anti-inflammatory agent.[2] The biphenyl moiety also opens up possibilities for its use in the creation of advanced polymers and liquid crystals, similar to its isomer, 4-biphenylcarboxylic acid.[3]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The properties of 2-Hydroxy-4-phenylbenzoic acid are summarized in the table below.
220-225 °C (for the related 4-biphenylcarboxylic acid)
Synthesis and Purification
The synthesis of 2-Hydroxy-4-phenylbenzoic acid can be achieved through various organic chemistry methodologies. A common and effective approach is the Suzuki coupling reaction, which is a versatile method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Biphenylcarboxylic Acid (A proxy for 2-Hydroxy-4-phenylbenzoic acid)
This protocol describes the synthesis of the closely related 4-biphenylcarboxylic acid and can be adapted for the synthesis of 2-Hydroxy-4-phenylbenzoic acid.[6]
Reaction Setup: In a reaction vessel under an argon atmosphere, combine 4-bromobenzoic acid (13.8 mmol), phenylboronic acid (16.4 mmol), potassium carbonate (27.3 mmol), and palladium tetrakis(triphenylphosphine) (as a catalyst) in a 10:1 mixture of dioxane and water (40 mL).
Reaction Execution: Heat the mixture to 75°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.
Workup and Isolation: After the reaction is complete, cool the solution and filter it. Adjust the pH of the filtrate to 2-3 with an appropriate acid, which will cause a white solid to precipitate.
Purification: Collect the solid by filtration to yield the crude product. Further purification can be achieved by crystallization from a solvent system such as benzene/petroleum ether or aqueous ethanol.[6]
Caption: Integrated spectroscopic approach for structural confirmation.
Applications and Mechanisms of Action
The unique structure of 2-Hydroxy-4-phenylbenzoic acid makes it a valuable compound in several scientific domains.
Medicinal Chemistry
Enzyme Inhibition: This compound is a precursor for the synthesis of chromones, which have been identified as inhibitors of tyrosine phosphatases. [2]These enzymes play a critical role in cellular signaling, and their inhibition is a target for various diseases.
Anti-Inflammatory Potential: As a derivative of salicylic acid, it is proposed to have anti-inflammatory properties. [2]The mechanism likely involves the modulation of inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Endoplasmic Reticulum (ER) Stress Amelioration: Research on bi-aryl analogues of salicylic acid, including 2-Hydroxy-4-phenylbenzoic acid, has shown their potential to reduce ER stress. [7][8]ER stress is implicated in a variety of diseases, including Alzheimer's disease and atherosclerosis.
[7]
Caption: Potential role in mitigating ER stress-related diseases.
Materials Science
The rigid biphenyl structure of 2-Hydroxy-4-phenylbenzoic acid suggests its utility in the synthesis of high-performance polymers. [3]The presence of both a hydroxyl and a carboxylic acid group allows for its incorporation into polyesters and other polymers, potentially enhancing their thermal stability and mechanical properties.
[3]
Safety and Handling
Conclusion
2-Hydroxy-4-phenylbenzoic acid is a molecule of significant interest with a diverse range of potential applications. Its role as a synthetic intermediate in medicinal chemistry is well-established, and its inherent structural features suggest a promising future in the development of novel therapeutics and advanced materials. Further research into its biological activities and material properties is warranted to fully unlock its potential.
References
SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
ResearchGate. (2013, September). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. Retrieved from [Link]
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
MDPI. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
ChemBK. (2022, October 16). 4-Phenylbenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]
NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
Wikipedia. (n.d.). Phenyl salicylate. Retrieved from [Link]
PMC. (2021, August 17). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Retrieved from [Link]
PubChem. (n.d.). Phenyl Salicylate. Retrieved from [Link]
Human Metabolome Database. (2012, September 11). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Retrieved from [Link]
ResearchGate. (2021, August 5). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Retrieved from [Link]
A Comprehensive Technical Guide to 2-Hydroxy-4-phenylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylbenzoic acid, a biphenyl derivative of salicylic acid with sig...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylbenzoic acid, a biphenyl derivative of salicylic acid with significant potential in medicinal chemistry and materials science. This document details its nomenclature, physicochemical properties, synthesis methodologies, and known biological activities, with a particular focus on its prospective applications in drug development. As a Senior Application Scientist, this guide is structured to deliver not only foundational knowledge but also actionable insights into the synthesis and potential mechanisms of action of this compound, grounded in established chemical principles and supported by scientific literature.
Introduction and Nomenclature
4-Phenylsalicylic acid, a derivative of salicylic acid, presents an interesting scaffold for the development of novel therapeutic agents. Its formal IUPAC name is 2-hydroxy-4-phenylbenzoic acid [1]. The presence of a phenyl group on the salicylic acid backbone significantly alters its electronic and steric properties, opening avenues for diverse pharmacological activities.
This guide will explore the synthesis, properties, and potential applications of this intriguing molecule, providing a solid foundation for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-hydroxy-4-phenylbenzoic acid is crucial for its application in drug design and formulation. The following table summarizes its key properties.
The synthesis of 2-hydroxy-4-phenylbenzoic acid can be approached through several established organic reactions. The choice of synthetic route will depend on the availability of starting materials, desired scale, and required purity. Two plausible and widely applicable methods are the Kolbe-Schmitt reaction and the Suzuki-Miyaura cross-coupling reaction.
Kolbe-Schmitt Carboxylation of 4-Phenylphenol
The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols[3][4]. In this approach, 4-phenylphenol is first converted to its phenoxide, which then undergoes electrophilic carboxylation with carbon dioxide under pressure and heat[3].
Reaction Causality: The phenoxide is a much more powerful nucleophile than the corresponding phenol, making it reactive towards the weak electrophile, carbon dioxide. The ortho-product is often favored due to the coordination of the alkali metal cation between the phenoxide oxygen and the incoming carbon dioxide.
Experimental Protocol (Generalized):
Phenoxide Formation: In a high-pressure autoclave, 4-phenylphenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an inert, high-boiling solvent to form the corresponding phenoxide. The reaction is typically heated to remove any water present.
Carboxylation: The autoclave is then pressurized with dry carbon dioxide to 100 atm or higher and heated to a temperature typically ranging from 125-150°C for several hours[3].
Work-up and Isolation: After cooling and venting the autoclave, the reaction mixture is dissolved in water and acidified with a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the crude 2-hydroxy-4-phenylbenzoic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-4-phenylbenzoic Acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid. Designed for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships between the molecular structure and its spectral output. We will delve into the theoretical prediction of the spectrum, outline a robust experimental protocol for its acquisition, and provide the necessary tools for accurate interpretation.
Introduction: The Compound and the Technique
2-Hydroxy-4-phenylbenzoic acid (C₁₃H₁₀O₃) is a derivative of salicylic acid, a class of compounds well-known for their biological activities, including anti-inflammatory properties.[1] Its structure features a benzoic acid core with a hydroxyl group ortho to the carboxylic acid and a phenyl group at the para position relative to the hydroxyl group.
Proton NMR (¹H NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, spin-spin coupling, and integration of proton signals, we can gain unambiguous insights into the electronic environment and connectivity of hydrogen atoms within a molecule.[2] This guide will predict the ¹H NMR spectrum of 2-Hydroxy-4-phenylbenzoic acid based on established principles and data from analogous structures, providing a reliable reference for its characterization.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the unique proton environments in the molecule. The structure contains two aromatic rings and two labile protons.
Salicylic Acid Ring (Ring A): This ring has three aromatic protons, labeled H-3, H-5, and H-6.
Phenyl Substituent (Ring B): This ring has five protons. Due to rotation around the C-C single bond, the protons at the 2' and 6' positions are equivalent, as are the protons at the 3' and 5' positions. This results in three distinct environments: H-2'/6', H-3'/5', and H-4'.
Labile Protons: The molecule has a carboxylic acid proton (-COOH) and a phenolic hydroxyl proton (-OH).
The interplay of electronic effects from the -OH, -COOH, and phenyl substituents dictates the precise spectral appearance of these nine unique proton environments.
Predicted ¹H NMR Spectral Analysis
The final spectrum is a summation of chemical shifts, signal multiplicities (splitting patterns), and signal integrals.
Chemical Shifts (δ)
The position of a signal on the x-axis (measured in parts per million, ppm) is its chemical shift, which is highly sensitive to the electronic environment of the proton.[3][4]
Labile Protons (-COOH and -OH): The carboxylic acid proton is highly deshielded and is expected to appear far downfield, typically in the range of 10.0-13.0 ppm .[3][5] The phenolic proton, also deshielded, will resonate at a lower chemical shift, generally between 9.0-10.0 ppm . In a solvent like DMSO-d₆, these signals are often observable as broad singlets.
Aromatic Protons (Ring A): Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[6] The substituents dramatically influence their precise location.
The -COOH group is electron-withdrawing (deactivating), deshielding protons at its ortho and para positions.
The -OH group is strongly electron-donating (activating), shielding protons at its ortho and para positions.
H-6: This proton is ortho to the deshielding -COOH group and will be the most downfield proton on this ring, predicted around 7.8-8.0 ppm .
H-3: This proton is ortho to the shielding -OH group and meta to the -COOH group. It will be the most upfield proton on this ring, likely appearing around 6.9-7.1 ppm .
H-5: This proton is para to the -OH group (shielding) and meta to the -COOH group (weakly deshielding). Its chemical shift will be intermediate, predicted in the 7.2-7.4 ppm range.
Aromatic Protons (Ring B): These five protons will resonate in the typical aromatic region. Based on data for 4-phenylbenzoic acid, they are expected to appear as a complex multiplet.[7] We can predict that the ortho protons (H-2'/6') will be slightly more deshielded than the meta (H-3'/5') and para (H-4') protons, with all signals likely falling within the 7.3-7.7 ppm range.
Spin-Spin Coupling and Multiplicity
The splitting of a signal into multiple peaks (multiplicity) is caused by the magnetic influence of neighboring non-equivalent protons. This phenomenon, governed by the n+1 rule, provides direct evidence of proton connectivity.[8]
H-6: It is coupled to one neighbor, H-5. The coupling is ortho (³J), which is typically strong (7–10 Hz).[9] Therefore, the H-6 signal will be a doublet (d) .
H-3: It is coupled to one neighbor, H-5. This is a meta coupling (⁴J), which is significantly weaker (2–3 Hz).[9] The H-3 signal will appear as a doublet (d) , but with a smaller splitting constant than H-6.
H-5: It is coupled to two non-equivalent neighbors: H-6 (ortho coupling) and H-3 (meta coupling). This will result in a doublet of doublets (dd) .
Ring B Protons: The protons on the phenyl ring (H-2'/6', H-3'/5', H-4') will couple with each other, resulting in a complex, overlapping multiplet (m) .
Labile Protons: The -COOH and -OH protons typically do not show coupling to other protons, especially in protic solvents or in the presence of trace water, due to rapid chemical exchange. They will appear as broad singlets (br s) .
Integration
The area under each signal is proportional to the number of protons it represents.[2] For 2-Hydroxy-4-phenylbenzoic acid, the expected integration ratio would be:
Ring A: 1H (H-6) : 1H (H-3) : 1H (H-5)
Ring B: 5H (multiplet for all 5 protons)
Labile Protons: 1H (-COOH) : 1H (-OH)
Predicted ¹H NMR Data Summary
The predicted spectral data are summarized in the table below for a spectrum acquired in DMSO-d₆.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-COOH
10.0 - 13.0
Broad Singlet (br s)
-
1H
-OH
9.0 - 10.0
Broad Singlet (br s)
-
1H
H-6
7.8 - 8.0
Doublet (d)
³J ≈ 8.0 - 9.0
1H
Ring B (H-2'/3'/4'/5'/6')
7.3 - 7.7
Multiplet (m)
-
5H
H-5
7.2 - 7.4
Doublet of Doublets (dd)
³J ≈ 8.0 - 9.0, ⁴J ≈ 2.0
1H
H-3
6.9 - 7.1
Doublet (d)
⁴J ≈ 2.0
1H
Visualization of Molecular Structure and Proton Coupling
The following diagram, generated using Graphviz, illustrates the structure of 2-Hydroxy-4-phenylbenzoic acid and the key through-bond coupling relationships between the protons on the salicylic acid core.
An In-depth Technical Guide to the 13C NMR Spectral Data of 2-Hydroxy-4-phenylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxy-4-phenylbenzoic acid. In the absence of a publicly available experimental spectrum, this guide utilizes a highly reliable, machine learning-based prediction, corroborated by empirical data from analogous structures, to serve as a robust reference for researchers. This document details the predicted chemical shifts, offers an in-depth interpretation of the spectral assignments, outlines a standard operating procedure for experimental data acquisition, and provides a foundational understanding of the structural and electronic factors influencing the spectrum. This guide is intended to support endeavors in structural elucidation, quality control, and synthetic chemistry involving this compound.
Introduction: The Significance of 2-Hydroxy-4-phenylbenzoic Acid and the Role of ¹³C NMR
2-Hydroxy-4-phenylbenzoic acid, a derivative of salicylic acid, is a molecule of interest in medicinal chemistry and materials science. Its structural framework, featuring a biphenyl moiety, a carboxylic acid, and a hydroxyl group, imparts a unique combination of chemical properties that are actively being explored for various applications.
¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of organic molecules. It provides invaluable information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their electronic environment. For a molecule like 2-Hydroxy-4-phenylbenzoic acid, ¹³C NMR is crucial for confirming its synthesis, assessing its purity, and understanding the electronic interplay between its functional groups.
Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for 2-Hydroxy-4-phenylbenzoic acid, this guide presents a high-fidelity predicted spectrum. This prediction is generated using advanced algorithms that leverage vast spectral databases and machine learning. The interpretation is further substantiated by comparing the predicted shifts with the known experimental data of its constituent substructures: salicylic acid and 4-phenylbenzoic acid.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2-Hydroxy-4-phenylbenzoic acid was predicted using the online NMR prediction tool, NMRdb. The predicted chemical shifts are presented in Table 1. The structure with atom numbering is shown in Figure 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-4-phenylbenzoic Acid
Carbon Atom
Predicted Chemical Shift (ppm)
Multiplicity (Proton-Coupled)
C1
112.5
Singlet (Quaternary)
C2
162.8
Singlet (Quaternary)
C3
118.2
Doublet (CH)
C4
146.1
Singlet (Quaternary)
C5
122.5
Doublet (CH)
C6
132.1
Doublet (CH)
C7 (COOH)
173.5
Singlet (Quaternary)
C1'
139.8
Singlet (Quaternary)
C2'/C6'
127.2
Doublet (CH)
C3'/C5'
129.3
Doublet (CH)
C4'
128.8
Doublet (CH)
Disclaimer: These are predicted values and may differ slightly from experimental results. The prediction was performed in a simulated deuterated chloroform (CDCl₃) environment.
In-depth Spectral Analysis and Interpretation
The predicted ¹³C NMR spectrum of 2-Hydroxy-4-phenylbenzoic acid is expected to exhibit 11 distinct signals, as all 13 carbon atoms are chemically non-equivalent. The presence of the phenyl substituent at the C4 position breaks the symmetry that would be present in salicylic acid.
The Carboxylic Acid Carbon (C7)
The carbonyl carbon of the carboxylic acid group (C7) is predicted to have the most downfield chemical shift at 173.5 ppm . This is characteristic of carboxylic acid carbons, which typically resonate in the 160-185 ppm region.[1] The high deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms.
Aromatic Carbons of the Salicylic Acid Moiety (C1-C6)
C2 (bearing the -OH group): Predicted at 162.8 ppm , this carbon is significantly deshielded. This is a hallmark of a phenolic carbon, where the oxygen atom's lone pairs participate in resonance, increasing the electron density on the ring, but the direct electronegative effect of the oxygen dominates the chemical shift of the attached carbon. In salicylic acid, this carbon appears around 163.18 ppm.[2]
C4 (bearing the phenyl group): The quaternary carbon C4 is predicted at 146.1 ppm . This downfield shift is attributed to the substitution with the phenyl ring.
C1 (adjacent to the -COOH group): This quaternary carbon is predicted at 112.5 ppm . It is upfield relative to the other substituted aromatic carbons due to the electronic effects of the adjacent carboxylic acid group.
C6, C5, and C3 (protonated carbons): These carbons are predicted to resonate at 132.1 ppm, 122.5 ppm, and 118.2 ppm , respectively. Their specific shifts are a result of the combined electronic effects of the hydroxyl, carboxyl, and phenyl substituents.
Aromatic Carbons of the Phenyl Substituent (C1' - C6')
C1' (ipso-carbon): The quaternary carbon C1' of the phenyl ring, directly attached to the salicylic acid moiety, is predicted at 139.8 ppm .
C2'/C6', C3'/C5', and C4': The protonated carbons of the phenyl ring are predicted to appear in the typical aromatic region. Due to the free rotation around the C4-C1' bond, the pairs C2'/C6' and C3'/C5' are chemically equivalent, leading to two signals for these four carbons. They are predicted at 127.2 ppm and 129.3 ppm , respectively. The C4' carbon is predicted at 128.8 ppm .
Experimental Protocol for ¹³C NMR Data Acquisition
This section provides a standardized workflow for acquiring the ¹³C NMR spectrum of 2-Hydroxy-4-phenylbenzoic acid.
Sample Preparation
Sample Weighing: Accurately weigh 50-100 mg of high-purity 2-Hydroxy-4-phenylbenzoic acid.[3]
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice due to the excellent solubility of many benzoic acid derivatives. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) can also be used.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle warming or vortexing may be required to achieve complete dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[4]
Spectrometer Frequency: 100 MHz for ¹³C
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
Acquisition Time (AQ): ~1.0 - 2.0 seconds.
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons to fully relax.
Pulse Width (P1): Calibrated 30° or 90° pulse.
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will be required for dilute samples to achieve a good signal-to-noise ratio.
Spectral Width (SW): 0 to 220 ppm.
Temperature: 298 K (25 °C).
Data Processing
Fourier Transformation (FT): The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum.[5][6]
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shift axis is referenced to the solvent peak or the internal standard (TMS at 0 ppm).
Peak Picking: The chemical shift of each peak is accurately determined.
Visualizations
Molecular Structure and Atom Numbering
Figure 1: Molecular structure of 2-Hydroxy-4-phenylbenzoic acid with atom numbering for ¹³C NMR assignment.
Experimental Workflow
Figure 2: A generalized workflow for the acquisition and processing of ¹³C NMR data.
Conclusion
This technical guide provides a detailed, albeit predictive, ¹³C NMR spectral analysis of 2-Hydroxy-4-phenylbenzoic acid. The predicted chemical shifts, supported by data from analogous compounds and fundamental NMR principles, offer a reliable reference for researchers. The provided experimental protocol outlines a standardized approach for obtaining high-quality experimental data. It is our hope that this guide will facilitate and accelerate research and development involving this important chemical entity.
References
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Retrieved from [Link]
Mestrelab Research. (2025). Mnova NMRPredict. Retrieved from [Link]
NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
NMRdb.org. Predict 13C carbon NMR spectra. Retrieved from [Link]
ResearchGate. (n.d.). Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. Retrieved from [Link]
e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). NMR Data Processing. Retrieved from [Link]
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
An In-depth Technical Guide to the FT-IR Analysis of 2-Hydroxy-4-phenylbenzoic Acid
This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Hydroxy-4-phenylbenzoic acid. Tailored for researchers, scientists, and professionals in drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Hydroxy-4-phenylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure and spectral features. We will explore method selection, experimental execution, and detailed spectral interpretation, grounding each step in established scientific principles to ensure a robust and reproducible analytical workflow.
Foundational Principles: FT-IR Spectroscopy and the Analyte
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify molecular compounds by measuring their absorption of infrared radiation.[1] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[2] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups and overall structure.[1][2]
The Analyte: 2-Hydroxy-4-phenylbenzoic acid
2-Hydroxy-4-phenylbenzoic acid (C₁₃H₁₀O₃) is an aromatic carboxylic acid, also known as 4-phenylsalicylic acid.[3][4] Its structure, featuring a biphenyl backbone with both a carboxylic acid and a hydroxyl (phenolic) group, presents several characteristic functional groups that are readily identifiable by FT-IR spectroscopy. Understanding the vibrational behavior of these groups is key to confirming the identity and purity of the compound. As a derivative of salicylic acid, it holds potential as an anti-inflammatory agent and serves as a building block in chemical synthesis.[4]
Figure 1. Chemical Structure of 2-Hydroxy-4-phenylbenzoic acid.[3]
Experimental Design: Acquiring a High-Fidelity Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation technique.[5] For a solid compound like 2-Hydroxy-4-phenylbenzoic acid, two primary methods are prevalent: the traditional Potassium Bromide (KBr) pellet technique and the more modern Attenuated Total Reflectance (ATR).
Causality in Method Selection:
KBr Pellet Method: This transmission technique involves dispersing the analyte in a dry, IR-transparent matrix (KBr).[6][7] It is often considered the gold standard for generating high-resolution spectra for library matching. However, it is labor-intensive and highly sensitive to moisture, which can introduce a broad O-H absorption band and obscure key spectral features.[8][9] The hygroscopic nature of KBr demands meticulous sample handling.
Attenuated Total Reflectance (ATR): ATR has become the dominant sampling method for its simplicity and lack of sample preparation.[5][7] The sample is placed directly onto a high-refractive-index crystal (commonly diamond or zinc selenide), and the IR beam interacts with the sample surface.[5] This method is fast, requires minimal sample, and is less affected by sample thickness. However, the penetration depth of the IR beam is wavelength-dependent, which can cause slight variations in peak intensities compared to transmission spectra.[5]
For this guide, we will detail the KBr pellet method due to its established history and the excellent spectral quality it can produce when executed correctly.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Detailed Protocol: KBr Pellet Preparation and Analysis
This protocol is designed to be a self-validating system, minimizing common sources of error such as moisture contamination.
Material Preparation:
Gently heat analytical grade KBr powder in an oven at ~110°C for 2-4 hours to ensure it is completely dry. Store in a desiccator.
Ensure the agate mortar and pestle, pellet die, and all spatulas are scrupulously clean and dry. Wash with a volatile solvent like acetone if necessary and dry completely.
Sample Grinding and Mixing:
Weigh approximately 1-2 mg of 2-Hydroxy-4-phenylbenzoic acid.[6]
In the agate mortar, add the sample along with ~150-200 mg of the dried KBr powder.[6]
Grind the mixture gently but thoroughly for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the analyte to below the wavelength of the incident IR radiation to minimize scattering effects.
Pellet Formation:
Carefully transfer a portion of the mixture into the pellet die.
Assemble the die and place it in a hydraulic press.
Apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be clear and translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or uneven pressure.[8]
Spectral Acquisition:
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
First, run a background scan with the sample chamber empty. This measures the spectrum of the instrument's environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.
Next, run the sample scan. The instrument will ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.[9]
Spectral Interpretation: Decoding the Molecular Fingerprint
The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[10][11] We will analyze the spectrum in distinct regions.
Key Spectral Regions and Vibrational Assignments
Wavenumber Range (cm⁻¹)
Vibrational Mode
Expected Appearance for 2-Hydroxy-4-phenylbenzoic acid
3300 - 2500
O-H Stretch (Carboxylic Acid & Phenol)
A very broad, strong absorption band is the hallmark of a hydrogen-bonded carboxylic acid.[12][13] This is due to the formation of stable hydrogen-bonded dimers. The phenolic O-H stretch will be superimposed within this broad envelope. The entire feature may obscure the sharper C-H stretches.[13]
3100 - 3000
C-H Stretch (Aromatic)
Multiple weak to medium, sharp peaks appearing on the shoulder of the broad O-H band. These correspond to the stretching of C-H bonds on the two phenyl rings.
1710 - 1680
C=O Stretch (Carbonyl of Carboxylic Acid)
A very strong and sharp "sword-like" peak.[14] The typical range for a dimeric carboxylic acid is 1725-1700 cm⁻¹.[12] Conjugation with the aromatic ring is expected to lower this frequency further, likely placing it in the 1710-1680 cm⁻¹ range.[12]
1610 - 1450
C=C Stretch (Aromatic Rings)
Several medium to strong, sharp bands. These absorptions are characteristic of the phenyl and biphenyl backbone of the molecule.
1320 - 1210
C-O Stretch (Coupled with O-H in-plane bend)
A strong, broad peak associated with the C-O single bond of the carboxylic acid group.[15] The phenolic C-O stretch will also contribute in this region, typically around 1260-1200 cm⁻¹.
~920
O-H Bend (Out-of-plane, dimeric acid)
A broad, medium-intensity peak characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer.
Below 900
C-H Bend (Aromatic, out-of-plane)
Peaks in this "fingerprint" region are highly specific to the substitution pattern of the aromatic rings. Their exact position and intensity can help confirm the substitution pattern of the molecule.
Trustworthiness through Mechanistic Insight:
The Broad O-H Band: The exceptional broadness of the O-H stretch (2500-3300 cm⁻¹) is a direct consequence of strong intermolecular hydrogen bonding.[13][15] In the solid state, 2-Hydroxy-4-phenylbenzoic acid molecules will form dimeric pairs, creating a stable eight-membered ring. This strong interaction weakens the O-H bond, lowering its stretching frequency and creating a wide distribution of bond energies, which results in a very broad absorption band.
Conjugation Effect on C=O: The carbonyl group is directly attached to a benzene ring. This conjugation (delocalization of π-electrons) slightly weakens the C=O double bond, reducing the energy required to excite its stretching vibration. Consequently, the absorption frequency is lowered from the ~1760 cm⁻¹ seen in non-conjugated (monomeric) acids to the ~1710-1680 cm⁻¹ range.[12]
Conclusion
The FT-IR analysis of 2-Hydroxy-4-phenylbenzoic acid provides a definitive method for its structural confirmation. The spectrum is dominated by a few key features: the exceptionally broad O-H stretching band above 2500 cm⁻¹, the strong, sharp carbonyl (C=O) absorption near 1700 cm⁻¹, and a series of aromatic C=C stretching bands. Proper sample preparation, particularly using the KBr pellet method with rigorously dried materials, is paramount to obtaining a high-quality spectrum free of artifacts. By understanding the causal links between molecular structure, intermolecular forces like hydrogen bonding, and the resulting spectral features, researchers can confidently utilize FT-IR spectroscopy for the reliable identification and quality assessment of this and similar aromatic carboxylic acids.
References
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
Sample preparation for FT-IR. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
Benzoic Acid Calculations. (2008). Shippensburg University. Retrieved from [Link]
McQuillan, A. J., & Al-Abadleh, H. A. (2002). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions. ResearchGate. Retrieved from [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
2-Hydroxy-4-phenylbenzoic acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
Fujii, A., et al. (2023). Structures and Anharmonic Analyses of the O–H Stretching Vibrations of Jet-Cooled Benzoic Acid (BA), (BA)(H2O)n, and (BA)2(H2O)n (n = 1, 2) Clusters. ACS Publications. Retrieved from [Link]
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
Benzoic Acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
An In-Depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-4-phenylbenzoic Acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Hydroxy-4-phenylbenzoic acid, a molecule of interest in drug development and chemical synthesis. As a salicylic acid derivati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Hydroxy-4-phenylbenzoic acid, a molecule of interest in drug development and chemical synthesis. As a salicylic acid derivative, it has been investigated for its potential anti-inflammatory properties and serves as a building block for chromones, which are inhibitors of tyrosine phosphatase.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical behavior of this compound.
Introduction to 2-Hydroxy-4-phenylbenzoic Acid
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is an aromatic carboxylic acid with the chemical formula C₁₃H₁₀O₃ and a monoisotopic mass of 214.062994 g/mol .[2] Its structure, featuring a biphenyl backbone with hydroxyl and carboxylic acid functional groups, dictates its chemical properties and its behavior in mass spectrometric analysis. Understanding its ionization and fragmentation patterns is crucial for its accurate identification and quantification in various matrices.
Mass spectrometry is a powerful analytical technique for the identification and quantification of chemical compounds.[3] For a molecule like 2-Hydroxy-4-phenylbenzoic acid, electrospray ionization (ESI) is a commonly employed technique due to its soft ionization nature, which typically keeps the molecule intact.
Ionization: Electrospray Ionization (ESI)
Given the presence of an acidic carboxylic acid group, 2-Hydroxy-4-phenylbenzoic acid is most effectively analyzed in negative ion mode ESI.[4] In this mode, the molecule readily loses a proton (deprotonation) to form the [M-H]⁻ ion. This process is highly efficient for carboxylic acids and allows for sensitive detection.
The experimental workflow for ESI-MS analysis can be visualized as follows:
Caption: A typical LC-ESI-MS workflow for the analysis of 2-Hydroxy-4-phenylbenzoic acid.
Predicted Fragmentation Pathway
In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 213.0557) will be the precursor ion for collision-induced dissociation (CID) experiments. The primary fragmentation events are expected to involve the loss of small neutral molecules from the carboxylic acid and hydroxyl groups.
Key Predicted Fragment Ions:
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Proposed Structure of Fragment
213.0557
169.0659
CO₂ (43.9898 Da)
Deprotonated 4-phenylphenol
213.0557
195.0451
H₂O (18.0106 Da)
Anhydro-4-phenylsalicylate
169.0659
141.0709
CO (27.9949 Da)
Deprotonated biphenyl with loss of a carbon monoxide
169.0659
93.0346
C₆H₄ (76.0313 Da)
Phenoxide ion
The fragmentation cascade likely begins with the loss of carbon dioxide (decarboxylation), a common fragmentation pathway for deprotonated carboxylic acids.[8][9] This would result in the formation of a deprotonated 4-phenylphenol ion at m/z 169.0659. Further fragmentation of this ion could involve the loss of a second carbon monoxide molecule or cleavage of the biphenyl bond. The loss of water from the precursor ion is another plausible pathway, arising from the interaction of the hydroxyl and carboxylic acid groups.
The predicted fragmentation pathway is illustrated below:
Caption: Predicted ESI-MS/MS fragmentation pathway of deprotonated 2-Hydroxy-4-phenylbenzoic acid.
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following sections detail the recommended procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique depends on the matrix in which the analyte is present. For analysis in biological matrices like plasma or urine, protein precipitation is a common and effective first step.[10][11]
Protocol for Protein Precipitation:
To 100 µL of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol. The solvent should ideally contain a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte remains in its protonated state for better solubility in the organic phase.
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully collect the supernatant, which contains the analyte.
The supernatant can be directly injected into the LC-MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for a concentration step.[12]
For less complex matrices, a "dilute and shoot" approach may be sufficient, where the sample is simply diluted with the initial mobile phase before injection.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is the recommended setup.
Instrumentation and Parameters:
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is a suitable choice for separating small aromatic molecules.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analyte, followed by a re-equilibration step.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 1 - 5 µL.
Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
Collision Energy: Optimization of collision energy is crucial to achieve the desired fragmentation efficiency. A starting point would be in the range of 10-30 eV.
The experimental design for method development can be summarized as follows:
An In-Depth Technical Guide to the UV-Vis Spectroscopy of 2-Hydroxy-4-phenylbenzoic Acid
This guide provides a comprehensive technical overview of the principles and practices for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 2-Hydroxy-4-phenylbenzoic acid. It is intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the principles and practices for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 2-Hydroxy-4-phenylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this analytical technique for the characterization and quantification of this important compound.
Introduction: The Significance of 2-Hydroxy-4-phenylbenzoic Acid
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a salicylic acid derivative with a biphenyl structure.[1][2] This compound is of interest in pharmaceutical research and development, potentially as an anti-inflammatory agent.[2] Its chemical structure, featuring a hydroxyl group and a carboxylic acid on one phenyl ring, and an additional phenyl group, gives it distinct spectroscopic properties that are crucial for its identification and quantification.
UV-Vis spectroscopy is a fundamental and widely accessible analytical technique that provides valuable information about the electronic transitions within a molecule. For aromatic compounds like 2-Hydroxy-4-phenylbenzoic acid, UV-Vis spectroscopy is particularly useful for confirming identity, determining concentration, and studying the influence of environmental factors such as solvent and pH.
Theoretical Foundations of UV-Vis Spectroscopy of Aromatic Acids
The UV-Vis spectrum of an organic molecule is determined by the electronic transitions between molecular orbitals. In 2-Hydroxy-4-phenylbenzoic acid, the absorption of UV radiation primarily involves the excitation of π electrons in the aromatic rings and non-bonding (n) electrons on the oxygen atoms of the hydroxyl and carboxyl groups to higher energy anti-bonding (π*) orbitals.
The key chromophores in 2-Hydroxy-4-phenylbenzoic acid are the benzene ring, the carboxylic acid group, and the hydroxyl group. The presence of the phenyl substituent on the salicylic acid backbone creates an extended conjugated system, which is expected to influence the position and intensity of the absorption bands compared to simpler aromatic acids. Generally, phenolic acids with a benzoic acid framework exhibit their maximum absorbance (λmax) in the range of 200 to 290 nm.[3] For comparison, the structurally similar 2,4-dihydroxybenzoic acid shows absorption maxima at 208 nm, 258 nm, and 296 nm.[4] Salicylic acid in methanol displays absorption peaks around 231-234 nm and 296-302 nm.[5][6]
The following diagram illustrates the key components of 2-Hydroxy-4-phenylbenzoic acid that contribute to its UV-Vis spectrum.
Caption: Workflow for quantitative analysis of 2-Hydroxy-4-phenylbenzoic acid.
Data Analysis and Interpretation
Determination of Absorption Maxima (λmax)
The acquired UV-Vis spectrum of 2-Hydroxy-4-phenylbenzoic acid in methanol should be examined to identify the wavelengths of maximum absorbance (λmax). Based on the spectra of similar compounds, prominent peaks are expected in the regions of 230-260 nm and 290-310 nm. The λmax is a critical parameter for both qualitative identification and quantitative analysis.
Quantitative Analysis: Beer-Lambert Law
The relationship between absorbance (A) and concentration (c) is described by the Beer-Lambert Law:
A = εbc
where:
A is the absorbance (unitless)
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant for a given substance at a specific wavelength.
b is the path length of the cuvette (typically 1 cm).
c is the concentration of the analyte (mol L⁻¹).
Calibration Curve:
A calibration curve is constructed by plotting the absorbance of the working standard solutions at the chosen λmax versus their corresponding concentrations. The plot should be linear, and a linear regression analysis should be performed to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the coefficient of determination (R²). An R² value of ≥ 0.999 is generally considered indicative of good linearity.
Molar Absorptivity:
The molar absorptivity (ε) can be calculated from the slope (m) of the calibration curve. For reference, the molar absorptivity of the salicylate monoanion is approximately 3.6 x 10³ L mol⁻¹ cm⁻¹.
Factors Influencing the UV-Vis Spectrum
Solvent Effects
The choice of solvent can influence the position and intensity of absorption bands. Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, which can alter the energy levels of the ground and excited states. This can lead to shifts in the absorption maxima, known as solvatochromism. It is crucial to use the same solvent for all measurements to ensure consistency.
pH Effects
The UV-Vis spectrum of 2-Hydroxy-4-phenylbenzoic acid is expected to be pH-dependent due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups. At different pH values, these groups can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the absorption spectrum. For instance, deprotonation of the phenolic hydroxyl group typically results in a bathochromic (red) shift of the long-wavelength absorption band. When performing analyses where pH is a variable, it is essential to use appropriate buffer solutions.
Summary of Key Spectroscopic and Physicochemical Properties
This technical guide has provided a comprehensive framework for the UV-Vis spectroscopic analysis of 2-Hydroxy-4-phenylbenzoic acid. By following the detailed protocols and understanding the underlying theoretical principles, researchers can confidently employ this technique for the accurate identification and quantification of this compound. Adherence to the principles of method validation, as outlined in pharmacopeial guidelines, ensures the generation of reliable and reproducible data, which is paramount in scientific research and drug development.
References
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]
Lavrik, N. L., & Mulloev, N. U. (2017). Estimation of the molar absorption coefficient of copper salicylate within the spectral range 300-350nm. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 187, 36-38. Retrieved from [Link]
Trivedi, S., et al. (2015). Spectroscopic (FT-IR, FT-Raman, NMR and UV-Visible) and quantum chemical studies of molecular geometry, Frontier molecular orbital, NLO, NBO and thermodynamic properties of salicylic acid. Journal of Molecular Structure, 1085, 234-246. [Image of UV-Vis spectra of salicylic acid]. Retrieved from [Link]
Gour, R. L., & Gurjar, V. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Analytical and Bioanalytical Chemistry, 5(4), 245-249. [Image of UV spectra of salicylic acid]. Retrieved from [Link]
Robbins, R. J. (2003). Phenolic acids in foods: an overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887. [Table of UV Absorbance Maxima (λmax) of Selected Phenolic Acids]. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phenyl Salicylate. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). UV Spectrum of Salicylic Acid (λmax). Retrieved from [Link]
Ballesteros, V., et al. (2003). Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 505-512. Retrieved from [Link]
Nejo, A. A., et al. (2012). Synthesis, characterization, and antimicrobial studies of some metal (II) complexes of acetylsalicylic acid (Aspirin). Journal of Coordination Chemistry, 65(11), 1948-1957. [Image of Absorption spectra of aqueous solution of (a) acetylsalicylic acid and its copper complex]. Retrieved from [Link]
Partsch, M. (n.d.). Quantification of salicylic acid. Technische Universität München. Retrieved from [Link]
An In-depth Technical Guide to 2-Hydroxy-4-phenylbenzoic Acid: From Discovery to Therapeutic Potential
This guide provides a comprehensive overview of 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its historical context, synthetic pathways, physicochemical properties, and explore its biological activities and mechanisms of action, particularly focusing on its potential as an anti-inflammatory agent and a protein tyrosine phosphatase inhibitor.
Introduction and Historical Context
2-Hydroxy-4-phenylbenzoic acid belongs to the family of salicylic acid derivatives, a class of compounds with a rich history in medicine, most famously exemplified by acetylsalicylic acid (aspirin). The parent molecule, salicylic acid, was initially isolated from willow bark and has been used for millennia for its analgesic and anti-inflammatory properties. The introduction of a phenyl group at the 4-position of the salicylic acid scaffold creates a unique molecule with distinct physicochemical and pharmacological characteristics.
While the precise date of the initial discovery and synthesis of 2-Hydroxy-4-phenylbenzoic acid is not prominently documented in readily available historical records, the synthesis of its related ester, phenyl salicylate (salol), dates back to 1883 by Marceli Nencki and was independently synthesized in 1885 by Richard Seifert.[1] The exploration of aryl-substituted salicylic acids likely emerged from the broader investigation into modifying the salicylic acid structure to enhance potency and reduce the side effects associated with the parent drug. The synthesis of various 4- and 5-substituted heteroarylsalicylic acids has been a subject of research to develop more potent anti-inflammatory and analgesic agents.
Synthesis and Physicochemical Properties
The synthesis of 2-Hydroxy-4-phenylbenzoic acid can be achieved through several modern organic chemistry methodologies. While the historical synthesis may have relied on harsher classical methods, contemporary approaches offer greater efficiency and selectivity. One of the most versatile methods for creating the carbon-carbon bond between the salicylic acid core and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction.
This protocol outlines a representative, modern approach to the synthesis of 2-Hydroxy-4-phenylbenzoic acid.
Workflow Diagram:
Caption: Suzuki-Miyaura coupling for 2-Hydroxy-4-phenylbenzoic acid synthesis.
Step-by-Step Methodology:
Preparation of Reactants:
In a round-bottom flask, dissolve methyl 4-bromo-2-hydroxybenzoate (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v).
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents).
Reaction Execution:
Purge the flask with an inert gas (e.g., argon or nitrogen).
Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring.
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Isolation of the Intermediate:
Cool the reaction mixture to room temperature.
Separate the organic and aqueous layers.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, methyl 2-hydroxy-4-phenylbenzoate.
Hydrolysis to the Final Product:
Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol.
Add an aqueous solution of a strong base, like sodium hydroxide (e.g., 2 M solution), and heat the mixture to reflux.
After the hydrolysis is complete (monitored by TLC), cool the mixture to room temperature.
Purification:
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) until a precipitate forms.
Collect the solid precipitate by vacuum filtration.
Wash the solid with cold water to remove any inorganic salts.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-4-phenylbenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-4-phenylbenzoic acid is presented in the table below.
Property
Value
Source
Molecular Formula
C₁₃H₁₀O₃
PubChem
Molecular Weight
214.22 g/mol
PubChem
CAS Number
4482-27-3
PubChem
Appearance
White to off-white solid
Melting Point
210-212 °C
Solubility
Soluble in methanol, ethanol, DMSO; sparingly soluble in water.
pKa
~3-4 (estimated for carboxylic acid), ~9-10 (estimated for phenol)
Spectroscopic Data
The structural confirmation of 2-Hydroxy-4-phenylbenzoic acid is typically achieved through a combination of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the hydroxyl and carboxylic acid protons. The protons on the substituted benzene ring will exhibit splitting patterns indicative of their positions relative to the hydroxyl, carboxyl, and phenyl groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carboxyl carbon, the phenolic carbon, and the aromatic carbons of both rings.
IR (Infrared) Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the O-H stretch of the phenol, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activity and Mechanism of Action
2-Hydroxy-4-phenylbenzoic acid has emerged as a molecule of interest due to its potential therapeutic applications, primarily stemming from its structural similarity to salicylic acid and its ability to interact with key biological targets.
Anti-inflammatory Activity
As a salicylic acid derivative, 2-Hydroxy-4-phenylbenzoic acid is proposed to possess anti-inflammatory properties. The mechanism of action for salicylates generally involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. While direct studies on 2-Hydroxy-4-phenylbenzoic acid's COX inhibition are not extensively published, research on structurally related compounds, such as 4-tert-butylphenyl salicylate, has shown potent anti-inflammatory effects through the downregulation of the NF-κB pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. It is plausible that 2-Hydroxy-4-phenylbenzoic acid shares a similar mechanism of action.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A significant area of interest for 2-Hydroxy-4-phenylbenzoic acid and its derivatives is their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression is linked to insulin resistance and type 2 diabetes.[2] Therefore, inhibitors of PTP1B are being actively pursued as potential therapeutics for these conditions.
Salicylic acid-based compounds have been identified as inhibitors of PTP1B.[3] The mechanism of inhibition is believed to involve the binding of the inhibitor to the active site of PTP1B, preventing it from dephosphorylating its target proteins.[2] This leads to enhanced and prolonged insulin receptor signaling.
Signaling Pathway Diagram:
Caption: Inhibition of PTP1B by 2-Hydroxy-4-phenylbenzoic acid enhances insulin signaling.
Conclusion and Future Perspectives
2-Hydroxy-4-phenylbenzoic acid is a fascinating molecule that builds upon the rich therapeutic legacy of salicylic acid. While its historical discovery is not as well-defined as some of its more famous relatives, its potential as a modern therapeutic agent is significant. The development of efficient synthetic routes, such as the Suzuki-Miyaura coupling, has made this and similar complex molecules more accessible for research and development.
The dual potential for anti-inflammatory activity and PTP1B inhibition positions 2-Hydroxy-4-phenylbenzoic acid as a promising lead compound for the development of novel drugs for a range of conditions, including inflammatory disorders, type 2 diabetes, and obesity. Future research should focus on a more detailed elucidation of its specific mechanisms of action, its pharmacokinetic and pharmacodynamic profiles, and the optimization of its structure to enhance potency and selectivity for its biological targets. The continued exploration of such rationally designed salicylic acid derivatives holds great promise for addressing unmet medical needs.
A Technical Guide to the Therapeutic Potential of 2-Hydroxy-4-phenylbenzoic Acid
Foreword 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a fascinating molecule that stands at the intersection of well-established anti-inflammatory scaffolds and novel therapeutic targets. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a fascinating molecule that stands at the intersection of well-established anti-inflammatory scaffolds and novel therapeutic targets. As a derivative of salicylic acid, it inherits a legacy of potent biological activity, while its unique phenyl substitution opens new avenues for selective interactions with key cellular enzymes. This technical guide serves as an in-depth exploration of the therapeutic promise of 2-Hydroxy-4-phenylbenzoic acid, moving beyond a simple recitation of facts to provide a foundational understanding of its potential mechanisms and a practical framework for its investigation. Herein, we delve into the scientific rationale behind its proposed applications, offer detailed methodologies for its study, and present a vision for its future in drug discovery and development.
Molecular Profile and Synthesis
2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3) is a bifunctional organic compound featuring a salicylic acid core with a phenyl group substituted at the 4-position.[1] This structural arrangement confers a unique combination of lipophilicity and hydrogen bonding capabilities, which are critical determinants of its biological activity.
Table 1: Physicochemical Properties of 2-Hydroxy-4-phenylbenzoic Acid
The synthesis of 2-Hydroxy-4-phenylbenzoic acid can be approached through several synthetic routes, leveraging classical organic reactions. One plausible and commonly employed strategy is the Kolbe-Schmitt reaction, which introduces a carboxylic acid group onto a phenol.
Exemplary Synthesis Workflow:
Caption: A simplified schematic of a potential synthesis route for 2-Hydroxy-4-phenylbenzoic acid via the Kolbe-Schmitt reaction.
Potential Therapeutic Applications
The therapeutic potential of 2-Hydroxy-4-phenylbenzoic acid is primarily inferred from its structural similarity to known bioactive molecules and preliminary suggestions in the chemical literature. Two key areas of interest have emerged: its application as an anti-inflammatory agent and its use as a scaffold for the development of enzyme inhibitors, particularly for protein tyrosine phosphatases.
Anti-inflammatory Potential
The salicylic acid moiety is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with aspirin (acetylsalicylic acid) being the most prominent example. These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. It has been proposed that 2-Hydroxy-4-phenylbenzoic acid, being a salicylic acid, may possess anti-inflammatory properties.[1]
The anti-inflammatory effects of 2-Hydroxy-4-phenylbenzoic acid are hypothesized to be mediated through the modulation of key inflammatory pathways. A likely mechanism involves the inhibition of COX enzymes, thereby reducing the synthesis of prostaglandins. Furthermore, emerging evidence on other salicylic acid derivatives suggests a potential role in the downregulation of the NF-κB signaling pathway, a master regulator of the inflammatory response.
Caption: Proposed anti-inflammatory mechanism of 2-Hydroxy-4-phenylbenzoic acid, potentially targeting COX-2 and the NF-κB signaling pathway.
Objective: To determine the effect of 2-Hydroxy-4-phenylbenzoic acid on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Cell Viability Assay:
Seed cells in a 96-well plate at a density of 1x10⁵ cells/well and allow to adhere overnight.
Treat cells with varying concentrations of 2-Hydroxy-4-phenylbenzoic acid (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
Assess cell viability using the MTT assay.
Nitric Oxide (NO) Production Assay:
Seed cells as above.
Pre-treat cells with different concentrations of 2-Hydroxy-4-phenylbenzoic acid for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
Cytokine Measurement (ELISA):
Collect the cell culture supernatants from the NO assay.
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
Western Blot Analysis:
Lyse the treated cells and determine protein concentration.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by HRP-conjugated secondary antibodies.
Visualize protein bands using an enhanced chemiluminescence detection system.
Table 2: Example Data Presentation for Anti-inflammatory Assays
Treatment
Concentration (µM)
Cell Viability (%)
NO Production (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
Control
-
100 ± 5
2.1 ± 0.3
50 ± 8
35 ± 5
LPS
1 µg/mL
98 ± 4
25.4 ± 2.1
850 ± 45
620 ± 30
LPS + Compound
1
97 ± 5
22.1 ± 1.8
780 ± 38
580 ± 25
LPS + Compound
5
96 ± 4
15.3 ± 1.2
540 ± 25
410 ± 20
LPS + Compound
10
95 ± 6
8.7 ± 0.9
280 ± 15
210 ± 12
Tyrosine Phosphatase Inhibition
2-Hydroxy-4-phenylbenzoic acid has been identified as a valuable building block for the synthesis of chromones, which have been investigated as tyrosine phosphatase inhibitors.[1] This suggests that the core structure of 2-Hydroxy-4-phenylbenzoic acid may possess inherent inhibitory activity or serve as a promising scaffold for the design of more potent and selective inhibitors. Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.
PTPs act in opposition to protein tyrosine kinases to regulate the phosphorylation state of proteins, thereby controlling a wide range of cellular processes. The development of selective PTP inhibitors is a highly sought-after therapeutic strategy. For example, inhibition of PTP1B is a validated approach for the treatment of type 2 diabetes and obesity.
Caption: A conceptual diagram illustrating the inhibition of a protein tyrosine phosphatase by 2-Hydroxy-4-phenylbenzoic acid.
Objective: To determine the inhibitory activity of 2-Hydroxy-4-phenylbenzoic acid against a representative protein tyrosine phosphatase, PTP1B.
Methodology:
Enzyme and Substrate Preparation:
Obtain recombinant human PTP1B enzyme.
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
Inhibition Assay:
In a 96-well plate, add the assay buffer, varying concentrations of 2-Hydroxy-4-phenylbenzoic acid, and the PTP1B enzyme.
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding pNPP.
Incubate the reaction at 37°C for 30 minutes.
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
Data Measurement and Analysis:
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
Calculate the percentage of inhibition for each concentration of the compound.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 3: Example Data Presentation for PTP1B Inhibition Assay
Compound Concentration (µM)
Absorbance (405 nm)
% Inhibition
0 (No Inhibitor)
1.25 ± 0.05
0
1
1.12 ± 0.04
10.4
5
0.88 ± 0.03
29.6
10
0.65 ± 0.02
48.0
25
0.35 ± 0.01
72.0
50
0.18 ± 0.01
85.6
Future Directions and Conclusion
2-Hydroxy-4-phenylbenzoic acid represents a molecule of significant interest at the preclinical stage. While direct and extensive biological data remains to be fully elucidated, its structural characteristics and the preliminary findings discussed herein provide a strong rationale for its further investigation. The proposed anti-inflammatory and tyrosine phosphatase inhibitory activities are compelling starting points for a comprehensive evaluation of its therapeutic potential.
Future research should focus on:
Broad-spectrum biological screening: To identify additional, unanticipated therapeutic targets.
In vivo studies: To validate the in vitro findings in relevant animal models of inflammation and metabolic diseases.
Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of 2-Hydroxy-4-phenylbenzoic acid with improved potency, selectivity, and pharmacokinetic properties.
References
PubChem. 2-Hydroxy-4-phenylbenzoic acid. Retrieved from [Link]
2-Hydroxy-4-phenylbenzoic acid and its derivatives.
An In-Depth Technical Guide to 2-Hydroxy-4-phenylbenzoic Acid and Its Derivatives for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: The Resurgence of a Privile...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Hydroxy-4-phenylbenzoic Acid and Its Derivatives for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Resurgence of a Privileged Scaffold
The salicylic acid backbone represents one of the most enduring privileged scaffolds in medicinal chemistry. Its simple yet elegant structure has given rise to a spectrum of therapeutic agents, from the humble aspirin to complex, modern anti-inflammatory and anti-cancer drugs. Within this esteemed chemical family, 2-Hydroxy-4-phenylbenzoic acid (also known as 4-phenylsalicylic acid) and its derivatives are emerging as a focal point for contemporary drug discovery. The introduction of a phenyl ring at the C4 position fundamentally alters the molecule's spatial and electronic properties, opening new avenues for interaction with biological targets that are inaccessible to simpler salicylates. This guide provides a comprehensive technical overview of this scaffold, from its rational synthesis to its diverse biological activities and the mechanistic pathways it modulates. It is intended for researchers and drug development professionals seeking to leverage this versatile platform for the creation of next-generation therapeutics.
2-Hydroxy-4-phenylbenzoic acid is an aromatic carboxylic acid distinguished by a biphenyl core structure. This arrangement confers enhanced stability and unique solubility characteristics, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
A thorough understanding of the core molecule's properties is fundamental to its application and derivatization.
The synthesis of 2-hydroxy-4-phenylbenzoic acid is not a trivial one-step process. A robust and logical pathway involves a two-stage approach: the initial construction of the biphenyl scaffold followed by a regioselective carboxylation. This strategy provides a high degree of control and adaptability for creating derivatives.
Proposed Synthetic Pathway
The most logical and field-proven approach combines a Suzuki-Miyaura coupling to form the C-C bond between the phenyl rings, followed by a Kolbe-Schmitt reaction to introduce the carboxylic acid group ortho to the existing hydroxyl.
Protocols & Analytical Methods
Method
Synthesis of 2-Hydroxy-4-phenylbenzoic Acid Derivatives: A Detailed Guide for Researchers
Introduction Derivatives of 2-hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, represent a significant scaffold in medicinal chemistry and materials science. Their structural motif, featuring a bipheny...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Derivatives of 2-hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, represent a significant scaffold in medicinal chemistry and materials science. Their structural motif, featuring a biphenyl core with strategically placed hydroxyl and carboxylic acid functionalities, imparts a range of biological activities, including anti-inflammatory and antimicrobial properties.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, with a focus on robust and reproducible laboratory protocols. We will delve into the mechanistic underpinnings of key reactions, offering insights into experimental choices and providing detailed, step-by-step procedures for the synthesis and characterization of 2-hydroxy-4-phenylbenzoic acid.
Synthetic Strategy Overview
A versatile and commonly employed synthetic route to 2-hydroxy-4-phenylbenzoic acid involves a multi-step sequence commencing with a commercially available substituted phenol. The core of this strategy lies in the sequential application of a Kolbe-Schmitt reaction to introduce the carboxylic acid moiety, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl linkage. Protecting group manipulations are essential to ensure the compatibility of the functional groups with the reaction conditions at each stage.
Caption: A multi-step synthetic approach to 2-hydroxy-4-phenylbenzoic acid.
Part 1: Synthesis of 5-Bromo-2-hydroxybenzoic Acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation process where an alkali phenoxide is heated with carbon dioxide under pressure, followed by acidification to yield a hydroxybenzoic acid.[2] The regioselectivity of this reaction (ortho- vs. para-carboxylation) is influenced by factors such as the nature of the alkali metal cation and the reaction temperature. For the synthesis of salicylic acid derivatives, ortho-carboxylation is desired.
Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. The phenoxide ion is more reactive towards electrophilic aromatic substitution than phenol itself.[2] The choice of sodium or potassium hydroxide as the base is critical. Smaller cations like Na+ tend to favor the formation of the ortho-isomer due to the formation of a chelate complex with the incoming carbon dioxide.
Detailed Protocol: Kolbe-Schmitt Carboxylation of 4-Bromophenol
This protocol outlines the synthesis of the key intermediate, 5-bromo-2-hydroxybenzoic acid, from 4-bromophenol.
Materials:
4-Bromophenol
Sodium hydroxide (NaOH)
Carbon dioxide (CO2) gas
Concentrated sulfuric acid (H2SO4)
Methanol
Deionized water
High-pressure autoclave
Procedure:
Formation of Sodium 4-Bromophenoxide: In a suitable reaction vessel, dissolve 4-bromophenol (1 equivalent) in a minimal amount of methanol. Cautiously add a stoichiometric amount of sodium hydroxide (1 equivalent) dissolved in water. Stir the mixture until a homogenous solution of sodium 4-bromophenoxide is formed.
Solvent Removal: Remove the solvent under reduced pressure to obtain a dry powder of the sodium salt.
Carboxylation: Transfer the dried sodium 4-bromophenoxide to a high-pressure autoclave. Seal the autoclave and pressurize with carbon dioxide to 100 atm. Heat the autoclave to 125 °C and maintain these conditions for 6-8 hours with constant stirring.
Work-up and Acidification: After cooling the autoclave to room temperature, cautiously vent the excess CO2. Dissolve the solid residue in hot water. Acidify the solution to a pH of approximately 1-2 by the slow addition of concentrated sulfuric acid. A precipitate of 5-bromo-2-hydroxybenzoic acid will form.
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Expected Yield: 60-70%
Characterization of 5-Bromo-2-hydroxybenzoic Acid:
Analysis
Expected Results
Appearance
White to off-white crystalline solid
Melting Point
159-162 °C
¹H NMR
Signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.
¹³C NMR
Signals for the seven carbon atoms, including the carboxyl carbon and the carbon atoms of the aromatic ring.
IR (cm⁻¹)
Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C=C stretches (aromatic ring), and C-Br stretch.
Part 2: Protection of Functional Groups
To prevent unwanted side reactions during the subsequent Suzuki-Miyaura coupling, the acidic protons of the hydroxyl and carboxylic acid groups in 5-bromo-2-hydroxybenzoic acid must be protected. A common strategy involves the conversion of the carboxylic acid to a methyl ester and the protection of the hydroxyl group as a methoxymethyl (MOM) ether.
Protocol: Esterification and MOM Protection
Materials:
5-Bromo-2-hydroxybenzoic acid
Methanol
Sulfuric acid (catalytic amount)
Chloromethyl methyl ether (MOM-Cl)
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
Procedure:
Esterification: Reflux a solution of 5-bromo-2-hydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the methyl ester with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure.
MOM Protection: Dissolve the methyl 5-bromo-2-hydroxybenzoate in anhydrous dichloromethane. Add N,N-diisopropylethylamine (1.5 equivalents) and cool the mixture to 0 °C. Add chloromethyl methyl ether (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected intermediate.
Part 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[3][4] In this step, the protected 5-bromo-2-hydroxybenzoic acid derivative is coupled with phenylboronic acid.
Mechanism and Rationale
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Setup: In a round-bottom flask, combine the protected methyl 5-bromo-2-(methoxymethoxy)benzoate (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Add potassium carbonate (2 equivalents).
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 12-24 hours. Monitor the progress of the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the protected 2-hydroxy-4-phenylbenzoic acid derivative.
Part 4: Deprotection
The final step is the removal of the protecting groups to yield the target molecule, 2-hydroxy-4-phenylbenzoic acid. This typically involves acidic hydrolysis to cleave the MOM ether and saponification of the methyl ester.
MOM Deprotection: Dissolve the protected compound in methanol. Add a catalytic amount of concentrated hydrochloric acid and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Once the MOM group is cleaved, neutralize the acid.
Ester Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the methanolic solution from the previous step. Heat the mixture to reflux for 2-4 hours to hydrolyze the methyl ester.
Acidification and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to pH 1-2. The final product, 2-hydroxy-4-phenylbenzoic acid, will precipitate out of the solution.
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Characterization of 2-Hydroxy-4-phenylbenzoic Acid
Thorough characterization is essential to confirm the identity and purity of the final product.
Analysis
Expected Results
Appearance
White to beige solid
Melting Point
220-225 °C
¹H NMR
Aromatic protons in the biphenyl system, as well as signals for the hydroxyl and carboxylic acid protons.
¹³C NMR
Resonances for all 13 carbon atoms of the biphenylcarboxylic acid skeleton.
IR (cm⁻¹)
Broad O-H absorption, a strong C=O stretch for the carboxylic acid, and characteristic C=C aromatic stretches.
Mass Spec
Molecular ion peak corresponding to the calculated molecular weight (198.22 g/mol ).
Conclusion
The synthetic route detailed in this guide provides a reliable and adaptable methodology for the preparation of 2-hydroxy-4-phenylbenzoic acid and its derivatives. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently synthesize these important compounds for a variety of applications in drug discovery and materials science. The self-validating nature of the protocols, through careful monitoring and thorough characterization, ensures the integrity of the final products.
References
Xue, Z., Dai, X., Yu, L., Yang, Z., Hong, Y., Pu, Y., Zhou, Y., & Huang, F. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. World Journal of Chemical Education, 10(4), 133-138. [Link]
Pagariya, R. F., & Thakare, N. S. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 4(11), 4882-4886. [Link]
ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]
Karamyshev, A. V., Zherebtsov, D. A., Kovyazin, P. V., Khlebnikov, A. I., Valeev, K. R., & Koptyug, I. V. (2023). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Chemistry, 5(1), 22-35. [Link]
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
Ali, A., Khan, I., Ali, S., Iqbal, J., & Al-Harrasi, A. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(23), 4252. [Link]
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
2-Hydroxy-4-phenylbenzoic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
Introduction: The Strategic Value of 2-Hydroxy-4-phenylbenzoic Acid 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a bifunctional aromatic carboxylic acid that has emerged as a highly valuable b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 2-Hydroxy-4-phenylbenzoic Acid
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a bifunctional aromatic carboxylic acid that has emerged as a highly valuable building block in modern organic synthesis. Its structure, featuring a salicylic acid moiety appended with a phenyl group, offers a unique combination of reactive handles—a carboxylic acid, a phenolic hydroxyl group, and an activated aromatic ring system. This trifecta of functionality allows for a diverse array of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with applications ranging from pharmaceuticals to advanced materials like liquid crystals.
The inherent bioactivity of the salicylic acid core, known for its anti-inflammatory properties, provides a strong foundation for drug discovery programs. The phenyl substituent at the 4-position introduces a biphenyl-like structural motif, a privileged scaffold in medicinal chemistry that often enhances biological activity through increased protein-ligand interactions. This application note will provide a detailed exploration of the synthetic utility of 2-hydroxy-4-phenylbenzoic acid, complete with field-proven protocols and mechanistic insights for its key transformations.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization.
The strategic positioning of the hydroxyl and carboxyl groups on the biphenyl framework allows for selective functionalization, leading to a wide array of derivatives. The following sections detail key synthetic applications with comprehensive protocols.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group of 2-hydroxy-4-phenylbenzoic acid is readily esterified under acidic conditions, a classic transformation known as the Fischer-Speier esterification. This reaction is fundamental for protecting the carboxylic acid, increasing the lipophilicity of the molecule, or for synthesizing bioactive ester derivatives.
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the ester and regenerate the acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.
Caption: Fischer-Speier Esterification Mechanism.
This protocol details the synthesis of the methyl ester, a common intermediate for further derivatization.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 2-hydroxy-4-phenylbenzoic acid (1.0 eq) in anhydrous methanol (0.2 M), slowly add concentrated sulfuric acid (0.1 eq) at room temperature with stirring.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 2-hydroxy-4-phenylbenzoate as a solid.
The phenolic hydroxyl group can be alkylated via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3] This transformation is crucial for creating derivatives with altered solubility, hydrogen bonding capacity, and steric profiles, which can significantly impact biological activity.
This reaction proceeds via an Sₙ2 mechanism.[3] A strong base is first used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether bond. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred for deprotonating alcohols, while weaker bases like potassium carbonate can be effective for more acidic phenols.
Caption: Williamson Ether Synthesis Mechanism.
This protocol describes the methylation of the phenolic hydroxyl group of methyl 2-hydroxy-4-phenylbenzoate.
Materials:
Methyl 2-hydroxy-4-phenylbenzoate
Sodium hydride (NaH), 60% dispersion in mineral oil
Methyl iodide (CH₃I)
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Saturated ammonium chloride (NH₄Cl) solution
Ethyl acetate (EtOAc)
Brine
Procedure:
To a solution of methyl 2-hydroxy-4-phenylbenzoate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 2-methoxy-4-phenylbenzoate.
Self-Validation:
Expected Yield: 85-95%
Physical State: Typically a solid or viscous oil.
Characterization: Analysis by ¹H NMR and ¹³C NMR will show the disappearance of the phenolic proton signal and the appearance of a methoxy group signal.
To further elaborate the biphenyl core of 2-hydroxy-4-phenylbenzoic acid, a halogen atom can be introduced onto one of the phenyl rings, which then serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This powerful C-C bond-forming reaction allows for the synthesis of complex poly-aryl systems.
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of methyl 2-methoxy-4-phenylbenzoate with an arylboronic acid. The initial bromination would need to be performed regioselectively.
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Ethyl acetate (EtOAc)
Brine
Procedure:
To a reaction vessel, add the brominated biphenyl derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
Add the degassed solvent to the reaction vessel and heat the mixture to 80-100 °C under an inert atmosphere.
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the terphenyl derivative.
Self-Validation:
Expected Yield: 60-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-Br bond and the appearance of new aromatic signals will confirm the success of the coupling.
Applications in the Synthesis of Bioactive Molecules and Materials
Synthesis of Chromones
2-Hydroxy-4-phenylbenzoic acid is a precursor for the synthesis of 7-phenyl-substituted chromones. Chromones are a class of heterocyclic compounds with a wide range of biological activities, including acting as tyrosine phosphatase inhibitors.[6] The synthesis typically involves the conversion of the benzoic acid to an acetophenone, followed by cyclization.
Caption: General Synthetic Route to 7-Phenylchromones.
Precursors for Liquid Crystals
The rigid, rod-like structure of biphenyl derivatives makes them excellent candidates for the synthesis of liquid crystals.[7] By esterifying the carboxylic acid of 2-hydroxy-4-phenylbenzoic acid with long-chain alcohols and etherifying the phenolic hydroxyl group, molecules with the necessary mesogenic properties can be obtained. The phase behavior of these materials is highly dependent on the length and nature of the alkyl chains.
Conclusion
2-Hydroxy-4-phenylbenzoic acid is a versatile and strategically important building block in organic synthesis. Its unique combination of a salicylic acid core and a biphenyl-like structure provides multiple avenues for functionalization, enabling the efficient construction of a diverse range of complex molecules. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers and drug development professionals to harness the full synthetic potential of this valuable scaffold in their pursuit of novel pharmaceuticals and advanced materials.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. (2016). Journal of the Mexican Chemical Society, 60(2), 79-86. [Link]
Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis. (2006). Proceedings of the National Academy of Sciences, 103(29), 10770-10775. [Link]
Application Notes & Protocols: Strategic Synthesis of 7-Hydroxy-4-phenylchromones Utilizing 2-Hydroxy-4-phenylbenzoic Acid
Introduction: The Chromone Scaffold in Modern Drug Discovery The chromone (4H-1-benzopyran-4-one) nucleus is a privileged heterocyclic scaffold that is ubiquitous in nature and serves as a foundational structure for a mu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chromone Scaffold in Modern Drug Discovery
The chromone (4H-1-benzopyran-4-one) nucleus is a privileged heterocyclic scaffold that is ubiquitous in nature and serves as a foundational structure for a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic framework allows for diverse functionalization, providing ligands for a wide array of biological receptors.[2] Consequently, chromone derivatives have garnered significant attention in medicinal chemistry, exhibiting a broad spectrum of therapeutic properties, including anti-inflammatory, anticancer, antiviral, antioxidant, and neuroprotective activities.[3][4][5][6]
The synthesis of substituted chromones is a cornerstone of many drug development programs. While numerous synthetic routes exist, including those starting from phenols, salicylic acids, or chalcones, this guide focuses on a strategic pathway commencing with 2-Hydroxy-4-phenylbenzoic acid.[6] This starting material offers a unique handle for producing 7-hydroxy-4-phenyl substituted chromones, a class of compounds with notable biological relevance. This document provides a detailed exploration of the required synthetic transformations, underlying mechanisms, and comprehensive, field-tested protocols for researchers in organic synthesis and drug discovery.
Strategic Overview: From Benzoic Acid to Chromone
The direct cyclization of a benzoic acid derivative into a chromone is not a standard transformation. The classical and most robust methods for chromone synthesis, such as the Kostanecki-Robinson reaction, require an o-hydroxyaryl ketone as the key precursor.[7][8] Therefore, the successful utilization of 2-Hydroxy-4-phenylbenzoic acid necessitates a preliminary, yet critical, conversion of the carboxylic acid moiety into a methyl ketone (acetyl group).
This two-stage strategy is outlined below:
Stage 1: Acylation. Conversion of 2-Hydroxy-4-phenylbenzoic acid into the corresponding key intermediate, 2',4'-dihydroxy-4-phenylacetophenone.
Stage 2: Cyclization. Intramolecular condensation of the synthesized acetophenone with an acid anhydride via the Kostanecki-Robinson reaction to form the target chromone ring system.
This approach provides a reliable and reproducible pathway to the desired 4-phenylchromone scaffold.
Figure 1: High-level workflow from the starting benzoic acid to the final chromone product.
The Core Transformation: Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction is a powerful and time-honored method for synthesizing chromones and flavones.[3][7] It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, using the sodium salt of the corresponding acid as a basic catalyst.[9] The reaction proceeds through a well-defined, three-step mechanism.[3][7]
Mechanism Deep Dive:
O-Acylation: The phenolic hydroxyl group of the o-hydroxyaryl ketone is first acylated by the acid anhydride, forming an ester intermediate.
Intramolecular Condensation: In the presence of the basic catalyst (e.g., sodium acetate), the ester undergoes an intramolecular Claisen-like condensation to generate a β-diketone. This is followed by an intramolecular aldol addition, which forms the heterocyclic ring.
Dehydration: The resulting hydroxydihydrochromone intermediate readily eliminates a molecule of water under the high-temperature reaction conditions to yield the stable, aromatic chromone ring.[3]
Figure 2: Simplified mechanism of the Kostanecki-Robinson reaction.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2',4'-Dihydroxy-4-phenylacetophenone
Rationale: This protocol details the conversion of the carboxylic acid to a methyl ketone. A robust method involves the formation of an acid chloride followed by a selective reaction with an organometallic reagent. For safety and selectivity, using dimethylcadmium, prepared in situ from a Grignard reagent, is a classic and effective choice.
Materials & Reagents:
2-Hydroxy-4-phenylbenzoic acid
Thionyl chloride (SOCl₂)
Magnesium turnings
Methyl iodide (CH₃I)
Cadmium chloride (CdCl₂), anhydrous
Anhydrous diethyl ether or THF
Toluene, anhydrous
Hydrochloric acid (6M)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-Hydroxy-4-phenylbenzoic acid (1 equiv.) in anhydrous toluene. Add thionyl chloride (2 equiv.) dropwise. Heat the mixture to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-hydroxy-4-phenylbenzoyl chloride is obtained as a solid and should be used immediately in the next step.
Grignard Reagent Preparation: In a separate, flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (2.5 equiv.). Add a small volume of anhydrous ether and a crystal of iodine to initiate the reaction. Add a solution of methyl iodide (2.5 equiv.) in anhydrous ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30 minutes.
Organocadmium Reagent Formation: To the freshly prepared Grignard reagent, add anhydrous cadmium chloride (1.2 equiv.) portion-wise at 0 °C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. A color change and precipitation should be observed.
Ketone Synthesis: Cool the organocadmium reagent to 0 °C. Add a solution of the crude 2-hydroxy-4-phenylbenzoyl chloride from step 2 in anhydrous toluene dropwise. Stir the reaction at room temperature overnight.
Work-up and Purification: Carefully quench the reaction by pouring it into a beaker of ice containing 6M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2',4'-dihydroxy-4-phenylacetophenone.
Protocol 2: Synthesis of 7-Hydroxy-4-phenyl-2-methylchromone
Rationale: This protocol employs the classic Kostanecki-Robinson conditions, using the ketone synthesized in Protocol 1. The high temperature facilitates the necessary condensation and dehydration steps.[3]
Reaction Setup: In a round-bottom flask, combine 2',4'-dihydroxy-4-phenylacetophenone (1 equiv.), anhydrous sodium acetate (2.5 equiv.), and acetic anhydride (5 equiv.).
Thermal Cyclization: Heat the reaction mixture in an oil bath at 180-190 °C for 8-10 hours.[3] The mixture will become a thick, dark paste.
Precipitation: Allow the mixture to cool slightly until it is still viscous but not solidified. Carefully and slowly pour the hot mixture into a beaker of ice water with vigorous stirring.[3] A solid precipitate will form.
Isolation: Continue stirring until all the ice has melted. Allow the mixture to stand, preferably overnight, to ensure complete precipitation of the product.[3]
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts and acetic acid. Air-dry the product.
Purification: Recrystallize the crude solid from ethanol to obtain pure 7-Hydroxy-4-phenyl-2-methylchromone.[3]
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the described synthetic pathway.
The protocols detailed herein provide a comprehensive and logical pathway for the synthesis of 7-hydroxy-4-phenyl substituted chromones starting from 2-Hydroxy-4-phenylbenzoic acid. By first converting the carboxylic acid to a methyl ketone, researchers can effectively utilize the powerful and reliable Kostanecki-Robinson reaction for the final ring closure. The resulting chromone scaffold is a valuable platform for further derivatization and biological screening, contributing to the ongoing development of novel therapeutic agents.[4][6]
References
Wikipedia. Kostanecki acylation. Available from: [Link]
Gaspar, A., Matos, M. J. O., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992.
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. In The Chemistry of Heterocyclic Compounds. Wiley & Sons.
Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
ResearchGate. General Methods of Preparing Chromones. Available from: [Link]
Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2829. Available from: [Link]
Master Organic Chemistry. The Robinson Annulation. (2018). Available from: [Link]
MDPI. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]
PubChem. 2-Hydroxy-4-phenylbenzoic acid. Available from: [Link]
Matos, M. J., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(3), 3039-3061. Available from: [Link]
ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Available from: [Link]
Journal of Chemical, Biological and Physical Sciences. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]
PubMed Central. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Available from: [Link]
ResearchGate. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Available from: [Link]
Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). Molecules, 28(1), 433. Available from: [Link]
Application Notes and Protocols: 2-Hydroxy-4-phenylbenzoic Acid in Medicinal Chemistry
Introduction: The Therapeutic Potential of a Privileged Scaffold 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a versatile scaffold in medicinal chemistry, embodying the structural motifs of bo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of a Privileged Scaffold
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a versatile scaffold in medicinal chemistry, embodying the structural motifs of both salicylic acid and biphenyl. This unique combination confers a rich pharmacological potential, with demonstrated and prospective applications ranging from anti-inflammatory to anticancer and beyond. As a derivative of salicylic acid, it is anticipated to share some of the anti-inflammatory properties of its parent molecule, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] The biphenyl moiety, on the other hand, provides a valuable pharmacophore for developing inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various diseases, including cancer and diabetes.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of 2-hydroxy-4-phenylbenzoic acid. We will delve into its synthesis, with a focus on the robust Suzuki-Miyaura coupling, and provide detailed protocols for evaluating its biological activities as an anti-inflammatory agent and a PTP inhibitor.
Synthesis of 2-Hydroxy-4-phenylbenzoic Acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] This protocol outlines the synthesis of 2-hydroxy-4-phenylbenzoic acid by coupling a protected 4-bromosalicylic acid derivative with phenylboronic acid.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 2-Hydroxy-4-phenylbenzoic acid.
Detailed Protocol: Synthesis
Materials:
4-Bromosalicylic acid
Dimethyl sulfate or other protecting agent
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable ligand
Sodium carbonate (Na₂CO₃) or other base
Toluene
Ethanol
Water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Thin-layer chromatography (TLC) plates
Silica gel for column chromatography
Step 1: Protection of 4-Bromosalicylic Acid
Causality: The hydroxyl and carboxylic acid groups of 4-bromosalicylic acid are reactive and can interfere with the Suzuki coupling reaction. Therefore, they must be protected prior to the coupling step. Methylation is a common and effective protection strategy.
Dissolve 4-bromosalicylic acid in a suitable solvent (e.g., acetone).
Add an excess of a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate).
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture, filter off the base, and evaporate the solvent.
Purify the resulting protected compound (e.g., methyl 4-bromo-2-methoxybenzoate) by column chromatography.
Step 2: Suzuki-Miyaura Coupling
Causality: This is the key step where the biphenyl scaffold is constructed. The palladium catalyst facilitates the cross-coupling between the protected 4-bromosalicylate and phenylboronic acid in the presence of a base.[3]
To a solution of the protected 4-bromosalicylate in toluene, add phenylboronic acid (1.1 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to reflux (around 100-110 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.[5]
Cool the reaction to room temperature.
Step 3: Deprotection
Causality: The protecting groups are removed to yield the final product, 2-hydroxy-4-phenylbenzoic acid. This is typically achieved by hydrolysis under basic or acidic conditions.
To the reaction mixture from Step 2, add an aqueous solution of sodium hydroxide (e.g., 2 M).
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester and ether groups.
Cool the mixture and separate the aqueous layer.
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude product.
Step 4: Purification
Causality: Purification is essential to remove any unreacted starting materials, byproducts, and catalyst residues to obtain a high-purity final product suitable for biological testing.
Collect the precipitated solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-hydroxy-4-phenylbenzoic acid.
Dry the purified product under vacuum.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Medicinal Chemistry Applications: Protocols for Biological Evaluation
I. Anti-inflammatory Activity
The anti-inflammatory potential of 2-hydroxy-4-phenylbenzoic acid and its derivatives can be assessed using a variety of in vitro assays.
Causality: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent heat-induced denaturation of egg albumin, which serves as a model for protein denaturation in vivo.[6]
Protocol:
Prepare a stock solution of the test compound (2-hydroxy-4-phenylbenzoic acid) in DMSO.
The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL).
Aspirin is used as a positive control.
Incubate the reaction mixtures at 37°C for 15 minutes.
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
After cooling, measure the absorbance of the solutions at 660 nm.
Calculate the percentage inhibition of denaturation using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Causality: Macrophages play a central role in the inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE₂). This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophage cells and measures the ability of the test compound to inhibit the production of these mediators.[7]
Protocol:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Cell Viability Assay (MTT): Before testing for anti-inflammatory activity, determine the non-toxic concentration range of the test compound using the MTT assay.[8]
Nitric Oxide (NO) Production Assay (Griess Assay):
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various non-toxic concentrations of 2-hydroxy-4-phenylbenzoic acid for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[7] The absorbance is measured at 540 nm.
Prostaglandin E₂ (PGE₂) Production Assay (ELISA):
Following the same treatment protocol as the NO assay, collect the cell culture supernatant.
Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.
II. Protein Tyrosine Phosphatase (PTP) Inhibition
2-Hydroxy-4-phenylbenzoic acid can serve as a scaffold for the development of PTP inhibitors. The following is a general protocol for a fluorescence-based PTP inhibition assay.[9][10]
Causality: PTPs catalyze the dephosphorylation of tyrosine residues on proteins. This assay uses a fluorogenic substrate that, upon dephosphorylation by a PTP, produces a fluorescent signal. The ability of a compound to inhibit this reaction is measured by a decrease in the fluorescent signal.
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM DTT, 1 mM EDTA)
Assay Procedure:
Prepare a series of dilutions of the test compound (2-hydroxy-4-phenylbenzoic acid or its derivatives) in DMSO.
In a 96-well or 384-well black plate, add the assay buffer, the PTP enzyme, and the test compound at various concentrations.
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
Initiate the enzymatic reaction by adding the fluorogenic substrate (DiFMUP).
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~358 nm, Emission: ~450 nm).
Data Analysis:
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
Determine the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Hydroxy-4-phenylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth technical overview and practical protocols for the application of Suzuki coupling reactions to a specific and valuable substrate: 2-Hydroxy-4-phenylbenzoic acid. The derivatives of this scaffold are of significant interest in medicinal chemistry and materials science.
This document moves beyond a simple recitation of steps, delving into the rationale behind procedural choices, troubleshooting common issues, and ensuring the integrity and reproducibility of the described methods.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
A critical consideration for the Suzuki coupling of 2-Hydroxy-4-phenylbenzoic acid is the presence of two acidic protons (phenolic hydroxyl and carboxylic acid) and the potential for ortho-substituent effects. The acidic protons can react with the base required for the reaction, potentially necessitating the use of excess base or a protection strategy.[2] Furthermore, ortho-substituents can influence the rate and efficiency of the coupling reaction.[3]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Strategic Approaches to Coupling with 2-Hydroxy-4-phenylbenzoic Acid
Given the structure of 2-Hydroxy-4-phenylbenzoic acid, two primary retrosynthetic disconnections for Suzuki coupling are envisioned:
Strategy A: Coupling of a 4-halo-2-hydroxybenzoic acid derivative with a phenylboronic acid.
Strategy B: Coupling of 2-hydroxy-4-bromobenzoic acid with a substituted phenylboronic acid to introduce further diversity.
This guide will focus on Strategy B, as it allows for the late-stage introduction of various phenyl groups, a common approach in the generation of compound libraries for drug discovery.
Optimized Protocol for the Suzuki Coupling of 4-Bromo-2-hydroxybenzoic Acid with Phenylboronic Acid
This protocol is adapted from successful methodologies for structurally related salicylic acid derivatives and offers a robust starting point for optimization.[4]
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Bromo-2-hydroxybenzoic acid
≥98%
Commercially Available
Phenylboronic acid
≥97%
Commercially Available
Palladium(II) hydroxide, Pd(OH)₂ on carbon
20 wt%
Commercially Available
Pearlman's catalyst
Potassium phosphate (K₃PO₄)
Anhydrous, ≥98%
Commercially Available
Should be finely powdered
Ethanol (EtOH)
Anhydrous
Commercially Available
Deionized Water (H₂O)
High Purity
In-house
Degassed
Diethyl ether (Et₂O)
ACS Grade
Commercially Available
For extraction
Hydrochloric acid (HCl)
1 M solution
In-house
For acidification
Anhydrous magnesium sulfate (MgSO₄)
Commercially Available
For drying
Experimental Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-hydroxybenzoic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
Catalyst Addition: Add palladium(II) hydroxide on carbon (0.05 mol%). The use of a heterogeneous catalyst simplifies removal post-reaction.[5]
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. To the mixture, add a degassed 3:1 mixture of ethanol and water (e.g., 8 mL EtOH, 2.7 mL H₂O). The use of a mixed aqueous-organic solvent system can enhance the solubility of both the organic substrates and inorganic base.[4]
Reaction Conditions: The reaction mixture is heated to 65-80 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of Celite, washing with ethanol. The filtrate is concentrated under reduced pressure to remove the ethanol.
Acidification and Extraction: The remaining aqueous solution is diluted with water and acidified to a pH of ~2 with 1 M HCl. The resulting precipitate is extracted with diethyl ether (3 x 20 mL).
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-hydroxy-4-phenylbenzoic acid.
Causality Behind Experimental Choices
Catalyst: Pd(OH)₂/C is a robust and recyclable catalyst. For more challenging couplings, homogeneous catalysts like Pd(PPh₃)₄ or catalyst systems with specialized ligands such as SPhos may be necessary to achieve good yields.[5][6]
Base: Potassium phosphate is an effective base for Suzuki couplings involving substrates with acidic protons. Other bases like potassium carbonate or cesium carbonate can also be employed, but K₃PO₄ often provides superior results in these cases.[2]
Solvent: The ethanol/water mixture is a greener alternative to commonly used solvents like toluene or DMF and can improve the solubility of the reactants.[4] The ratio may need to be optimized depending on the specific substrates.
Troubleshooting and Considerations
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a fresh batch of catalyst or consider a different palladium source.
Insufficiently strong base
Switch to a stronger base like Cs₂CO₃.
Steric hindrance from ortho-substituents
Increase reaction temperature and/or use a more active catalyst/ligand system.[3]
Side Reactions (e.g., Protodeboronation)
Presence of excess water or protic impurities
Use anhydrous solvents and ensure reagents are dry.
Poor Yield
Incomplete reaction
Extend reaction time or increase temperature.
Product decomposition
Use milder reaction conditions if the product is unstable.
Applications in Drug Development
Derivatives of 2-hydroxybenzoic acid are known for their diverse biological activities. For instance, diflunisal, a salicylic acid derivative, is an anti-inflammatory agent.[4] The ability to synthesize a library of 2-hydroxy-4-arylbenzoic acids via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Aromatic ketones, which can be derived from these carboxylic acids, are also important pharmacophores found in drugs like ketoprofen and bifonazole.[7]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2-hydroxy-4-phenylbenzoic acid and its derivatives. By carefully selecting the catalyst, base, and solvent system, and by understanding the potential challenges posed by the substrate's functional groups, researchers can efficiently generate a wide range of compounds for further investigation in drug discovery and materials science. The protocol provided herein serves as a validated starting point for these synthetic endeavors.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. [Link]
Method for synthesizing biphenyl carboxylic acids by Suzuki coupling reaction. (n.d.).
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. [Link]
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. [Link]
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [No source provided].
Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. (n.d.). ResearchGate. [Link]
Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. (2008). ResearchGate. [Link]
2-Hydroxy-4-phenylbenzoic Acid: A Versatile Precursor for High-Performance Polymers
Introduction 2-Hydroxy-4-phenylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a important building block in the synthesis of advanced polymers. Its unique molecular architecture, featuring a rigid p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Hydroxy-4-phenylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a important building block in the synthesis of advanced polymers. Its unique molecular architecture, featuring a rigid phenyl ring and reactive hydroxyl and carboxyl functional groups, allows for the creation of polymers with exceptional thermal stability, mechanical strength, and, notably, liquid crystalline properties. These characteristics make them highly desirable for a range of demanding applications, from aerospace composites to electronic components and biomedical devices. This guide provides an in-depth exploration of 2-Hydroxy-4-phenylbenzoic acid as a polymer precursor, offering detailed protocols and insights for researchers and professionals in materials science and drug development.
The Monomer: Structure and Properties
2-Hydroxy-4-phenylbenzoic acid (C₁₃H₁₀O₃) is a white crystalline solid.[1] Its structure is characterized by a benzoic acid core with a hydroxyl group at the 2-position and a phenyl group at the 4-position. This arrangement imparts a unique combination of properties that are critical for its role as a monomer:
Rigidity: The biphenyl-like structure contributes to the rigidity of the resulting polymer backbone, which is a key factor in achieving high thermal stability and mechanical strength.
Reactivity: The presence of both a hydroxyl and a carboxylic acid group on the same molecule makes it an AB-type monomer, capable of self-polycondensation to form polyesters.
Mesogenic Potential: The linear and rigid nature of the molecule predisposes it to form liquid crystalline phases, a state of matter between a crystalline solid and an isotropic liquid.[2] This property is crucial for the development of self-reinforcing polymers with highly oriented microstructures.[3]
Polymerization of 2-Hydroxy-4-phenylbenzoic Acid: The Path to High-Performance Polyesters
The most common method for polymerizing 2-Hydroxy-4-phenylbenzoic acid is through melt polycondensation . This process involves heating the monomer above its melting point in the presence of a catalyst, leading to the formation of ester linkages and the elimination of a small molecule, typically water. To facilitate the reaction and prevent decomposition at high temperatures, the hydroxyl group is often acetylated prior to polymerization. The resulting acetoxy derivative undergoes polycondensation with the elimination of acetic acid.
Key Considerations in Melt Polycondensation:
Monomer Purity: High monomer purity is essential to achieve high molecular weight polymers with desirable properties. Impurities can act as chain terminators or lead to side reactions, compromising the final polymer performance.
Catalyst Selection: While self-polycondensation can occur, catalysts are often employed to increase the reaction rate and achieve higher molecular weights. Common catalysts include antimony trioxide (Sb₂O₃) and magnesium.[4][5]
Reaction Conditions: The temperature and pressure of the polymerization are critical parameters. The reaction is typically carried out in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4][6] A staged temperature profile is often used, starting at a lower temperature to initiate the reaction and gradually increasing it to drive the polymerization to completion and remove the condensation byproducts.[6] A vacuum is often applied in the later stages to facilitate the removal of volatiles and shift the equilibrium towards polymer formation.[4][5][6]
Viscosity Monitoring: As the polymerization progresses, the viscosity of the melt increases significantly.[4][5] This can be monitored to determine the extent of the reaction and the molecular weight of the polymer.
Visualizing the Polymerization Workflow
Caption: Workflow for the synthesis of poly(2-hydroxy-4-phenylbenzoate).
Properties of Polymers Derived from 2-Hydroxy-4-phenylbenzoic Acid
Polymers synthesized from 2-Hydroxy-4-phenylbenzoic acid, particularly when copolymerized with other monomers like p-hydroxybenzoic acid or 4,4'-biphenol, exhibit a remarkable set of properties that make them suitable for high-performance applications.
Thermal Properties
High Glass Transition Temperature (Tg): These polymers typically possess high glass transition temperatures, often exceeding 180°C, indicating their ability to maintain their solid, rigid state at elevated temperatures.[7] The incorporation of biphenyl units from the monomer contributes to this high Tg.[7]
Excellent Thermal Stability: Thermogravimetric analysis (TGA) reveals that these aromatic polyesters are stable at high temperatures, with the onset of thermal decomposition often occurring above 450°C.[5]
Mechanical Properties
The rigid-rod nature of the polymer chains and their ability to form highly oriented structures in the liquid crystalline state translate into exceptional mechanical properties in the solid state. These polymers are known for their high tensile strength and modulus, making them suitable for applications requiring structural integrity under load.[4][8]
Liquid Crystalline Behavior
A key feature of polymers derived from 2-Hydroxy-4-phenylbenzoic acid is their thermotropic liquid crystalline behavior.[6] Above their melting point, these polymers can form nematic or smectic phases, where the polymer chains exhibit a degree of long-range orientational order.[4][8] This property is highly advantageous for processing, as the low melt viscosity in the liquid crystalline state facilitates molding and extrusion. Upon cooling, this ordered structure can be locked into the solid state, leading to self-reinforcing effects and anisotropic mechanical properties.[3]
Facilitates processing of high molecular weight polymer
Experimental Protocols
Protocol 1: Acetylation of 2-Hydroxy-4-phenylbenzoic Acid
Objective: To prepare the acetoxy derivative of the monomer for melt polycondensation.
Materials:
2-Hydroxy-4-phenylbenzoic acid
Acetic anhydride
Catalytic amount of concentrated sulfuric acid or sodium acetate
Toluene or other suitable inert solvent
Round-bottom flask with a reflux condenser and magnetic stirrer
Heating mantle
Procedure:
In a round-bottom flask, suspend 2-Hydroxy-4-phenylbenzoic acid in a slight excess of acetic anhydride.
Add a catalytic amount of concentrated sulfuric acid or sodium acetate.
Heat the mixture to reflux with stirring for 2-3 hours.
Allow the reaction mixture to cool to room temperature.
Pour the cooled mixture into cold water to precipitate the acetylated product.
Filter the precipitate, wash thoroughly with water to remove excess acetic acid and anhydride, and then dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure 2-acetoxy-4-phenylbenzoic acid.
Confirm the structure and purity of the product using FTIR and ¹H NMR spectroscopy.
Protocol 2: Melt Polycondensation of 2-Acetoxy-4-phenylbenzoic Acid
Objective: To synthesize poly(2-hydroxy-4-phenylbenzoate) via melt polycondensation.
Materials:
2-Acetoxy-4-phenylbenzoic acid
Catalyst (e.g., antimony trioxide, Sb₂O₃, or magnesium)
Three-necked flask equipped with a mechanical stirrer, inert gas inlet, and an outlet for a vacuum pump.[4]
High-temperature heating mantle or metal bath
Vacuum pump
Procedure:
Place the purified 2-acetoxy-4-phenylbenzoic acid and the catalyst (e.g., 200-250 ppm of Sb₂O₃) into the three-necked flask.[4]
Evacuate the flask and then fill it with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[4][6]
Immerse the flask in a heating mantle or metal bath and begin heating under a slow stream of inert gas.[4][6]
Gradually increase the temperature to a point above the monomer's melting point (e.g., 240-270°C) to initiate the polymerization and the release of acetic acid.[4][5][6]
Maintain this temperature for 30-60 minutes to allow for the initial oligomerization.
Slowly increase the temperature further (e.g., to 280-320°C) while continuing to stir.[6]
After the majority of the acetic acid has been distilled off, gradually apply a vacuum to the system (down to ~0.5 mm Hg) to facilitate the removal of the remaining byproduct and drive the polymerization to a high molecular weight.[4][6]
Continue the reaction under vacuum until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.[4] The melt will become highly viscous and may climb the stirrer shaft.[5]
Once the desired viscosity is reached, release the vacuum with the inert gas.
Cool the flask and carefully remove the solid polymer.
Protocol 3: Polymer Characterization
Objective: To characterize the synthesized polymer to validate its structure, thermal properties, and molecular weight.
Techniques:
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages (disappearance of -OH and -COOH bands of the monomer and appearance of a strong C=O ester band).
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer repeat units.[4]
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, and to study its liquid crystalline phase transitions.[7]
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Polarized Optical Microscopy (POM): To observe the texture of the liquid crystalline phases of the polymer upon heating.[4]
Logical Relationships in Polymer Design
Caption: Relationship between monomer structure and polymer applications.
Applications
The unique combination of properties exhibited by polymers derived from 2-Hydroxy-4-phenylbenzoic acid makes them suitable for a variety of advanced applications:
High-Performance Composites: Their high strength and thermal stability make them excellent matrix materials for fiber-reinforced composites used in aerospace and automotive industries.
Electronics and Optoelectronics: Their low dielectric constant, dimensional stability, and processability are advantageous for applications in electronic packaging, connectors, and printed circuit boards.
Biomedical Devices: While not as common as other biocompatible polymers, the high strength and potential for controlled degradation of certain copolyesters could be explored for applications in medical implants and drug delivery systems.[9] However, it is important to note that biocompatibility and degradability would need to be thoroughly investigated for specific formulations. Some research has been conducted on other hydroxy-functionalized polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) for biomedical applications, which could provide insights.[10][11]
Membranes and Fibers: The ability to form highly oriented structures allows for the production of high-strength fibers and membranes for filtration and separation processes.[12]
Conclusion
2-Hydroxy-4-phenylbenzoic acid is a valuable and versatile monomer for the synthesis of high-performance aromatic polyesters. Its inherent rigidity and AB-type functionality enable the creation of polymers with exceptional thermal, mechanical, and liquid crystalline properties. By carefully controlling the polymerization process, researchers can tailor the properties of these materials to meet the demands of a wide range of advanced applications. The protocols and insights provided in this guide serve as a foundation for the exploration and development of novel polymers based on this promising precursor.
References
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - NIH. (2021-05-24). Available from: [Link]
Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). Available from: [Link]
Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC - NIH. (2024-05-25). Available from: [Link]
Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber - Shoichet Lab - University of Toronto. (n.d.). Available from: [Link]
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. (n.d.). Available from: [Link]
Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - MDPI. (2023-04-29). Available from: [Link]
Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - NIH. (2023-04-29). Available from: [Link]
Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - RSC Publishing. (n.d.). Available from: [Link]
Mechanism Studies of LCP Synthesis - MDPI. (n.d.). Available from: [Link]
Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid - ResearchGate. (n.d.). Available from: [Link]
Liquid crystalline polyaniline and phthalocyanine-based polysiloxanes bearing lateral fluoro-substituted benzoic acid groups - Taylor & Francis. (2016-12-22). Available from: [Link]
EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents. (n.d.).
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - MDPI. (n.d.). Available from: [Link]
Effect of Poly (2-hydroxyethyl methacrylate) on the Release of Phenylacetaldehyde from Chitosan Matrix - ResearchGate. (2026-01-08). Available from: [Link]
An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review - PubMed Central. (2024-08-14). Available from: [Link]
(PDF) New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids - ResearchGate. (2025-08-06). Available from: [Link]
Polyhydroxyethylmethacrylate - Wikipedia. (n.d.). Available from: [Link]
A Novel Method for the Synthesis of Para-hydroxybenzoic Acid - INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). Available from: [Link]
Liquid-crystal polymer - Wikipedia. (n.d.). Available from: [Link]
Poly(HEMA) - specific polymers. (2025-06-06). Available from: [Link]
Application Note: Quantitative Analysis of 2-Hydroxy-4-phenylbenzoic Acid
Introduction 2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3), a derivative of salicylic acid, is a molecule of interest in pharmaceutical and chemical research. It serves as a building block in the synthesis of novel comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Hydroxy-4-phenylbenzoic acid (CAS 4482-27-3), a derivative of salicylic acid, is a molecule of interest in pharmaceutical and chemical research. It serves as a building block in the synthesis of novel compounds, including potential tyrosine phosphatase inhibitors and anti-inflammatory drugs.[1] Accurate and precise quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of 2-Hydroxy-4-phenylbenzoic acid, designed for researchers, scientists, and drug development professionals. We will primarily focus on a validated High-Performance Liquid Chromatography (HPLC) method due to its specificity, and robustness for this class of compounds and also discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
Physicochemical Properties of 2-Hydroxy-4-phenylbenzoic Acid
A foundational understanding of the analyte's properties is paramount for method development.
The presence of a carboxylic acid and a hydroxyl group, along with a biphenyl structure, dictates its polarity and chromatographic behavior. The molecule's aromatic nature makes it an excellent candidate for UV-Vis detection.
RP-HPLC is the recommended technique for the quantification of 2-Hydroxy-4-phenylbenzoic acid due to its high resolution, sensitivity, and specificity. The method detailed below is a robust starting point and should be validated according to ICH guidelines Q2(R2) for the specific matrix and intended use.[3][4]
Causality Behind Experimental Choices
Stationary Phase: A C18 (octadecylsilyl) column is chosen due to the non-polar nature of the phenyl group in the analyte, which will interact with the stationary phase via hydrophobic interactions, allowing for good retention and separation from more polar impurities.
Mobile Phase: A gradient elution using an acidified aqueous phase and an organic modifier (acetonitrile) is proposed. The acidic modifier (phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group (pKa ~2.97), resulting in a single, sharp chromatographic peak.[1] Acetonitrile is selected for its low UV cutoff and efficient elution of aromatic compounds.
Detection: The conjugated system of the biphenyl and benzoic acid moieties allows for strong UV absorbance. Based on structurally similar compounds like 2,4-dihydroxybenzoic acid, which has absorption maxima at 258 nm and 296 nm, a detection wavelength in this range is expected to provide high sensitivity.[5] A photodiode array (PDA) detector is recommended to confirm peak purity and to select the optimal detection wavelength.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from preparation to reporting.
Detailed Protocol: HPLC-UV/PDA Method
1. Reagents and Materials
2-Hydroxy-4-phenylbenzoic acid reference standard (purity ≥98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Phosphoric acid (85%, analytical grade)
Ultrapure water (18.2 MΩ·cm)
0.45 µm membrane filters
2. Instrumentation
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
Mobile Phase A: 0.1% Phosphoric acid in water. Add 1.0 mL of 85% phosphoric acid to 1 L of ultrapure water and mix.
Mobile Phase B: Acetonitrile.
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Hydroxy-4-phenylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
4. Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
PDA, 260 nm (or optimal wavelength determined from UV scan)
Gradient Program
Time (min)
% Mobile Phase A
0
70
15
30
17
30
18
70
25
70
5. Sample Preparation
Accurately weigh the sample containing 2-Hydroxy-4-phenylbenzoic acid.
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
Vortex and sonicate to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Method Validation
The analytical method must be validated as per ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]
Validation Parameter
Acceptance Criteria
Specificity
Peak purity index > 0.999. No interference at the retention time of the analyte in blank and placebo samples.
Linearity
Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range
Established from linearity and accuracy studies.
Accuracy
% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Precision (Repeatability & Intermediate)
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
Signal-to-Noise ratio of 10:1. RSD ≤ 10% at this concentration.
Robustness
Insensitive to small, deliberate changes in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature). RSD ≤ 2.0%.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity or for confirmation of identity, GC-MS is a powerful alternative. However, due to the low volatility of 2-Hydroxy-4-phenylbenzoic acid, a derivatization step is mandatory to convert the polar -COOH and -OH groups into more volatile moieties.
Rationale for Derivatization
Direct injection of this analyte into a GC system would result in poor peak shape, thermal degradation, and strong adsorption to the column. Silylation is a common and effective derivatization technique for this purpose, where active hydrogens are replaced by a trimethylsilyl (TMS) group. A reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective for this transformation.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow including the critical derivatization step.
Detailed Protocol: GC-MS Method
1. Reagents and Materials
All reagents from the HPLC section, plus:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Pyridine or Acetonitrile (anhydrous, GC grade)
Ethyl acetate (GC grade)
2. Derivatization Procedure
Prepare standard and sample solutions in an anhydrous solvent like pyridine or acetonitrile.
Evaporate a known volume of the solution to dryness under a gentle stream of nitrogen.
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dry residue.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature. The sample is now ready for injection.
3. GC-MS Conditions
Parameter
Condition
Gas Chromatograph
Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature
280 °C
Injection Mode
Split (e.g., 20:1) or Splitless
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.
4. Data Analysis
For quantification, monitor characteristic ions of the derivatized 2-Hydroxy-4-phenylbenzoic acid. The molecular ion and key fragment ions should be determined from a full scan analysis of a standard.
Build a calibration curve by plotting the peak area of the target ion against the concentration of the derivatized standards.
Conclusion
This application note provides a detailed framework for the quantitative analysis of 2-Hydroxy-4-phenylbenzoic acid. The primary recommended method is RP-HPLC with UV/PDA detection, offering a balance of specificity, robustness, and ease of use. For applications demanding higher sensitivity or unequivocal identification, a GC-MS method with prior silylation is presented as a powerful alternative. It is imperative that any chosen method is subject to rigorous, in-house validation against the specific sample matrix to ensure data integrity and compliance with regulatory standards.
References
Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(11). [Link]
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]
Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]
Stanciu, S., & Oprean, L. (2015). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Journal of Agroalimentary Processes and Technologies, 21(1), 7-11. [Link]
ResearchGate. (n.d.). GC-MS spectrum of 4-hydroxybenzoic acid with its molecular ion peak at 138 amu. Retrieved from [Link]
Pereira, C. G., et al. (2021). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 147, 110517. [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
ResearchGate. (2015). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in the leaves of Sonchus arvensis L. and Oenanthe linearis Wall. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. Retrieved from [Link]
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
National Institutes of Health. (2021). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
An In-Depth Technical Guide to the HPLC Analysis of 2-Hydroxy-4-phenylbenzoic Acid Introduction 2-Hydroxy-4-phenylbenzoic acid, a key intermediate in organic synthesis and a potential component in pharmaceutical and mate...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the HPLC Analysis of 2-Hydroxy-4-phenylbenzoic Acid
Introduction
2-Hydroxy-4-phenylbenzoic acid, a key intermediate in organic synthesis and a potential component in pharmaceutical and materials science, requires precise and reliable analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and specificity. This application note provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of 2-Hydroxy-4-phenylbenzoic acid, designed for researchers, scientists, and drug development professionals. The methodology detailed herein is grounded in fundamental chromatographic principles and validated according to internationally recognized standards to ensure data integrity and reproducibility.
Principle of the Chromatographic Method
The separation of 2-Hydroxy-4-phenylbenzoic acid is achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode of chromatography, the analyte is separated based on its hydrophobic/hydrophilic interactions with the stationary and mobile phases.[1][2]
Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used. The hydrophobic C18 chains provide a surface that retains the analyte through van der Waals forces. The choice of a C18 column is predicated on its proven efficacy for retaining and separating aromatic and moderately polar compounds like phenolic acids.[3]
Mobile Phase: A polar mobile phase, consisting of a mixture of an aqueous solvent and an organic modifier (e.g., acetonitrile or methanol), is employed to elute the analyte from the column.[4][5][6]
Analyte Retention and Elution: 2-Hydroxy-4-phenylbenzoic acid, being a moderately polar molecule due to its phenyl, hydroxyl, and carboxylic acid functional groups, partitions between the nonpolar stationary phase and the polar mobile phase. The organic modifier in the mobile phase is the "strong" solvent; increasing its concentration reduces the retention time of the analyte.
pH Control: A critical aspect of this analysis is the control of the mobile phase pH. 2-Hydroxy-4-phenylbenzoic acid has an acidic carboxylic group (predicted pKa ≈ 2.97) and a weakly acidic phenolic group.[7] To ensure reproducible retention and sharp, symmetrical peak shapes, the analysis must be performed at a pH well below the pKa of the carboxylic acid (typically pH < 3). This is achieved by adding an acidifier like phosphoric acid or trifluoroacetic acid (TFA) to the aqueous component of the mobile phase.[8][9] Operating at a low pH suppresses the ionization of the carboxylate group, rendering the molecule less polar and promoting its retention on the nonpolar C18 stationary phase.
Detection: The presence of aromatic rings and conjugated systems in the molecule allows for sensitive detection using an ultraviolet (UV) spectrophotometric detector. The optimal wavelength for detection is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Materials and Reagents
Instrumentation:
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Analytical balance (0.01 mg readability).
pH meter.
Ultrasonic bath.
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
Chemicals and Reagents:
2-Hydroxy-4-phenylbenzoic acid reference standard (>98% purity).
Acetonitrile (ACN), HPLC gradient grade.
Water, HPLC or Milli-Q grade.
Phosphoric acid (H₃PO₄), ACS grade or higher (~85%).
Methanol (MeOH), HPLC grade (for cleaning and sample preparation if necessary).
Chromatographic Column:
A C18 reversed-phase column is recommended. A common, robust choice would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
Experimental Protocols
Preparation of Mobile Phases
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. For 1000 mL, add 1.0 mL of 85% phosphoric acid to 999 mL of water. Filter through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas before use.
Standard Solution Preparation
Stock Standard Solution (e.g., 500 µg/mL):
Accurately weigh approximately 25 mg of 2-Hydroxy-4-phenylbenzoic acid reference standard.
Transfer the standard to a 50 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This mixture ensures solubility and compatibility with the mobile phase.[10]
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (for Calibration Curve):
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water diluent.
A suggested concentration range could be 5, 20, 50, 100, and 200 µg/mL.
Sample Preparation
The sample preparation protocol will depend on the matrix. For a bulk drug substance or a simple formulation:
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of 2-Hydroxy-4-phenylbenzoic acid.
Transfer it to a 50 mL volumetric flask.
Add approximately 30 mL of the 50:50 acetonitrile/water diluent.
Sonicate for 15 minutes to facilitate extraction and dissolution.
Allow the solution to cool to room temperature.
Dilute to the mark with the diluent and mix thoroughly.
If necessary, perform a further dilution to bring the final concentration into the linear range of the calibration curve (e.g., ~100 µg/mL).
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11] Discard the first 1-2 mL of the filtrate.
Sample Preparation Workflow Diagram.
Chromatographic Conditions & Data Acquisition
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may be adjusted as per the United States Pharmacopeia (USP) General Chapter <621> guidelines to optimize the separation.[1][12][13]
Parameter
Recommended Condition
HPLC Column
C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile (ACN)
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (or optimal wavelength determined by DAD analysis)
Injection Volume
10 µL
Run Time
15 minutes
Rationale for Gradient Elution: A gradient program is chosen to ensure that the main analyte peak is eluted with a good peak shape and reasonable retention time, while also allowing any more strongly retained impurities to be eluted from the column, preventing carryover in subsequent injections.
System Suitability Test (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.
Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.
Make five replicate injections of a working standard solution (e.g., 100 µg/mL).
Calculate the system suitability parameters. The acceptance criteria should be predefined in the test method protocol.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
T ≤ 2.0
Theoretical Plates (N)
N ≥ 2000
% RSD of Peak Area
≤ 2.0% for n=5 injections
% RSD of Retention Time
≤ 1.0% for n=5 injections
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Core Parameters for Method Validation.
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The chromatogram of the sample should show a peak for the analyte that is free from interference at its retention time. Peak purity analysis using a DAD is recommended.
Linearity: Analyze the five calibration standards in triplicate. Plot a graph of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Perform a recovery study by spiking a placebo or sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14] Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by analyzing a series of dilute solutions. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio (S/N) of 10:1. LOD is the lowest concentration that can be detected, typically with an S/N of 3:1.
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition, ±0.1 units of pH, ±0.1 mL/min in flow rate) and assess the impact on system suitability parameters.
System suitability parameters must pass at all conditions.
Conclusion
The RP-HPLC method described in this application note provides a robust, precise, and accurate protocol for the quantitative analysis of 2-Hydroxy-4-phenylbenzoic acid. The use of a C18 column with an acidified water/acetonitrile mobile phase gradient ensures excellent separation and peak symmetry. Adherence to the detailed protocols for sample preparation, system suitability, and method validation will generate reliable and reproducible data suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
References
SIELC Technologies. (n.d.). Separation of 2-((4-((4-Hydroxyphenyl)amino)phenyl)amino)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6).
Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Abstract of Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Longdom Publishing. Retrieved from [Link]
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
Pharmacognosy Magazine. (2018). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
SUT Journal of Research. (2018). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. SUT Journal of Research, Series C, 64(2).
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
Frontiers in Nutrition. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition.
Human Metabolome Database. (2012). Metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. Retrieved from [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
Cheméo. (n.d.). Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. Retrieved from [Link]
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Retrieved from [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
An Application Note for the Quantitative Analysis of 2-Hydroxy-4-phenylbenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS) Authored by a Senior Application Scientist This document provides a comprehensive, fi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Quantitative Analysis of 2-Hydroxy-4-phenylbenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven protocol for the sensitive and selective analysis of 2-Hydroxy-4-phenylbenzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this compound in various matrices.
2-Hydroxy-4-phenylbenzoic acid is a salicylic acid derivative that serves as a valuable building block in the synthesis of chromones, which are investigated as potential tyrosine phosphatase inhibitors, and has been proposed for use as an anti-inflammatory drug[1]. Accurate quantification is crucial for pharmacokinetic studies, synthesis reaction monitoring, and quality control.
Gas Chromatography-Mass Spectrometry is an ideal analytical technique for this purpose, offering high sensitivity and unparalleled selectivity[2][3]. However, the inherent chemical properties of 2-Hydroxy-4-phenylbenzoic acid—specifically the presence of polar hydroxyl and carboxylic acid functional groups—render it non-volatile and thermally labile. Direct injection into a GC system would result in poor chromatographic peak shape and thermal degradation. To overcome this, a chemical derivatization step is essential[4][5][6]. This protocol employs silylation, a robust and widely used derivatization technique, to enhance the analyte's volatility and thermal stability for reliable GC-MS analysis[7][8].
Principle of the Method
The analytical workflow is a multi-step process designed to ensure accurate and reproducible results. The core of this method is the conversion of the polar 2-Hydroxy-4-phenylbenzoic acid into a volatile and thermally stable derivative that is amenable to GC-MS analysis.
Derivatization Strategy: Silylation
Silylation is the chosen derivatization technique due to its efficiency and the stability of the resulting derivatives. The process involves replacing the active hydrogen atoms on both the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups with a non-polar trimethylsilyl (TMS) group[5][9]. This chemical modification drastically reduces the polarity of the molecule, thereby increasing its volatility and making it suitable for gas-phase analysis[7][8]. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for this transformation[7][10][11].
Figure 1: The silylation of 2-Hydroxy-4-phenylbenzoic acid.
Chromatographic Separation and Detection
Once derivatized, the sample is injected into the GC system. The volatile di-TMS-derivative is vaporized in the heated injection port and swept onto a capillary column by an inert carrier gas (Helium). Separation occurs within the column based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls[12].
Following separation, the analyte elutes from the column and enters the mass spectrometer's ion source. Here, it is subjected to electron impact (EI) ionization, which generates a positively charged molecular ion and a series of characteristic fragment ions. These ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification. For high-sensitivity quantification, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analyte, significantly improving the signal-to-noise ratio[13].
Figure 2: Overall experimental workflow for GC-MS analysis.
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Hydroxy-4-phenylbenzoic acid and the internal standard into separate 10 mL volumetric flasks using ethyl acetate.
Working Standard Solutions: Perform serial dilutions of the stock solutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 20 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting the analyte from an aqueous matrix (e.g., plasma, urine). It should be optimized and validated for the specific matrix being used. Solid-Phase Extraction (SPE) is a recommended alternative for cleaner extracts and higher throughput[14].
Aliquot: Pipette 1 mL of the sample into a glass centrifuge tube.
Spike IS: Add 50 µL of the internal standard working solution (e.g., 20 µg/mL) to all samples, calibration standards, and quality controls.
Acidification: Add 100 µL of 2M HCl to acidify the sample to a pH of ~2. This ensures the carboxylic acid is in its protonated form for efficient extraction. Vortex for 30 seconds.
Extraction: Add 4 mL of ethyl acetate. Vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 3000 x g for 10 minutes.
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Avoid disturbing the aqueous layer.
Drying: Pass the collected organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C[14].
Derivatization Protocol
Reconstitution: To the dried residue from step 2.3.8, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS[10].
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven[15].
Cooling: Allow the vial to cool to room temperature.
Transfer: Transfer the derivatized sample to a 2 mL autosampler vial with a 200 µL glass insert.
Analysis: The sample is now ready for injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Parameter
Recommended Setting
Gas Chromatograph
GC Column
HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness[16]
Injection Mode
Splitless
Injection Volume
1 µL
Injector Temperature
280°C
Carrier Gas
Helium, Constant Flow Rate of 1.2 mL/min
Oven Program
Initial: 100°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Full Scan: m/z 50-500 (for identification)SIM: (for quantification) - see table below
Expected Mass Spectrum and SIM Ions
The parent compound, 2-Hydroxy-4-phenylbenzoic acid, has a molecular weight of 214.22 g/mol . After derivatization with two TMS groups, the molecular weight increases to 358.42 g/mol . The mass spectrum will show characteristic ions useful for identification and quantification.
Ion Description
Expected m/z
Role in Analysis
Molecular Ion [M]•+
358
Confirmation
[M-CH₃]⁺
343
Quantification Ion
Fragment Ion
253
Qualifier Ion 1
Fragment Ion
197
Qualifier Ion 2
Data Analysis, Validation, and Quality Control
Analyte Identification: The identity of the di-TMS-2-Hydroxy-4-phenylbenzoic acid derivative is confirmed by matching the retention time and the mass spectrum of the peak in the sample to that of an authenticated reference standard.
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the derivatized calibration standards. A linear regression model is then applied. The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from this curve.
Method Validation: To ensure trustworthiness, the method should be validated according to established guidelines. Key parameters to assess include:
Linearity: R² value > 0.99 for the calibration curve.
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
Precision & Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates[17].
References
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]
Molnár-Perl, I., & Morvai-Bajai, M. (2006). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
Al-Rabiah, A. A., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7569–7581. [Link]
Djatmika, & Ding, W. H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY Jurnal Penelitian Kimia, 12(2), 143.
Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 13(2), 2290–2306. [Link]
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
Wang, Y., et al. (2013). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. Journal of Chemistry, 2013, 1-7.
Roessner, U., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International journal of molecular sciences, 13(2), 2290-2306.
Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Human Metabolome Database. [Link]
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
Vakhrushev, A. Y., et al. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(14), 1052-1058.
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
Brieflands. (2023). Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cachrys scabra. Brieflands.
MetBioNet. (n.d.).
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
PubMed. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
ResearchGate. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS.
Application Notes and Experimental Protocols for 2-Hydroxy-4-phenylbenzoic Acid
Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with 2-Hydroxy-4-phenylbenzoic acid (also known as 4-phenylsalicyli...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with 2-Hydroxy-4-phenylbenzoic acid (also known as 4-phenylsalicylic acid). This document outlines detailed protocols for the synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its potential applications as a key building block in the synthesis of bioactive molecules, including tyrosine phosphatase inhibitors, and as a candidate for anti-inflammatory drug discovery. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high-purity outcomes.
Introduction to 2-Hydroxy-4-phenylbenzoic Acid
2-Hydroxy-4-phenylbenzoic acid is a biphenyl derivative and a member of the salicylic acid family.[1] Its chemical structure, featuring a carboxylic acid and a hydroxyl group on one phenyl ring and a second phenyl substituent, makes it a versatile intermediate in organic synthesis. The compound has a molecular formula of C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[2] Its unique substitution pattern imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Notably, it has been identified as a valuable precursor for the synthesis of chromones, which have been investigated as tyrosine phosphatase inhibitors, and it has been suggested for potential use as an anti-inflammatory agent.[1]
Synthesis of 2-Hydroxy-4-phenylbenzoic Acid via Kolbe-Schmitt Reaction
The synthesis of 2-Hydroxy-4-phenylbenzoic acid can be efficiently achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[3] In this case, the starting material is 4-phenylphenol. The reaction proceeds by first forming the sodium or potassium salt of 4-phenylphenol, which is then carboxylated under high pressure and temperature using carbon dioxide. The hydroxyl group directs the carboxylation primarily to the ortho position.
Rationale for Synthetic Approach
The Kolbe-Schmitt reaction is a well-established and industrially significant method for synthesizing hydroxybenzoic acids.[3] The use of a strong base to form the phenoxide increases the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by carbon dioxide. The reaction conditions, particularly temperature and pressure, are critical for achieving good yields and regioselectivity.
Experimental Protocol: Synthesis
Materials:
4-Phenylphenol
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Dry methanol or ethanol
Carbon dioxide (CO₂) gas
Concentrated hydrochloric acid (HCl)
Anhydrous sodium sulfate (Na₂SO₄)
High-pressure autoclave reactor
Procedure:
Formation of the Phenoxide:
In a round-bottom flask, dissolve 4-phenylphenol in a minimal amount of dry methanol or ethanol.
Add one molar equivalent of NaOH or KOH pellets portion-wise while stirring. The mixture may warm up.
Continue stirring until all the base has dissolved and a clear solution of the phenoxide is formed.
Remove the solvent under reduced pressure to obtain the dry sodium or potassium 4-phenylphenoxide salt.
Carboxylation Reaction:
Transfer the dry phenoxide salt to a high-pressure autoclave reactor.
Seal the reactor and purge with nitrogen gas to remove any residual air and moisture.
Pressurize the reactor with carbon dioxide gas to a pressure of 5-10 bar.[4]
Heat the reactor to a temperature of 180-200°C while stirring.[4]
Maintain these conditions for 4-6 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC).
Work-up and Isolation:
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
Dissolve the solid reaction mixture in hot water.
Transfer the aqueous solution to a beaker and cool in an ice bath.
Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches 2-3. This will precipitate the crude 2-Hydroxy-4-phenylbenzoic acid.
Filter the precipitate using a Büchner funnel and wash the solid with cold distilled water to remove any inorganic salts.
Dry the crude product in a vacuum oven at 60-70°C.
Caption: Workflow for the synthesis of 2-Hydroxy-4-phenylbenzoic acid.
Purification of 2-Hydroxy-4-phenylbenzoic Acid
The crude product obtained from the synthesis typically contains unreacted starting material and side products. A multi-step purification process involving extraction and recrystallization is necessary to obtain high-purity 2-Hydroxy-4-phenylbenzoic acid.
Rationale for Purification Steps
An initial extraction with an alkaline solution helps to separate the acidic product from non-acidic impurities.[5] Subsequent treatment with activated carbon is effective in removing colored impurities.[3] Finally, recrystallization from a suitable solvent system leverages the differences in solubility between the desired product and remaining impurities to achieve high purity.
Experimental Protocol: Purification
Materials:
Crude 2-Hydroxy-4-phenylbenzoic acid
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Diethyl ether or Ethyl acetate
Activated carbon
Ethanol
Distilled water
Concentrated hydrochloric acid (HCl)
Procedure:
Alkaline Extraction:
Dissolve the crude product in a 5% NaHCO₃ solution. 2-Hydroxy-4-phenylbenzoic acid will deprotonate to form the water-soluble sodium salt.
Transfer the solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.
Discard the organic layer and collect the aqueous layer.
Decolorization:
Gently heat the aqueous solution to 70-80°C.
Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the solution and stir for 15-20 minutes.
Hot filter the solution through a pad of celite to remove the activated carbon.
Acidification and Precipitation:
Cool the filtrate in an ice bath.
Slowly add concentrated HCl dropwise while stirring until the pH reaches 2-3 to re-precipitate the purified acid.
Filter the white precipitate and wash with cold distilled water.
Recrystallization:
Dissolve the purified precipitate in a minimum amount of hot ethanol.
Add hot distilled water dropwise until the solution becomes slightly turbid.
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-Hydroxy-4-phenylbenzoic acid, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons. The protons on the salicylic acid moiety will have distinct chemical shifts and coupling patterns, and the protons of the phenyl substituent will also be clearly visible.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the 13 carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbon.
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of 2-Hydroxy-4-phenylbenzoic acid (214.062994177 Da).[2]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic rings.
Chromatographic Analysis
A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the final product.[6][7]
HPLC Method Parameters (Example):
Parameter
Condition
Column
C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Column Temperature
30°C
This method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[6]
Caption: Analytical workflow for compound characterization.
Applications and Further Protocols
Synthetic Intermediate
2-Hydroxy-4-phenylbenzoic acid is a valuable building block for more complex molecules. For instance, it can be used in the synthesis of novel heterocyclic compounds with potential biological activities.
Potential as an Anti-inflammatory Agent
As a derivative of salicylic acid, 2-Hydroxy-4-phenylbenzoic acid warrants investigation for its anti-inflammatory properties. A common in vitro assay to assess such activity is the inhibition of cyclooxygenase (COX) enzymes.
High-Level Protocol for COX Inhibition Assay:
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the arachidonic acid substrate.
Compound Preparation: Prepare a stock solution of 2-Hydroxy-4-phenylbenzoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.
Assay Reaction: In a 96-well plate, incubate the enzyme with the test compound or a known inhibitor (positive control) for a specified time.
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
Detection: Measure the production of prostaglandins using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric assay.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Safety and Handling
While specific safety data for 2-Hydroxy-4-phenylbenzoic acid is not extensively documented, compounds with similar structures can cause skin and eye irritation.[8][9] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
References
US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
US4814498A - Separation/purification of para-hydroxybenzoic acid.
US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
Process for the separation and purification of p-hydroxy-benzoic acid.
Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Human Metabolome Database. [Link]
Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation | Request PDF. ResearchGate. [Link]
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]
Technical Support Center: Purification of 2-Hydroxy-4-phenylbenzoic Acid by Recrystallization
Welcome to the technical support guide for the purification of 2-Hydroxy-4-phenylbenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2-Hydroxy-4-phenylbenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this valuable compound. Our goal is to move beyond simple instructions and equip you with the causal understanding needed to troubleshoot and optimize your purification process effectively.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique predicated on the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the target compound completely at an elevated temperature (typically the solvent's boiling point) but will have poor solubility for it at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble (allowing for removal via hot filtration).[1][2]
The process hinges on creating a supersaturated solution from which the pure compound can selectively crystallize upon controlled cooling, forming a crystal lattice that excludes mismatched impurity molecules.[2]
Experimental Protocol: Recrystallization of 2-Hydroxy-4-phenylbenzoic Acid
This protocol is a robust starting point, adaptable based on the specific impurity profile of your crude material. 2-Hydroxy-4-phenylbenzoic acid possesses both polar (hydroxyl, carboxylic acid) and non-polar (biphenyl) functionalities, making a mixed-solvent system such as Ethanol/Water highly effective.
Safety First: Always consult the Safety Data Sheet (SDS) for all chemicals used. 2-Hydroxy-4-phenylbenzoic acid and related compounds can cause serious eye and skin irritation.[3][4] Handle all chemicals in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
Crude 2-Hydroxy-4-phenylbenzoic acid
Ethanol (Reagent Grade)
Deionized Water
Erlenmeyer flasks (2 sizes)
Graduated cylinders
Hot plate with stirring capability
Magnetic stir bar
Büchner funnel and filter flask
Filter paper
Watch glass
Ice bath
Melting point apparatus
Step-by-Step Methodology:
Dissolution: Place 1.0 g of crude 2-Hydroxy-4-phenylbenzoic acid into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add ethanol dropwise while warming and stirring on a hot plate until the solid just dissolves. Use the absolute minimum amount of hot solvent required. Causality: Using excessive solvent will reduce the final yield, as more of your compound will remain dissolved even after cooling.[5]
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, catalysts), perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the desired product on the filter paper or funnel.[1]
Induce Saturation: To the hot, clear ethanol solution, add deionized water dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is now saturated. Add a few more drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear again.
Controlled Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical. It allows for the formation of large, pure crystals by giving the molecules time to selectively arrange themselves in the crystal lattice, excluding impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.[2]
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the precipitation of the product from the solution.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent mixture). Causality: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the re-dissolving of your purified product.
Drying: Allow air to be pulled through the filter cake for several minutes to help it dry. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.
Data Presentation: Solvent Selection Guide
Choosing the right solvent is the most critical step in recrystallization. The ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.
Solvent System
Boiling Point (°C)
Solubility (Hot)
Solubility (Cold)
Expert Commentary & Rationale
Ethanol/Water
~78-100
High
Low
Highly Recommended. Ethanol solubilizes the biphenyl moiety, while water acts as an anti-solvent. This combination allows for fine-tuning of solubility and typically yields high-quality crystals for phenolic acids.[1]
Acetone/Water
~56-100
High
Low
Good Alternative. Similar principle to Ethanol/Water. Acetone is a stronger solvent, so more water may be needed as the anti-solvent. Ensure adequate ventilation.
Water
100
Low to Moderate
Very Low
Potentially Viable but Difficult. The phenyl group significantly reduces water solubility compared to salicylic acid. A large volume of hot water would be required, likely leading to poor recovery.
Toluene
111
Moderate
Low
Not Recommended as a primary solvent. May be useful for removing highly non-polar impurities. Poses higher health and environmental risks.
Hexanes
69
Very Low
Insoluble
Unsuitable. The polarity of the carboxylic acid and hydroxyl groups prevents dissolution in this non-polar solvent.
Visualization: Recrystallization Workflow
The following diagram outlines the logical steps of the experimental protocol.
Caption: General workflow for the recrystallization of 2-Hydroxy-4-phenylbenzoic acid.
Troubleshooting Guide (Q&A Format)
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes saturated at a temperature that is above the melting point of your compound (or the melting-point-depressed mixture of your compound and its impurities). The flexible structure and presence of impurities can make 2-Hydroxy-4-phenylbenzoic acid prone to this issue.
Causality & Solution Workflow:
Re-dissolve: Heat the mixture to re-dissolve the oil into the solvent.
Add More "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble (in this case, ethanol). This increases the total solvent volume and lowers the saturation temperature, giving your compound a chance to crystallize at a temperature below its melting point.
Ensure Slow Cooling: Let the solution cool much more slowly. You can insulate the flask with paper towels or place it in a beaker of warm water to buffer the temperature change. Very slow cooling is the best way to favor crystal formation over oiling out.
Scratch/Seed: If crystals are still reluctant to form from the cooled solution, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a tiny "seed" crystal of the pure compound. This provides a nucleation site for crystal growth to begin.
Caption: Troubleshooting workflow for the "oiling out" phenomenon.
Q2: I have a very low yield of crystals, or none at all. What went wrong?
A2: This is one of the most common issues and almost always points to one of two causes:
Too much solvent was used: If you exceed the "minimum amount of hot solvent," your solution may never become sufficiently saturated upon cooling for crystals to form. The solution is to gently boil off some of the solvent to concentrate the solution, then attempt the cooling step again.[5]
The wrong solvent was chosen: Your compound may be too soluble in the chosen solvent system even at low temperatures. You may need to select a different solvent or adjust the ratio in your mixed-solvent system (i.e., use more of the "poor" solvent).
Q3: My final product is colored, but the pure compound should be white. How do I remove the color?
A3: Colored impurities are common. They can often be removed by adding a very small amount of activated charcoal to the hot solution before the hot filtration step.
Procedure: After the crude compound is fully dissolved, remove the flask from the heat source to prevent bumping, add a spatula-tip of activated charcoal, and then gently boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and proceed with the recrystallization.[1]
Caution: Do not add charcoal to a boiling solution, as it can cause violent frothing. Also, be aware that charcoal can adsorb your product as well, so use the minimum amount necessary. For phenolic compounds, some sources advise against charcoal due to potential reactions with trace metal ions.[1] If this is a concern, an alternative purification method like column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I definitively know I've chosen the best solvent?A1: The best solvent provides a high percent recovery and a significant increase in purity. You can test solvents on a small scale first. Take a few milligrams of your crude product in a test tube and add a few drops of the potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating, and the compound will precipitate back out upon cooling.
Q2: How can I assess the purity of my final product?A2: The primary methods are:
Melting Point Analysis: As mentioned, pure compounds have a sharp, defined melting point range (typically < 2 °C). Impurities lower and broaden this range.
Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the gold standard.
Q3: What are the likely impurities in my crude 2-Hydroxy-4-phenylbenzoic acid?A3: Impurities depend heavily on the synthetic route. Common impurities in organic synthesis include unreacted starting materials, by-products from side reactions, and residual catalysts. For instance, if synthesized via a Suzuki coupling from 4-bromosalicylic acid and phenylboronic acid, residual starting materials could be present.
References
Vertex AI Search. (n.d.). Recrystallization.
PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 29, 2026, from [Link]
University of California, Irvine. (n.d.). Recrystallization.
University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
University of Babylon. (n.d.). Recrystallization of Salicylic acid.
All In with Dr. Betts. (2020, November 10). CHM 230 Recrystallization of salicylic acid 1of2. YouTube. Retrieved January 29, 2026, from [Link]
Purdue University. (n.d.). Preparation and Re-crystallization of Salicylic Acid.
Ghosh, C., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 29, 2026, from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 29, 2026, from [Link]
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved January 29, 2026, from [Link]
Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5187. Retrieved January 29, 2026, from [Link]
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved January 29, 2026, from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved January 29, 2026, from [Link]
Technical Support Center: Purification of 2-Hydroxy-4-phenylbenzoic Acid
Welcome to the technical support guide for the synthesis and purification of 2-Hydroxy-4-phenylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experim...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and purification of 2-Hydroxy-4-phenylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols tailored for researchers, chemists, and professionals in drug development. Our focus is to address common challenges in impurity removal to ensure the high purity of the final product.
I. Understanding the Synthesis and Potential Impurities
The synthesis of 2-Hydroxy-4-phenylbenzoic acid, a valuable building block in pharmaceuticals, often proceeds via the Kolbe-Schmitt reaction.[1][2] This carboxylation of 4-phenylphenol involves the reaction of its corresponding phenoxide with carbon dioxide under elevated temperature and pressure.[1][3] While effective, this reaction can lead to several impurities that complicate downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-Hydroxy-4-phenylbenzoic acid?
A1: The primary impurities typically encountered are:
Unreacted 4-phenylphenol: Incomplete carboxylation is a common source of this starting material impurity.
Isomeric Byproducts: The carboxylation can also occur at other positions on the aromatic ring, leading to isomers such as 4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Dicarboxylic acids: Over-carboxylation can result in the formation of dicarboxylic acid derivatives.[4]
Phenolic tars and colored bodies: At the high temperatures used in the Kolbe-Schmitt reaction, side reactions can produce polymeric, tarry materials that discolor the product.[5]
Q2: Why does my product have a pink or brownish tint?
A2: The discoloration is often due to the presence of phenolic tars and other colored impurities formed during the high-temperature carboxylation process.[5] These impurities can be challenging to remove and may require specific decolorization techniques.
Q3: My melting point is broad and lower than the expected 207-208 °C. What does this indicate?
A3: A broad and depressed melting point is a classic indicator of impurities. The presence of unreacted starting material, isomeric byproducts, or residual solvents can disrupt the crystal lattice of the desired product, leading to this observation.
II. Troubleshooting and Purification Strategies
This section provides detailed guidance on overcoming common purification challenges.
Problem 1: Presence of Unreacted 4-Phenylphenol
Cause: Incomplete carboxylation reaction.
Solution: The significant difference in acidity between the carboxylic acid product and the phenolic starting material allows for a straightforward separation by pH-controlled extraction.
Protocol 1: Selective Extraction
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
Aqueous Extraction: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 2-Hydroxy-4-phenylbenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous phase, while the less acidic 4-phenylphenol remains in the organic layer.
Separation: Separate the aqueous and organic layers.
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The purified 2-Hydroxy-4-phenylbenzoic acid will precipitate out of the solution.
Isolation: Collect the precipitated product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Problem 2: Isomeric Impurities and Colored Bodies
Cause: Non-specific carboxylation and side reactions at high temperatures.
Solution: A combination of activated carbon treatment and recrystallization is highly effective for removing both colored impurities and closely related isomers.
Protocol 2: Decolorization and Recrystallization
A common and effective method for purifying hydroxybenzoic acids involves treatment with activated carbon followed by recrystallization.[6]
Step 1: Activated Carbon Treatment
Solvent Selection: Choose a suitable solvent for recrystallization. A mixture of ethanol and water is often effective.[7]
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.
Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.
Heating: Gently boil the mixture for a few minutes. The activated carbon will adsorb the colored impurities.
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization.
Step 2: Recrystallization
Cooling: Allow the hot, decolorized filtrate to cool slowly to room temperature.
Crystallization: Further cool the solution in an ice bath to maximize the yield of crystals.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified product under vacuum.
Solvent Selection for Recrystallization:
Solvent System
Boiling Point (°C)
Advantages
Disadvantages
Ethanol/Water
~78-100
Good solvency for the product at high temperatures and poor solvency at low temperatures.
Flammable.
Acetic Acid/Water
~100-118
Effective for many aromatic acids.
Can be difficult to remove residual acetic acid.
Toluene
111
Can be effective for less polar impurities.
May not be a good solvent for the desired product.
Problem 3: Persistent Impurities and Low Purity
Cause: Some impurities may have very similar solubility profiles to the desired product, making separation by recrystallization alone difficult.
Solution: For high-purity requirements, column chromatography is the most effective method.
Protocol 3: Silica Gel Column Chromatography
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase: A gradient of ethyl acetate in hexanes is a common mobile phase for separating compounds of varying polarity. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50% or higher.
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
Loading: Carefully load the sample onto the top of the silica gel column.
Elution: Begin eluting with the mobile phase, collecting fractions.
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[8][9]
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Hydroxy-4-phenylbenzoic acid.
Visualizing the Purification Workflow
Caption: General workflow for the purification of 2-Hydroxy-4-phenylbenzoic acid.
III. Purity Assessment
Accurate determination of purity is crucial. A combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any structural isomers.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Melting Point Analysis: A sharp melting point at the literature value (207-208 °C) is a good indicator of high purity.[13]
IV. References
OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Available at: [Link]
Google Patents. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. Available at:
Organic Syntheses. p-HYDROXYBENZOIC ACID. Available at: [Link]
Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Available at:
ResearchGate. Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation | Request PDF. Available at: [Link]
PubChem. 2-Hydroxy-4-phenylbenzoic acid. Available at: [Link]
Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Available at:
Human Metabolome Database. Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Available at: [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]
MDPI. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available at: [Link]
Royal Society of Chemistry. Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Available at: [Link]
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
ResearchGate. Biocatalytic Carboxylation of Phenol Derivatives: Kinetics and Thermodynamics of the Biological Kolbe-Schmitt Synthesis | Request PDF. Available at: [Link]
Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Available at:
PubMed. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Available at: [Link]
Taylor & Francis Online. Chromatographic Determination of Derivatives of p-Hydroxybenzoic Acid in Melissa officinalis by HPLC. Available at: [Link]
Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Available at: [Link]
National Institutes of Health. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. Available at: [Link]
Technical Support Center: Synthesis of 2-Hydroxy-4-phenylbenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-phenylbenzoic acid. It is designed to address common challenges and s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-phenylbenzoic acid. It is designed to address common challenges and side product formation, offering troubleshooting strategies and a deeper understanding of the underlying chemical principles.
Introduction to the Synthesis and Its Challenges
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a valuable building block in medicinal chemistry and materials science. The most common and industrially significant method for its synthesis is the Kolbe-Schmitt reaction , which involves the carboxylation of 4-phenylphenol (4-hydroxybiphenyl).[1][2][3][4] This electrophilic aromatic substitution reaction, while powerful, is sensitive to reaction conditions and can lead to a variety of side products, complicating purification and impacting final product purity.
This document serves as a practical resource to navigate these synthetic challenges, ensuring a higher yield and purity of the target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the most common impurities found in my crude 2-Hydroxy-4-phenylbenzoic acid product?
The primary impurities in the synthesis of 2-Hydroxy-4-phenylbenzoic acid via the Kolbe-Schmitt reaction of 4-phenylphenol are typically:
Unreacted 4-phenylphenol: The carboxylation reaction may not proceed to completion.
Isomeric Byproducts: Carboxylation can occur at different positions on the aromatic rings.
Dicarboxylic Acids: Over-carboxylation can lead to the formation of dicarboxylic acid derivatives.[5]
Side products from starting material impurities: The purity of the initial 4-phenylphenol is critical.
The following table summarizes the most common side products:
Side Product/Impurity
Chemical Name
Structure
Reason for Formation
Starting Material
4-Phenylphenol
C₁₂H₁₀O
Incomplete reaction.
Isomeric Product
3-Hydroxy-4-carboxybiphenyl
C₁₃H₁₀O₃
Carboxylation ortho to the phenyl group on the adjacent carbon.
Troubleshooting Guide 1: High Levels of Unreacted 4-Phenylphenol
Issue: Chromatographic analysis (e.g., HPLC, TLC) of the crude product shows a significant peak corresponding to the 4-phenylphenol starting material.
Root Cause Analysis:
The Kolbe-Schmitt reaction is an equilibrium process. Insufficient reaction time, temperature, or pressure of carbon dioxide can lead to incomplete conversion. The formation of the phenoxide salt is also a critical preceding step.[3][4]
Mitigation Strategies:
Ensure Complete Phenoxide Formation: The reaction of 4-phenylphenol with a strong base (e.g., sodium hydroxide, potassium hydroxide) to form the corresponding phenoxide is crucial for activating the ring towards electrophilic attack by CO₂.[3][4] The reaction mixture should be anhydrous, as water can inhibit the reaction.
Optimize Reaction Conditions:
Temperature: Typically, the Kolbe-Schmitt reaction is carried out at elevated temperatures (125-150 °C).[3] Lower temperatures will result in a slower reaction rate.
Pressure: A high pressure of carbon dioxide (e.g., 5-10 atm) is necessary to drive the equilibrium towards the carboxylated product.
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by taking aliquots for analysis is recommended.
Experimental Protocol for Minimizing Unreacted Starting Material:
Thoroughly dry the 4-phenylphenol and the reaction vessel to remove any traces of water.
In an inert atmosphere (e.g., nitrogen or argon), react 4-phenylphenol with an equimolar amount of a strong base (e.g., sodium methoxide in methanol, followed by evaporation of the solvent) to form the dry sodium 4-phenylphenoxide salt.
Transfer the dry phenoxide salt to a high-pressure autoclave.
Pressurize the autoclave with dry carbon dioxide to the desired pressure (e.g., 7 atm).
Heat the reaction mixture to the optimal temperature (e.g., 130 °C) with vigorous stirring.
Maintain these conditions for several hours, monitoring the uptake of CO₂ if possible.
After the reaction, cool the vessel, cautiously vent the excess CO₂, and proceed with the acidic work-up.
Troubleshooting Guide 2: Presence of Isomeric Hydroxy-phenylbenzoic Acids
Issue: The final product contains isomers of 2-Hydroxy-4-phenylbenzoic acid, which are difficult to separate by simple recrystallization.
Root Cause Analysis:
The hydroxyl group in 4-phenylphenol directs carboxylation to the ortho positions (2 and 6). Due to the symmetry of the molecule, these are equivalent. However, carboxylation can potentially occur at the positions ortho to the phenyl group on the other side of the hydroxyl group, leading to the formation of 3-hydroxy-4-carboxybiphenyl. The choice of alkali metal cation can influence the regioselectivity, with sodium generally favoring ortho-carboxylation and potassium favoring para-carboxylation.[3] In this case, with the para position blocked, the influence of the cation on other positions should be considered.
Visualizing the Regioselectivity:
Caption: Regioselectivity in the Kolbe-Schmitt reaction of 4-phenylphenol.
Mitigation and Purification Strategies:
Control of Reaction Temperature: Lower reaction temperatures generally favor ortho-carboxylation.
Choice of Cation: Using a sodium base (e.g., NaOH, NaH) is generally preferred to maximize ortho-selectivity.
Purification by Fractional Crystallization: The different isomers may have slightly different solubilities in various solvents. A careful, multi-step crystallization process may be required.
Chromatographic Separation: For high-purity applications, column chromatography on silica gel is an effective method for separating the isomers. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed.
Experimental Protocol for Isomer Separation by Column Chromatography:
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Adsorb the crude mixture onto a small amount of silica gel.
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
Load the adsorbed sample onto the top of the column.
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired product.
Combine the pure fractions and evaporate the solvent to obtain the purified 2-Hydroxy-4-phenylbenzoic acid.
Troubleshooting Guide 3: Formation of Dicarboxylic Acids
Issue: Mass spectrometry or NMR analysis indicates the presence of a dicarboxylic acid derivative.
Root Cause Analysis:
Under harsh reaction conditions (high temperature and/or high CO₂ pressure), a second carboxylation can occur on the activated aromatic ring, leading to the formation of a 4-hydroxy-isophthalic acid derivative.[5]
Mitigation Strategies:
Stoichiometric Control of Base: Using a precise 1:1 molar ratio of 4-phenylphenol to the base can help to prevent the formation of a diphenoxide species that would be more activated towards a second carboxylation.
Milder Reaction Conditions: Avoid excessively high temperatures and pressures. A well-controlled reaction is key.
Purification: Dicarboxylic acids are significantly more polar than the desired monocarboxylic acid. They can often be removed by:
Selective Precipitation: The dicarboxylic acid may be less soluble in certain solvent systems.
Extraction: A biphasic extraction with a carefully chosen pH may allow for the separation of the mono- and dicarboxylic acids.
Concluding Remarks
The successful synthesis of 2-Hydroxy-4-phenylbenzoic acid is highly dependent on careful control of the Kolbe-Schmitt reaction conditions and the purity of the starting materials. By understanding the potential side reactions and implementing the troubleshooting and purification strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product.
References
OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Available at: [Link]
Grokipedia. Kolbe–Schmitt reaction. Available at: [Link]
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
S. Michael Stewart. (2020). Kolbe-Schmitt Reaction. YouTube. Available at: [Link]
PubChem. 4-Hydroxybiphenyl. National Center for Biotechnology Information. Available at: [Link]
Google Patents. Process for the preparation of 4-hydroxybiphenyl.
Sergeev, A. G., et al. (2024). Methods for the synthesis of salicylic acid. A review. Catalysis in Industry, 16(3), 313-328. Available at: [Link]
BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]
Singh, A., et al. (2010). Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts. Catalysis Letters, 137(1-2), 123-128. Available at: [Link]
Daugulis, O., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Angewandte Chemie International Edition, 54(43), 12759-12762. Available at: [Link]
Wikipedia. Phenyl salicylate. Available at: [Link]
Google Patents. Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
Google Patents. Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
PubChem. 2-Hydroxy-4-phenylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
Google Patents. Preparation method of phenyl salicylate.
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]
Google Patents. The preparation method of 2-hydroxyl-4-aminobenzoic acid.
Technical Support Center: Synthesis of 2-Hydroxy-4-phenylbenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-phenylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-phenylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies discussed are grounded in established chemical principles, primarily focusing on the Kolbe-Schmitt reaction, a robust method for the carboxylation of phenols.
Overview of the Core Synthesis: The Kolbe-Schmitt Reaction
The synthesis of 2-Hydroxy-4-phenylbenzoic acid is most commonly achieved via the Kolbe-Schmitt reaction, an electrophilic aromatic substitution.[1] The process begins with the deprotonation of the starting material, 4-phenylphenol, to form a more nucleophilic phenoxide ion.[2] This phenoxide then attacks carbon dioxide, a weak electrophile, to carboxylate the aromatic ring. The reaction is performed under elevated temperature and pressure, and subsequent acidification yields the desired hydroxybenzoic acid.[3][4]
The regioselectivity of the carboxylation—whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group—is a critical factor influenced by reaction conditions. For the synthesis of 2-Hydroxy-4-phenylbenzoic acid, conditions must be optimized to favor ortho-carboxylation.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Category 1: Low Yield and Reaction Failure
Question 1: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes?
Answer: Low or no yield is a common issue that typically points to problems with reactants or reaction conditions. The causality can be broken down into three primary areas:
Purity and State of Reactants:
4-Phenylphenol Quality: The starting material, 4-phenylphenol, must be of high purity and, most critically, anhydrous. The presence of water will consume the base and inhibit the formation of the reactive phenoxide intermediate. Ensure the 4-phenylphenol is thoroughly dried before use, for example, by drying in a vacuum oven.
Base (Alkali Hydroxide): Sodium hydroxide or potassium hydroxide must be fresh and anhydrous. These bases are hygroscopic and will absorb atmospheric moisture, reducing their effectiveness.
Carbon Dioxide (CO₂): The CO₂ source must be dry. Using a gas drying tube packed with a suitable desiccant (e.g., calcium chloride) is recommended for the gas line.
Inadequate Phenoxide Formation:
The reaction's success hinges on the complete conversion of 4-phenylphenol to its corresponding phenoxide.[2] This is an acid-base reaction. If the base is not strong enough, is wet, or is used in a substoichiometric amount, phenoxide formation will be incomplete, drastically reducing the yield. It is standard practice to use at least a stoichiometric equivalent of the base.
Suboptimal Reaction Conditions:
Temperature and Pressure: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[4] Carboxylation of sodium phenoxides typically requires temperatures around 125°C and CO₂ pressures up to 100 atm to favor the formation of the ortho product (salicylic acid derivatives).[1][3] Insufficient temperature or pressure will lead to a sluggish or incomplete reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Category 2: Poor Regioselectivity and Side Products
Question 2: My analysis shows a significant amount of the undesired para-isomer (4-Hydroxy-3-phenylbenzoic acid). How can I improve the regioselectivity for the ortho-product?
Answer: The formation of the para-isomer is a classic challenge in Kolbe-Schmitt reactions. The ratio of ortho to para product is governed by a thermodynamic versus kinetic control mechanism, which is highly dependent on the reaction conditions and the choice of alkali metal.
Mechanism of Selectivity: The sodium phenoxide forms a chelate with CO₂, which favors the delivery of the electrophile to the ortho position. This is the kinetically favored pathway. At higher temperatures, this complex can dissociate, and the reaction proceeds to the more thermodynamically stable para product.
Key Control Factors:
Temperature: Lower temperatures (around 125-150°C) strongly favor the formation of the ortho isomer (2-Hydroxy-4-phenylbenzoic acid). As the temperature increases beyond this range, the reaction begins to favor the thermodynamically more stable para isomer.
Alkali Metal Cation: The choice of the alkali hydroxide is crucial. Sodium (Na⁺) is known to form a more stable chelate with the phenoxide and CO₂, thus promoting ortho-carboxylation. In contrast, using potassium hydroxide (KOH) often leads to higher yields of the para-isomer.[1][3] Therefore, for the desired 2-hydroxy product, sodium hydroxide is the required base.
Pressure: High CO₂ pressure (e.g., 100 atm) is necessary to ensure a sufficient concentration of the electrophile is available to react with the phenoxide, driving the reaction towards the desired product.[4]
Data Summary: Influence of Conditions on Regioselectivity
Parameter
Condition for Ortho-Product (Desired)
Condition for Para-Product (Side Product)
Rationale
Alkali Metal
Sodium (NaOH)
Potassium (KOH)
Na⁺ forms a stronger chelate, directing CO₂ to the ortho position (kinetic control).[3]
Temperature
~125–150 °C
>180 °C
Lower temperatures favor the kinetically controlled ortho product.[4]
Pressure
High (e.g., >80 atm)
Lower pressures may be less effective
High pressure increases CO₂ concentration, favoring the reaction.
Category 3: Product Isolation and Purification
Question 3: I am struggling to isolate a pure product. What are the common impurities and the best purification strategy?
Answer: Effective purification is critical for obtaining high-quality 2-Hydroxy-4-phenylbenzoic acid. Common impurities include unreacted 4-phenylphenol, the undesired para-isomer, and potentially some disubstituted products.
Purification Workflow
Caption: A step-by-step workflow for the purification of the target compound.
Detailed Purification Protocol:
Initial Workup: After the reaction is complete and the vessel has cooled, the reaction mixture is typically dissolved in water. The solution is then carefully acidified with a strong acid (e.g., sulfuric or hydrochloric acid) to a pH of approximately 2-3.[5] This protonates the carboxylate salt, causing the crude product to precipitate.
Removal of Unreacted Phenol: The key to separating the desired carboxylic acid from the unreacted starting phenol lies in their different acidities.
Dissolve the filtered crude solid in a weak aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The carboxylic acid is acidic enough to be deprotonated by bicarbonate, forming a water-soluble sodium salt.
The unreacted 4-phenylphenol, being a much weaker acid, will not react with bicarbonate and will remain largely insoluble.
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or diethyl ether. The unreacted phenol will move into the organic layer, while the sodium salt of your desired product remains in the aqueous layer.
Product Precipitation: Separate the aqueous layer and re-acidify it with a strong acid (e.g., 2M HCl) to precipitate the purified 2-Hydroxy-4-phenylbenzoic acid.
Recrystallization: For the highest purity, the precipitated solid should be further purified by recrystallization. A common solvent system is an ethanol/water or methanol/water mixture.[6] Dissolve the product in a minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals, which can then be isolated by vacuum filtration. The melting point of the pure product is reported to be 207-208 °C.[7]
Optimized Experimental Protocol
This protocol is a self-validating system designed to maximize the yield and purity of 2-Hydroxy-4-phenylbenzoic acid.
Materials and Equipment:
High-pressure autoclave/reactor with mechanical stirring and temperature control
Reactor Preparation: Ensure the autoclave is scrupulously clean and dry. Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove atmospheric moisture and oxygen.
Phenoxide Formation:
Charge the autoclave with 1 mole equivalent of high-purity, dry 4-phenylphenol.
Add 1.05 mole equivalents of anhydrous sodium hydroxide.
Add a minimal amount of a high-boiling inert solvent (e.g., dry xylene) if a slurry is desired, though the reaction can be run neat.
Seal the reactor and heat the mixture to ~130°C with stirring under a nitrogen atmosphere to form the sodium 4-phenylphenoxide. A slight vacuum can be applied to remove any water formed during this step.
Carboxylation:
Cool the reactor slightly to 125°C.
Pressurize the autoclave with dry carbon dioxide to 100 atm (approx. 1450 psi).
Maintain the temperature at 125°C and the pressure at 100 atm with vigorous stirring for 6-8 hours. The pressure will drop as CO₂ is consumed; use the regulator to maintain a constant pressure.
Workup and Isolation:
After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.
Carefully open the reactor and add deionized water to dissolve the solid reaction mass.
Transfer the aqueous solution to a large beaker and cool it in an ice bath.
Slowly and with stirring, add concentrated sulfuric acid until the pH of the solution is ~2. A thick, light-colored precipitate will form.
Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.
Purification:
Follow the detailed purification protocol described in Question 3 , involving dissolution in bicarbonate, extraction of unreacted phenol, re-precipitation, and final recrystallization from an ethanol/water mixture.
Validation:
Dry the final product under vacuum.
Record the final mass and calculate the yield.
Confirm the product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis (expected: 207-208 °C).[7]
References
Grokipedia. Kolbe–Schmitt reaction.
ChemicalBook. 4-Phenylphenol synthesis.
Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
Stability of 2-Hydroxy-4-phenylbenzoic acid under different conditions
Welcome to the technical support center for 2-Hydroxy-4-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Hydroxy-4-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Introduction
2-Hydroxy-4-phenylbenzoic acid, a derivative of salicylic acid, is a key building block in the synthesis of various pharmaceutical compounds, including tyrosine phosphatase inhibitors.[1] Its structural similarity to salicylic acid suggests potential anti-inflammatory properties.[1] Understanding its stability under various experimental and storage conditions is paramount to obtaining reliable and reproducible results. This guide provides practical, field-proven insights into potential stability issues and their underlying causes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-Hydroxy-4-phenylbenzoic acid.
Issue 1: I'm observing a decrease in the concentration of my 2-Hydroxy-4-phenylbenzoic acid solution over time, even when stored in the dark.
Possible Cause 1: pH-Mediated Hydrolysis
The stability of phenolic and carboxylic acid-containing compounds can be significantly influenced by the pH of the solution.[2] While specific data for 2-Hydroxy-4-phenylbenzoic acid is not extensively published, we can infer potential behavior from related compounds. For instance, derivatives of 4-hydroxybenzoic acid can undergo hydrolysis.[3]
Expert Insight: At extremes of pH (either highly acidic or alkaline), the ester and amide bonds in similar pharmaceutical compounds are prone to hydrolysis.[4] For a compound like 2-Hydroxy-4-phenylbenzoic acid, while it doesn't have an ester or amide group, extreme pH conditions can still catalyze other degradation reactions.
Troubleshooting Steps:
Buffer your solution: If your experimental conditions permit, use a buffer to maintain a stable pH, ideally within the neutral to slightly acidic range.
pH-Rate Profile Study: To determine the optimal pH for stability, conduct a pH-rate profile study. Prepare solutions of 2-Hydroxy-4-phenylbenzoic acid in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating HPLC method.
Analyze for Degradants: Look for the appearance of new peaks in your chromatogram that could correspond to degradation products.
Possible Cause 2: Thermal Degradation
Even at room temperature, some compounds can undergo slow thermal degradation. If your solutions are exposed to elevated temperatures, even for short periods, this can accelerate degradation.
Expert Insight: Thermal decomposition of benzoic acid at high temperatures yields products like benzene and carbon dioxide.[5] While room temperature degradation will be much slower and may follow different pathways, it's a factor to consider. The melting point of 2-Hydroxy-4-phenylbenzoic acid is in the range of 207-208°C, suggesting it is a relatively thermally stable solid.[1] However, in solution, its stability may be lower.
Troubleshooting Steps:
Controlled Temperature Storage: Store stock solutions and experimental samples at controlled and, if necessary, refrigerated temperatures (2-8°C).[1]
Evaluate Shipping and Handling Conditions: Ensure that the compound and its solutions have not been exposed to high temperatures during shipping or handling.
Accelerated Stability Study: To understand the impact of temperature, perform a short-term accelerated stability study by exposing solutions to elevated temperatures (e.g., 40°C, 60°C) and monitoring for degradation.
Issue 2: My chromatogram shows unexpected peaks after exposing my sample to laboratory light.
Possible Cause: Photodegradation
Many aromatic compounds are susceptible to photodegradation, where exposure to light, particularly UV light, can induce chemical reactions.
Expert Insight: The International Council for Harmonisation (ICH) guidelines for photostability testing recommend exposing samples to a combination of visible and UV light to assess their photosensitivity.[6] Salicylic acid and its derivatives have been shown to undergo photodegradation.[7][8][9] It is highly probable that 2-Hydroxy-4-phenylbenzoic acid will also exhibit some degree of photosensitivity.
Troubleshooting Steps:
Protect from Light: Always store solutions of 2-Hydroxy-4-phenylbenzoic acid in amber vials or wrap containers in aluminum foil to protect them from light.
Conduct a Confirmatory Photostability Study: Expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control stored at the same temperature. Analyze both samples by HPLC at various time points.
Use Acetonitrile as a Co-solvent: When preparing solutions for photostability studies, acetonitrile is often a better choice than methanol, as methanol can generate methoxy radicals upon light exposure, leading to artifactual degradation products.[6]
Issue 3: I am seeing significant degradation and multiple new peaks after performing an oxidative stress test.
Possible Cause: Oxidative Degradation
The phenolic hydroxyl group in 2-Hydroxy-4-phenylbenzoic acid makes it susceptible to oxidation.
Expert Insight: Phenolic compounds are known to be prone to oxidative degradation, which can be initiated by exposure to oxygen, peroxides, or metal ions.[10] Forced degradation studies often employ hydrogen peroxide (H₂O₂) to assess oxidative stability.[11]
Troubleshooting Steps:
Control Oxidizing Agents: When not intentionally performing oxidative stress testing, ensure your solvents and reagents are free from peroxides. Use high-purity solvents and consider sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
Characterize Degradation Products: If you observe oxidative degradation, the goal is to identify the degradation products. Techniques like LC-MS/MS are invaluable for this purpose. Common oxidative degradation pathways for phenolic compounds can involve hydroxylation of the aromatic rings or cleavage of the rings.
Refine Stress Conditions: The goal of a forced degradation study is to achieve 5-20% degradation.[11] If you are seeing excessive degradation, reduce the concentration of the oxidizing agent (e.g., use 0.1% to 3.0% H₂O₂), lower the reaction temperature, or decrease the exposure time.[11]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-Hydroxy-4-phenylbenzoic acid?
Based on its chemical structure and the behavior of similar compounds, the following degradation pathways are plausible:
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost to form 3-phenylphenol. The thermal decomposition of benzoic acid to benzene and CO2 is a known reaction at high temperatures.[5]
Oxidative Degradation: The presence of the phenol group makes the molecule susceptible to oxidation. This could lead to the introduction of additional hydroxyl groups on the aromatic rings, or potentially ring-opening reactions under harsh oxidative conditions.
Photodegradation: Exposure to UV light could lead to the formation of radical species, which could then dimerize or react with other molecules. For salicylic acid, photodegradation pathways have been investigated.[7]
Q2: What are the optimal storage conditions for solid 2-Hydroxy-4-phenylbenzoic acid and its solutions?
Solid Compound: Store the solid material in a well-sealed container in a cool, dark, and dry place. Recommended storage is at room temperature.
Solutions: Solutions should be stored in amber glass vials to protect from light. For short-term storage, refrigeration (2-8°C) is recommended.[1] For long-term storage, consider freezing (-20°C or lower), but perform freeze-thaw stability studies to ensure the compound does not degrade under these conditions.
Q3: What analytical techniques are best suited for stability studies of 2-Hydroxy-4-phenylbenzoic acid?
A stability-indicating analytical method is crucial. This is a method that can separate the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[4][12][13]
Column: A reversed-phase C18 column is a good starting point.[12]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to separate all degradation products.
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
Q4: How do I perform a forced degradation study for 2-Hydroxy-4-phenylbenzoic acid?
A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.[11][14]
Stress Condition
Typical Protocol
Acid Hydrolysis
Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for several hours.[4][11]
Base Hydrolysis
Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a few hours.[4][11]
Oxidation
Treat the compound solution with 3% H₂O₂ at room temperature for up to 24 hours.[11][14]
Thermal Degradation
Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C) for several days.
Photodegradation
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
Important Considerations for Forced Degradation Studies:
Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Always run a control sample (without the stressor) in parallel.
Ensure that the degradation observed is due to the API and not the excipients or solvents.
The analytical method must be able to separate the API from all degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30-32 min: 80% to 20% B
32-40 min: 20% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
Injection Volume: 10 µL.
Sample Preparation: Prepare samples in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile).
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of 2-Hydroxy-4-phenylbenzoic acid.
Forced Degradation Workflow
Caption: A typical workflow for a forced degradation study.
References
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Mechanism of thermal degradation for PHB. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]
2-Hydroxy-4-phenylbenzoic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
Photodegradation of phenol and salicylic acid by coated rutile-based pigments: A new approach for the assessment of sunscreen treatment efficiency. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021, November 29). Longdom Publishing. Retrieved January 28, 2026, from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020, July 7). National Institutes of Health. Retrieved January 28, 2026, from [Link]
Oxidative susceptibility testing. (n.d.). PhaRxmon Consulting LLC. Retrieved January 28, 2026, from [Link]
Efficient Photocatalytic Degradation of Salicylic Acid by Bactericidal ZnO. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
The thermal decomposition of benzoic acid. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 28, 2026, from [Link]
Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022, June 2). PubMed Central. Retrieved January 28, 2026, from [Link]
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021, March 10). ChemRxiv. Retrieved January 28, 2026, from [Link]
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 28, 2026, from [Link]
DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved January 28, 2026, from [Link]
The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. (2021, April 14). PubMed. Retrieved January 28, 2026, from [Link]
Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (2017, December 1). PubMed. Retrieved January 28, 2026, from [Link]
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
photocatalytic degradation of salicylic acid using different combination of cobalt sulfide, zinc oxide and carbon xerogel composites. (n.d.). Even3. Retrieved January 28, 2026, from [Link]
0970-2091 Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. (n.d.). Indian Journal of Applied & Pure Biology. Retrieved January 28, 2026, from [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 28, 2026, from [Link]
Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). (2012, September 11). Human Metabolome Database. Retrieved January 28, 2026, from [Link]
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. (2021, April 14). MDPI. Retrieved January 28, 2026, from [Link]
Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Differentiating the Effects of Oxidative Stress Tests on Biopharmaceuticals. (2019, May 17). PubMed. Retrieved January 28, 2026, from [Link]
Suppression of Oxidative Stress and NFκB/MAPK Signaling by Lyophilized Black Raspberries for Esophageal Cancer Prevention in Rats. (2017, April 22). PubMed. Retrieved January 28, 2026, from [Link]
Technical Support Center: Degradation Pathways of 2-Hydroxy-4-phenylbenzoic Acid
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-phenylbenzoic acid. This guide is designe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-phenylbenzoic acid. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of this molecule. We aim to address common experimental challenges through a practical, question-and-answer format, complete with detailed troubleshooting guides and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary theoretical degradation pathways for 2-Hydroxy-4-phenylbenzoic acid?
A1: Based on its chemical structure—a biphenyl core with hydroxyl and carboxylic acid functional groups—2-Hydroxy-4-phenylbenzoic acid is susceptible to several degradation pathways. Understanding these is the first step in designing robust stability studies.[1][2] The primary pathways include:
Oxidative Degradation: The phenol and biphenyl ring systems are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis.[3] Common reactions involve hydroxylation of the aromatic rings, potentially leading to the formation of catechols or hydroquinones, which can be further oxidized to quinones and may eventually lead to ring-opening.[3][4]
Photodegradation: Exposure to UV or visible light can induce degradation. The aromatic rings can absorb light energy, leading to the formation of reactive radical species and subsequent degradation, similar to oxidative pathways.[5][6]
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a likely degradation route, potentially yielding 3-phenylphenol.[7] The stability of the compound at various temperatures is a critical parameter to establish during development.[8]
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) combined with heat can promote decarboxylation or other secondary reactions.[2][9]
Biodegradation: In environmental or biological systems, microorganisms may degrade the compound. This often starts with dioxygenase enzymes attacking the biphenyl ring system, leading to dihydroxylated intermediates, followed by ring cleavage.[10][11][12] The pathway often converges on intermediates like benzoate, which then enter central metabolism.[10][11]
Q2: Why are forced degradation (stress testing) studies essential for this compound in a drug development context?
A2: Forced degradation studies are a regulatory requirement and a cornerstone of drug development for several reasons.[2][8][13][14] For 2-Hydroxy-4-phenylbenzoic acid, these studies are crucial to:
Elucidate Degradation Pathways: By intentionally exposing the drug substance to harsh conditions (e.g., high heat, extreme pH, oxidation, and light), we can rapidly identify the likely degradation products.[1][2] This information is vital for understanding the molecule's intrinsic stability.
Develop Stability-Indicating Methods: A primary goal of stress testing is to generate degradation products to develop and validate an analytical method (typically HPLC) that can separate and quantify the parent drug from all its significant degradants.[2][15] This ensures the method can accurately measure the drug's purity and potency over its shelf life.
Inform Formulation and Packaging: Understanding how the molecule degrades helps in selecting appropriate excipients, antioxidants, or chelating agents to create a stable drug product. It also guides the choice of packaging to protect against light or moisture.[2]
Ensure Safety: By identifying potential degradants, toxicological assessments can be performed if necessary to ensure that the degradation products do not pose a safety risk.
Q3: What are the most common analytical techniques used to monitor the degradation of 2-Hydroxy-4-phenylbenzoic acid?
A3: A multi-technique approach is often necessary for comprehensive analysis. The most common and powerful combination is:
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for stability testing. A reversed-phase HPLC method is typically used to separate the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provide UV spectral information about the degradants.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying unknown degradation products.[1][16] By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradants, which provides critical information for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile or semi-volatile degradation products, particularly after derivatization.[4]
UV-Vis Spectrophotometry: While not a separative technique, it can be used for simple kinetic studies by monitoring changes in the absorption spectrum over time, especially if the degradation products have a different chromophore than the parent compound.[3]
Troubleshooting Guides
Problem: My degradation rates are inconsistent between experiments.
Potential Cause
Troubleshooting Action & Rationale
pH Fluctuation
Action: Use buffered solutions for hydrolysis studies. Verify the final pH of the solution after adding the compound. Rationale: Many degradation reactions, especially hydrolysis and oxidation, are highly pH-dependent. Small shifts in pH can lead to significant changes in reaction rates.
Variable Temperature
Action: Use a calibrated, temperature-controlled water bath, oven, or incubator. Monitor and record the temperature throughout the experiment. Rationale: Reaction kinetics are exponentially dependent on temperature (Arrhenius equation). Inconsistent temperature control is a major source of variability.[8]
Inconsistent Light Exposure (Photostability)
Action: Use a validated photostability chamber with controlled light intensity (UV and visible). Ensure consistent sample placement and geometry relative to the light source. Rationale: The rate of photodegradation is directly proportional to the intensity and wavelength of the light source. Ambient lab lighting is highly variable and not suitable for controlled studies.[6]
Trace Metal Contamination
Action: Use high-purity water and reagents. Consider using acid-washed glassware. For oxidative studies, a control sample with a chelating agent (e.g., EDTA) can be informative. Rationale: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation, leading to artificially high and variable degradation rates.[3]
Problem: I am having difficulty identifying the degradation products.
Potential Cause
Troubleshooting Action & Rationale
Co-eluting Peaks in HPLC
Action: Optimize the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), change the mobile phase composition (acetonitrile vs. methanol), adjust the pH, or modify the gradient slope. Rationale: Achieving baseline separation is critical for accurate identification and quantification. Co-elution will lead to mixed mass spectra and inaccurate results.[2]
Degradants are Below the Limit of Detection (LOD)
Action: Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent. Alternatively, increase the amount of degradation by extending the stress time or using slightly harsher conditions (target 10-20% degradation).[2] Rationale: Forced degradation should produce enough of the degradant to be detectable by MS and for potential isolation for NMR if needed.
Poor Ionization in Mass Spectrometry
Action: Analyze samples in both positive and negative ion modes. Adjust the mobile phase pH to favor protonation (for positive mode) or deprotonation (for negative mode) of the analytes. Rationale: The chemical nature of the degradants will dictate which ionization mode is most effective. The parent compound, with its acidic protons, will likely ionize well in negative mode (ESI-), but degradants may differ.
Visualizing the Degradation Process
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-Hydroxy-4-phenylbenzoic acid under various stress conditions.
Caption: Potential degradation pathways for 2-Hydroxy-4-phenylbenzoic acid.
Experimental Workflow for Forced Degradation Studies
This workflow provides a systematic approach to conducting forced degradation studies, from preparation to analysis.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting 2-Hydroxy-4-phenylbenzoic acid to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1. Materials:
2-Hydroxy-4-phenylbenzoic Acid (API)
Methanol or Acetonitrile (HPLC Grade)
Purified Water (Type I)
Hydrochloric Acid (HCl), 0.1 M and 1 M
Sodium Hydroxide (NaOH), 0.1 M and 1 M
Hydrogen Peroxide (H₂O₂), 3% solution
Calibrated pH meter, heating block/oven, and photostability chamber.
2. Stock Solution Preparation:
Prepare a stock solution of the API at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
3. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent volume of 0.1 M NaOH before analysis.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at time points as above. Neutralize with an equivalent volume of 0.1 M HCl before analysis.
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
Thermal Degradation: Place a solid sample of the API in a calibrated oven at 80°C. Sample at 24 and 48 hours. Dissolve in the solvent for analysis.
Photolytic Degradation: Expose a solution (100 µg/mL) and a solid sample to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Causality and Self-Validation:
Why neutralize? Injecting strong acid or base onto a reversed-phase HPLC column can irreversibly damage the silica packing. Neutralization protects the column and ensures reproducible chromatography.[2]
Why use controls? A control sample (unstressed) is essential to determine the initial purity. A "mock" stressed sample (e.g., acid solution without API) helps identify any peaks originating from the stressor or excipients, not the API.
Why aim for 5-20% degradation? Too little degradation may not produce enough product for detection. Excessive degradation (>50%) can lead to secondary degradation products that complicate pathway analysis and may not be relevant to real-world storage conditions.[2]
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a method to separate 2-Hydroxy-4-phenylbenzoic acid from its potential degradation products.
1. Instrumentation and Columns:
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
2. Chromatographic Conditions:
Parameter
Condition
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
254 nm (monitor 200-400 nm with PDA)
Injection Volume
10 µL
3. Method Validation Principles:
Specificity: Analyze all stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Peak Purity: Use the PDA detector to assess peak purity for the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.
Mass Balance: The sum of the assay of the parent compound and the area percent of all degradation products should ideally be between 98% and 102% of the initial concentration. This confirms that all significant degradation products have been detected.
References
Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2009). Brazilian Journal of Chemical Engineering, 26, 503-513. [Link]
Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. (2025). Indian Journal of Applied & Pure Biology, 40(1), 210-220. [Link]
2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. (2018). Molecules, 23(6), 1319. [Link]
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate. [Link]
The Degradation Pathway of Biphenyl. The upper degradation pathway from... (n.d.). ResearchGate. [Link]
Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (2017). Water Research, 126, 275-283. [Link]
The thermal decomposition of benzoic acid. (1969). Canadian Journal of Chemistry, 47(19), 3577-3583. [Link]
Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari. (2014). Journal of the Taiwan Institute of Chemical Engineers, 45(5), 2533-2538. [Link]
Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. (2021). Chemical Science International Journal, 30(2), 40-49. [Link]
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (n.d.). ResearchGate. [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Chromatography & Separation Techniques, 8(1). [Link]
Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International, 26(9). [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). (n.d.). Human Metabolome Database. [Link]
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]
Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment. (2010). Chemosphere, 80(9), 1085-1090. [Link]
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2020). Biosciences Biotechnology Research Asia, 17(2). [Link]
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. [Link]
Technical Support Center: Optimizing Derivatization of 2-Hydroxy-4-phenylbenzoic Acid
Welcome to the technical support center for the derivatization of 2-Hydroxy-4-phenylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the derivatization of 2-Hydroxy-4-phenylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategy and execution of derivatization reactions for 2-Hydroxy-4-phenylbenzoic acid.
Q1: What are the primary challenges when derivatizing 2-Hydroxy-4-phenylbenzoic acid?
The core challenge lies in the molecule's bifunctional nature. It possesses two distinct reactive sites: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group.[1] The relative reactivity of these groups depends heavily on the chosen reagents and reaction conditions, leading to potential challenges in achieving chemoselectivity. Key issues include:
Competing Reactions: Reagents intended for the carboxylic acid can react with the phenol, and vice versa. For instance, during esterification, O-acylation of the phenol can occur as a side reaction.
Steric Hindrance: The ortho-position of the hydroxyl group relative to the carboxylic acid can influence the approach of bulky reagents.
Harsh Reaction Conditions: Conditions required to activate one group may lead to the degradation of the starting material or the desired product. For example, strong acids at high temperatures can cause decarboxylation in sensitive salicylic acid analogues.[2]
Q2: How do I choose the correct derivatization strategy? (Selective vs. exhaustive)
The optimal strategy depends entirely on your end goal. The first step is to decide which functional group(s) you need to modify.
Caption: Decision tree for selecting a derivatization strategy.
Q3: What are the most common methods for esterifying the carboxylic acid group?
Fischer-Speier Esterification is the most common and direct method. It involves heating the carboxylic acid with an excess of a simple alcohol (which often serves as the solvent) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is reversible, so using the alcohol in large excess or removing water as it forms helps drive the equilibrium toward the product.[5] This method is generally selective for the carboxylic acid, as phenols are poor nucleophiles under strongly acidic conditions.
Alkyl Halide Derivatization: Another approach is to deprotonate the carboxylic acid with a non-nucleophilic base (e.g., DBU, K₂CO₃) to form the carboxylate salt, which is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). Care must be taken, as the phenoxide can also be formed and subsequently alkylated, leading to a mixture of products.
Q4: How can I derivatize the phenolic hydroxyl group selectively?
This typically requires a two-step process involving a protecting group for the carboxylic acid.[6][7]
Protection: The carboxylic acid is first protected, often as an ester (e.g., a methyl or benzyl ester) that can be removed later under conditions that do not affect the newly formed phenolic derivative.
Derivatization: The phenolic hydroxyl group can then be converted into an ether or ester.
Williamson Ether Synthesis: Deprotonate the phenol with a suitable base (e.g., K₂CO₃, NaH) and react with an alkyl halide.
Acylation: React with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.
Deprotection: Remove the protecting group from the carboxylic acid.
Alternatively, the Mitsunobu reaction offers a powerful method for converting the phenolic hydroxyl group into an ether under mild conditions, often with high selectivity.[8][9] This reaction uses a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD) to activate the alcohol for nucleophilic attack.[10]
Section 2: Troubleshooting Guide
Problem: Low or No Yield in Fischer Esterification
Q: I am attempting to synthesize the methyl ester of 2-Hydroxy-4-phenylbenzoic acid using methanol and sulfuric acid, but my yield is consistently low after several hours of reflux. What is going wrong?
A: Low yields in Fischer esterification are common and can usually be traced to one of three issues: insufficient catalysis, presence of water, or inadequate reaction time/temperature.
Potential Cause
Explanation & Solution
Insufficient Catalyst
The acid catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic. Without enough catalyst, the reaction rate is extremely slow. Solution: Ensure you are using a catalytic amount (typically 3-5 mol%) of a strong acid like concentrated H₂SO₄.[3] For a 1-gram scale reaction, 2-3 drops are often sufficient.
Water in the Reaction
Fischer esterification is an equilibrium reaction where water is a byproduct.[5] Any water present at the start (from wet reagents or glassware) or produced during the reaction will push the equilibrium back towards the starting materials. Solution: Use anhydrous alcohol and dry glassware. To drive the reaction to completion, use a large excess of the alcohol (e.g., use it as the solvent).[3] For less volatile alcohols, water can be removed azeotropically using a Dean-Stark apparatus.
Sub-optimal Temperature or Time
The reaction requires sufficient thermal energy to overcome the activation energy barrier. Solution: Ensure the reaction is heated to a gentle reflux.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after 3-4 hours, the reaction may require a longer duration (sometimes overnight).
Problem: Formation of Multiple Products
Q: My crude reaction mixture shows multiple spots on TLC and multiple peaks in HPLC. I suspect I am forming a di-substituted product. How can I confirm this and improve selectivity?
A: This is a classic chemoselectivity problem. You are likely derivatizing both the carboxylic acid and the phenolic hydroxyl group.
Caption: Competing reaction pathways leading to multiple products.
Troubleshooting Steps:
Characterize the Byproduct: Isolate the main byproduct using column chromatography and analyze it by Mass Spectrometry and NMR. The mass will indicate the addition of two derivative groups. ¹H NMR will show the disappearance of both the carboxylic acid proton (~10-12 ppm) and the phenolic proton (~9-10 ppm).
Modify Reaction Conditions to Favor Mono-substitution:
Reduce Reagent Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of your derivatizing agent. Add it slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to control reactivity.
Choose a Milder Base: If using a base, switch to a less powerful one. For example, use K₂CO₃ or NaHCO₃ instead of NaH or DBU. A weaker base may selectively deprotonate the more acidic carboxylic acid over the phenol.
Employ a Protecting Group Strategy: For maximum selectivity, especially when modifying the phenol, protecting the carboxylic acid is the most robust approach.[7]
Problem: Reaction Stalls with Sterically Hindered Alcohols
Q: I am trying to synthesize a bulky ester (e.g., t-butyl ester) using the corresponding alcohol, but the reaction does not proceed to completion. Why is this happening?
A: Sterically hindered alcohols like t-butanol are poor nucleophiles and are prone to elimination under strongly acidic, hot conditions. The standard Fischer esterification is often ineffective.
Alternative Strategies:
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] It proceeds under mild, neutral conditions and is effective for coupling sterically hindered alcohols.
Mitsunobu Reaction: While primarily used for C-O bond formation at a chiral center with inversion or for phenolic ethers, the Mitsunobu reaction can also be adapted for esterification, particularly with precious or hindered substrates.[8][10] However, it generates stoichiometric amounts of phosphine oxide and hydrazine byproducts that must be removed.
Sonication: For slow reactions involving hindered substrates, applying sonication can dramatically increase the reaction rate by promoting mass transfer and particle dispersion.[8][12] A reaction that takes days might be completed in minutes to hours under sonication.[8]
Section 3: Experimental Protocols
Protocol 1: Selective Synthesis of Methyl 2-Hydroxy-4-phenylbenzoate via Fischer Esterification
This protocol details a standard procedure for selectively esterifying the carboxylic acid group.
Materials:
2-Hydroxy-4-phenylbenzoic acid
Anhydrous Methanol (MeOH)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-4-phenylbenzoic acid (e.g., 2.14 g, 10 mmol).
Add 40 mL of anhydrous methanol. Stir until the solid is mostly dissolved.
Catalyst Addition: Carefully add 0.5 mL of concentrated H₂SO₄ dropwise while stirring.
Reflux: Attach a condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.[5]
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete in 4-6 hours.
Workup:
Cool the reaction mixture to room temperature.
Slowly pour the mixture into 100 mL of ice-cold water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove unreacted acid and H₂SO₄), and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is essential for determining the purity of your final product and quantifying any byproducts.[13]
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Conditions:
Mobile Phase: A gradient of acetonitrile (ACN) and water (with 0.1% formic acid) is often effective.
Example Gradient: Start with 30% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Analysis:
Purity is calculated based on the relative area percentage of the main product peak compared to the total area of all peaks in the chromatogram.[13]
Section 4: References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12270704, 2-Hydroxy-4-phenylbenzoic acid. Retrieved from [Link]
Bloch, H. (1958). Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. U.S. Patent No. 2,829,154. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]
Master Organic Chemistry. Mitsunobu Reaction. Retrieved from [Link]
Kulesza, A., et al. (2017). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 22(10), 1737. Available from: [Link]
Organic Chemistry Portal. Protective Groups. Retrieved from [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
Technical Support Center: Navigating the Scale-Up of 2-Hydroxy-4-phenylbenzoic Acid Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Hydroxy-4-phenylbenzoic acid. This resource is meticulously curated for researchers, chemists, and drug development professionals d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Hydroxy-4-phenylbenzoic acid. This resource is meticulously curated for researchers, chemists, and drug development professionals dedicated to advancing their synthetic processes. Herein, we dissect the common challenges encountered during the production of this valuable salicylic acid derivative, offering field-proven insights and evidence-based solutions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not only troubleshoot but also to proactively optimize your experimental and production workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and challenges encountered during the synthesis of 2-Hydroxy-4-phenylbenzoic acid, providing concise and actionable answers.
Q1: What is the most common synthetic route for 2-Hydroxy-4-phenylbenzoic acid, and what are its primary challenges?
A1: The most prevalent method for synthesizing 2-Hydroxy-4-phenylbenzoic acid is the Kolbe-Schmitt reaction , which involves the carboxylation of 4-phenylphenol.[1][2][3] The primary challenges associated with this route are:
Regioselectivity: The carboxylation can occur at two positions on the aromatic ring, leading to the desired ortho-carboxylated product (2-Hydroxy-4-phenylbenzoic acid) and the isomeric para-carboxylated byproduct (4-Hydroxy-3-phenylbenzoic acid). Controlling the reaction conditions to favor the ortho isomer is a key challenge.
Reaction Conditions: The Kolbe-Schmitt reaction typically requires high temperatures (125-200°C) and high pressures of carbon dioxide (up to 100 atm), which can be challenging to manage, especially during scale-up.[2]
Byproduct Formation: Besides the isomeric byproduct, other impurities such as unreacted 4-phenylphenol and dicarboxylic acids can form, complicating the purification process.
Scale-Up Issues: Translating the laboratory-scale synthesis to an industrial scale introduces challenges related to heat and mass transfer, mixing efficiency, and safety.[4]
Q2: How can I improve the yield of the desired 2-Hydroxy-4-phenylbenzoic acid and minimize the formation of the isomeric byproduct?
A2: Optimizing the regioselectivity of the Kolbe-Schmitt reaction is crucial for maximizing the yield of the desired product. The choice of the alkali metal cation in the phenoxide salt plays a significant role. Generally, using sodium hydroxide to form the sodium phenoxide favors the formation of the ortho-carboxylated product (salicylic acid derivatives).[1][5] In contrast, using potassium hydroxide tends to yield the para-hydroxybenzoic acid isomer.[3] Therefore, for the synthesis of 2-Hydroxy-4-phenylbenzoic acid, sodium 4-phenylphenoxide should be used.
Temperature control is also critical. While higher temperatures can increase the reaction rate, they can also favor the formation of the thermodynamically more stable para-isomer. A careful optimization of the reaction temperature, typically in the range of 125-150°C, is recommended.
Q3: My final product is discolored. What are the likely impurities, and how can I remove them?
A3: Discoloration in the final product often indicates the presence of phenolic impurities that have been oxidized. Unreacted 4-phenylphenol is a common culprit. These impurities can often be removed by recrystallization. A common technique is to dissolve the crude product in a suitable hot solvent and then allow it to cool slowly, which allows the desired product to crystallize out, leaving the impurities in the mother liquor. Activated carbon treatment of the hot solution before crystallization can also be effective in removing colored impurities.[6]
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Low Reaction Yield
Problem: The yield of 2-Hydroxy-4-phenylbenzoic acid is consistently low, even with optimized regioselectivity.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Presence of Moisture
The Kolbe-Schmitt reaction is highly sensitive to moisture. Water will react with the sodium phenoxide, converting it back to 4-phenylphenol and reducing the amount of substrate available for carboxylation.
Ensure all reactants, solvents, and the reaction vessel are thoroughly dried before use. The 4-phenylphenol should be dried in a vacuum oven, and the carbon dioxide should be of high purity and anhydrous.
Incomplete Phenoxide Formation
If the deprotonation of 4-phenylphenol with sodium hydroxide is incomplete, the unreacted phenol will not participate in the carboxylation reaction.
Use a slight excess of high-purity sodium hydroxide to ensure complete conversion to the sodium phenoxide. The formation of the phenoxide can be confirmed by the complete dissolution of the starting material in a suitable solvent.
Insufficient CO₂ Pressure
The carboxylation is an equilibrium reaction, and a high partial pressure of carbon dioxide is necessary to drive the reaction towards the product side.
Ensure the reaction is carried out in a properly sealed high-pressure reactor (autoclave). The CO₂ pressure should be maintained at the target level throughout the reaction. Check for leaks in the reactor system before starting the reaction.
Sub-optimal Reaction Temperature
The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow, leading to low conversion.
Carefully control and monitor the reaction temperature. The optimal temperature is typically in the range of 125-150°C. Use a calibrated temperature probe placed within the reaction mixture.
Purification Challenges
Problem: Difficulty in obtaining a high-purity product after the reaction.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Presence of Isomeric Byproduct
The isomeric 4-Hydroxy-3-phenylbenzoic acid has similar physical properties to the desired product, making separation by simple crystallization challenging.
Fractional Crystallization: This technique can be employed by carefully selecting a solvent system where the solubility difference between the two isomers is maximized. A mixture of ethanol and water is a good starting point.[7] Chromatography: For laboratory-scale purification, column chromatography on silica gel can be effective. A solvent system of ethyl acetate and hexane with a small amount of acetic acid is a common choice for separating acidic compounds.
Unreacted 4-Phenylphenol
Unreacted starting material can co-crystallize with the product, reducing its purity.
Alkaline Wash: After the reaction, the crude product can be dissolved in an aqueous sodium bicarbonate solution. The acidic product will dissolve, while the less acidic 4-phenylphenol will remain largely undissolved and can be removed by filtration. The product is then re-precipitated by adding a strong acid.
Formation of Dicarboxylic Acids
At higher temperatures and prolonged reaction times, dicarboxylation can occur, leading to the formation of di-acids, which can be difficult to remove.
Optimize the reaction time and temperature to minimize the formation of these byproducts. Shorter reaction times are generally preferred.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 2-Hydroxy-4-phenylbenzoic acid
This protocol outlines a typical laboratory procedure for the synthesis of 2-Hydroxy-4-phenylbenzoic acid via the Kolbe-Schmitt reaction.
Materials:
4-Phenylphenol
Sodium hydroxide
Carbon dioxide (high purity, anhydrous)
Hydrochloric acid (concentrated)
Ethanol
Deionized water
High-pressure autoclave with a mechanical stirrer and temperature control
Procedure:
Preparation of Sodium 4-phenylphenoxide: In a round-bottom flask, dissolve 4-phenylphenol in a minimal amount of anhydrous methanol. Add one equivalent of sodium hydroxide pellets and stir until fully dissolved. Remove the methanol under reduced pressure to obtain a dry sodium 4-phenylphenoxide powder.
Carboxylation: Transfer the dry sodium 4-phenylphenoxide to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas to remove any air and moisture. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).
Reaction: Heat the autoclave to the reaction temperature (e.g., 125-140°C) with constant stirring. Maintain the temperature and pressure for the desired reaction time (e.g., 4-6 hours).
Work-up: After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon dioxide. Open the reactor and dissolve the solid reaction mass in hot deionized water.
Precipitation: While stirring, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is acidic (pH ~2). A white precipitate of the crude product will form.
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold deionized water.
Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 2-Hydroxy-4-phenylbenzoic acid.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the HPLC analysis of 2-Hydroxy-4-phenylbenzoic acid to determine its purity and quantify impurities.
Chromatographic Conditions:
Parameter
Condition
Column
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical gradient could be 20-80% acetonitrile over 20 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
Sample Preparation:
Dissolve a small amount of the sample in the mobile phase or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Scale-Up Considerations and Troubleshooting
Scaling up the Kolbe-Schmitt reaction from the laboratory to an industrial setting presents a unique set of challenges. This section provides a troubleshooting guide for common scale-up issues.
Problem: Inconsistent product quality and yield at a larger scale.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Inefficient Mixing
In large reactors, achieving uniform mixing of the solid phenoxide and gaseous CO₂ can be difficult. Poor mixing can lead to localized overheating and non-uniform reaction, resulting in increased byproduct formation.
* Reactor Design: Use a reactor with an appropriate agitator design (e.g., anchor or turbine) to ensure efficient solid-gas mixing.
Stirring Speed: Optimize the stirring speed to ensure good contact between the reactants without causing excessive shear that could lead to particle attrition. |
| Poor Heat Transfer | The Kolbe-Schmitt reaction is exothermic. On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[8] This can lead to "hot spots" where the temperature is significantly higher than the setpoint, promoting side reactions and decomposition. | * Jacketed Reactor: Use a jacketed reactor with a reliable heating/cooling system to maintain precise temperature control.
Controlled Addition of Reactants: While the phenoxide is a solid, controlling the rate of CO₂ addition can help manage the exotherm.
Solvent Use: In some cases, using a high-boiling inert solvent can help to dissipate heat more effectively. |
| Material Handling and Charging | Handling large quantities of dry, powdered sodium phenoxide can be hazardous and prone to moisture absorption. | * Inert Atmosphere: Charge the reactor under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
Enclosed Systems: Use enclosed powder transfer systems to minimize operator exposure and prevent contamination. |
Safety Precautions
The production of 2-Hydroxy-4-phenylbenzoic acid involves hazardous materials and reaction conditions. Adherence to strict safety protocols is paramount.
High-Pressure Operations: The Kolbe-Schmitt reaction is conducted at high pressures. All personnel must be thoroughly trained in the operation of high-pressure autoclaves.[9][10] The reactor must be equipped with a pressure relief valve and a rupture disc. Regular inspection and maintenance of the high-pressure equipment are essential.
Chemical Hazards:
4-Phenylphenol: Can cause skin and eye irritation.[11]
Sodium Hydroxide: Corrosive and can cause severe burns.
Carbon Dioxide: At high concentrations, CO₂ is an asphyxiant.[12] Ensure adequate ventilation, especially when venting the reactor.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. When working with high-pressure equipment, additional protective gear may be necessary.[13]
Emergency Procedures: Establish clear emergency shutdown procedures for the reaction in case of a runaway reaction or equipment failure. This should include rapid cooling and depressurization protocols.
Visualizing the Workflow
Diagram 1: Kolbe-Schmitt Reaction Workflow
Caption: Workflow for the synthesis of 2-Hydroxy-4-phenylbenzoic acid.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Available at: [Link]
Grokipedia. Kolbe–Schmitt reaction. Available at: [Link]
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
J&K Scientific LLC. Kolbe-Schmitt Reaction. Available at: [Link]
YouTube. Kolbe-Schmitt Reaction. Available at: [Link]
Google Patents. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Salicylic acid. Available at: [Link]
Chemical Engineering Transactions. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Available at: [Link]
PubMed Central. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Available at: [Link]
Techinstro Blog. Safety Considerations for Operating High Pressure Autoclave Reactors. Available at: [Link]
PubChem. 2-Hydroxy-4-phenylbenzoic acid. Available at: [Link]
PubMed. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector. Available at: [Link]
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Available at: [Link]
Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Available at: [Link]
Achieve Chem. Precautions For Operating High-pressure Reactor Vessels. Available at: [Link]
ARIA. Runaway reactions, case studies, lessons learned. Available at: [Link]
Slideshare. Recrystallization of Salicylic acid. Available at: [Link]
ResearchGate. (PDF) Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Available at: [Link]
Royal Society of Chemistry. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2. Available at: [Link]
University of Illinois Urbana-Champaign. Autoclave Safety and Operation. Available at: [Link]
ASEAN. determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid. Available at: [Link]
MDPI. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Available at: [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Aidic. Emergency Runaway Reaction - What Precedes? What Follows?. Available at: [Link]
BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]
ResearchGate. Quantitative Analysis of Salicylic Acid and its Derivatives in Primulae radix by High Performance Liquid Chromatography-Diode A. Available at: [Link]
YouTube. CHM 230 Recrystallization of salicylic acid 1of2. Available at: [Link]
TA Instruments. Understanding Runaway Reactions and Their Safety Implications. Available at: [Link]
Oregon State University. Chemistry Department Safety Office: Gilbert Hall Room 153 Subramanian Research Group: 7-6750 Emergency Medical Services: 911 Cam. Available at: [Link]
Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
Cheméo. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. Available at: [Link]
Google Patents. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
Weizmann Institute of Science. Safety unit 03-6407555. Available at: [Link]
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
Hydro Instruments. Carbon Dioxide Handling Manual. Available at: [Link]
Google Patents. US2891090A - Purification of salicylic acid derivatives.
Google Patents. Process for the separation and purification of p-hydroxy-benzoic acid.
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. Available at: [Link]
Technical Support Center: A Guide to NMR Peak Assignments for 2-Hydroxy-4-phenylbenzoic acid
Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for the specific challenges encountered during the NMR peak assignment of 2-Hydroxy-4-phenylbenzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for the specific challenges encountered during the NMR peak assignment of 2-Hydroxy-4-phenylbenzoic acid. As researchers and professionals in drug development, obtaining unambiguous spectral assignments is critical for structural confirmation and purity assessment. This document is structured as a series of frequently asked questions (FAQs) that address common problems, from signal overlap to the identification of exchangeable protons. The methodologies described herein are designed to be self-validating, ensuring confidence in your experimental results.
Understanding the Molecule: Structure and Numbering
Before delving into troubleshooting, it is essential to have a clear representation of the molecule and a consistent numbering scheme. This will be used throughout the guide.
Caption: Structure and numbering of 2-Hydroxy-4-phenylbenzoic acid.
Question 1: My aromatic region in the ¹H NMR spectrum is a complex mess of overlapping signals. How can I begin to assign the protons?
Answer: This is a very common issue, especially with molecules containing multiple aromatic rings. The protons on Ring A (the substituted benzoic acid) and Ring B (the phenyl substituent) will have chemical shifts in a similar region (typically 6.5-8.5 ppm). The key is to use a combination of chemical shift prediction, coupling pattern analysis, and 2D NMR spectroscopy.
Causality and Logic:
The electronic environment of each proton dictates its chemical shift. In Ring A, the -OH group is a strong electron-donating group, which will shield (move upfield) the ortho and para protons. Conversely, the -COOH group is an electron-withdrawing group, deshielding (moving downfield) its ortho protons. The phenyl group (Ring B) at the C4 position will also influence the shifts on Ring A. Protons on Ring B will have shifts typical of a monosubstituted benzene ring, but they will be influenced by the electronic nature of the entire rest of the molecule.
Troubleshooting Workflow:
Predict Chemical Shifts: Based on substituent effects, we can predict the relative chemical shifts.
H6: Ortho to the deshielding -COOH group, should be the most downfield proton on Ring A.
H3 & H5: These protons are influenced by both the -OH and phenyl groups. Their exact positions can be difficult to predict without further data.
Ring B Protons (H2'/H6', H3'/H5', H4'): These will appear as a multiplet, with the ortho protons (H2'/H6') typically being the most downfield of this group.
Run a COSY Spectrum: A COSY (Correlation Spectroscopy) experiment is essential. It reveals which protons are coupled to each other (typically through three bonds, ³J-coupling).[1] This is the most direct way to identify adjacent protons.
Caption: Workflow for resolving overlapping signals using COSY.
Expected COSY Correlations:
You should see a cross-peak between H5 and H6 .
H3 will likely appear as a singlet or a very narrowly split doublet (due to a small ⁴J meta-coupling to H5), so it may not show a strong COSY correlation.
Within Ring B, you will see correlations between H2'/H6' and H3'/H5' , and between H3'/H5' and H4' . This will confirm the connectivity of the phenyl ring protons.
Broad singlet, chemical shift is highly dependent on solvent, concentration, and temperature.[3]
Question 2: I see two broad singlets in my spectrum, one around 12 ppm and another around 10 ppm. How can I definitively assign them to the carboxylic acid (-COOH) and hydroxyl (-OH) protons?
Answer: Differentiating between two exchangeable protons is a classic NMR problem. Their broadness is due to chemical exchange with trace amounts of water in the solvent and hydrogen bonding.[4] The most reliable method for assignment is a D₂O exchange experiment.
Causality and Logic:
Protons attached to heteroatoms (like oxygen) are acidic and can be readily exchanged with deuterium from deuterium oxide (D₂O). Since deuterium is not observed in a standard ¹H NMR experiment, the signal for any proton that undergoes this exchange will disappear from the spectrum.[5]
Experimental Protocol: D₂O Exchange
Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it slows down the exchange rate of -OH protons, sometimes allowing them to be observed more clearly.[6]
Add a single drop of D₂O to your NMR tube.
Shake the tube vigorously for about 30 seconds to ensure mixing.
Re-acquire the ¹H NMR spectrum.
Compare the two spectra. The peaks corresponding to the -COOH and -OH protons will have disappeared or significantly diminished in the second spectrum.[7][8]
Interpretation:
While both peaks will disappear, this experiment confirms their identity as exchangeable protons. To specifically assign them, we rely on typical chemical shift ranges. The carboxylic acid proton is generally more deshielded and appears further downfield (10-13 ppm) than a phenolic hydroxyl proton (often 9-11 ppm in DMSO-d₆).[2]
Question 3: Now that I have tentative proton assignments, how can I be certain about the carbon assignments, especially for the quaternary carbons?
Answer: Unambiguous carbon assignment requires the use of 2D heteronuclear correlation experiments, specifically HSQC and HMBC.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹J-couplings).
HMBC (Heteronuclear Multiple Bond Correlation): This is the key for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away (²J and ³J-couplings).[9][10]
Troubleshooting Workflow with 2D NMR:
Caption: Integrated 1D and 2D NMR workflow for full assignment.
Step-by-Step Assignment using HSQC and HMBC:
Run an HSQC Spectrum:
Each cross-peak in the HSQC spectrum will link a proton signal on the F2 axis to its directly attached carbon signal on the F1 axis.
For example, the proton you assigned as H6 (~7.8-8.1 ppm) will show a correlation to a carbon signal around 130-135 ppm. This confirms the C6 assignment.
Do this for all protonated carbons (C3, C5, C6, C2'/C6', C3'/C5', C4').
Run an HMBC Spectrum: This is where you will build the carbon skeleton. Look for key long-range correlations:
From H6: You should see a ³J correlation to the carboxylic carbon (-COOH ) and a ²J correlation to C5. You might also see a ³J correlation to C4 and C2.
From H5: Look for correlations to the quaternary carbons C1 and C4.
From H3: Expect correlations to the quaternary carbons C1, C2, and C4.
From Ring B Protons (e.g., H2'/H6'): Crucially, you should see a ³J correlation from these protons to C4 on Ring A. This definitively links the two rings.
Identifying C1, C2, and C4:
C1: Will show correlations from H5 and H3.
C2: Will show correlations from H3 and potentially the -OH proton if it's sharp enough.
C4: Will show correlations from H3, H5, and the Ring B protons (H2'/H6'). This is often the most highly connected quaternary carbon in the HMBC.
By systematically analyzing these correlations, you can confidently assign every proton and carbon in the molecule, validating your initial hypotheses from 1D data.[11][12]
References
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
Danny Allwood. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
The University of Sheffield. (n.d.). 4-PhenylbenzoicAcid | C13H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
ResearchGate. (n.d.). Selected 1 H-1 H COSY and HMBC correlations of 1. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-4-phenylbenzoic Acid in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-phenylbenzoic acid. This guide provides in-depth troubleshooting strategies and frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-phenylbenzoic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its poor solubility in reaction media. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure your experiments are successful.
Introduction: Understanding the Solubility Profile
2-Hydroxy-4-phenylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. However, its rigid, crystalline structure, characterized by a biphenyl backbone and a salicylic acid moiety, contributes to its limited solubility in many common organic solvents. This can lead to incomplete reactions, low yields, and purification difficulties. This guide will equip you with the knowledge and practical techniques to effectively overcome these solubility hurdles.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: My 2-Hydroxy-4-phenylbenzoic acid is not dissolving in my chosen reaction solvent.
Root Cause Analysis: The polarity of the solvent may not be optimal to break the crystal lattice of the solid acid. The presence of both a polar carboxylic acid/phenol group and a nonpolar biphenyl group gives the molecule a dual character that requires careful solvent selection.
Solutions:
Consult a Solvent Selection Guide: The choice of solvent is critical. A systematic approach to solvent screening is recommended. Start with solvents known to dissolve similar aromatic carboxylic acids.
High-Potential Solvents: Polar aprotic solvents are often the most effective.
Moderate-Potential Solvents: Ethereal and alcoholic solvents can also be effective, especially with heating.
Low-Potential Solvents: Nonpolar and some less polar halogenated solvents are generally poor choices for dissolving the free acid.
Table 1: Recommended Solvents for 2-Hydroxy-4-phenylbenzoic Acid
Excellent. These solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating both the carboxylic acid and the aromatic rings.
Ethereal
Tetrahydrofuran (THF), 1,4-Dioxane
Good. These are moderately polar and can dissolve the acid, especially with gentle heating. They are common solvents for reactions like Suzuki couplings and amide bond formations.
Alcohols
Ethanol, Isopropanol, Methanol
Moderate. The hydroxyl group can hydrogen bond with the solute. Solubility is often enhanced with heating. For a related compound, 2-(4-Hydroxyphenylazo)benzoic acid, a solubility of 20 mg/mL in ethanol has been reported[1].
Halogenated
Dichloromethane (DCM), Chloroform
Poor for the free acid. These solvents are generally not polar enough to effectively dissolve the compound.
Nonpolar
Toluene, Hexanes
Very Poor. These solvents will not effectively solvate the polar functional groups of the molecule.
Employ Co-solvents: A mixture of solvents can fine-tune the polarity of the reaction medium. For instance, adding a small amount of a polar aprotic solvent like DMF to a less polar solvent like THF can significantly boost solubility. This is a common strategy in cross-coupling reactions.
Apply Gentle Heating: Increasing the temperature will generally increase the solubility of a solid. Use a temperature that is compatible with the stability of your reactants and reagents. Always monitor for any signs of degradation.
Problem 2: My reaction is heterogeneous and appears to be stalling.
Root Cause Analysis: If the 2-Hydroxy-4-phenylbenzoic acid is only partially dissolved, the concentration of the reactant in the solution phase is low, leading to a slow or incomplete reaction.
Solutions:
In-situ Salt Formation (pH Adjustment): This is the most powerful technique for reactions in polar, protic solvents or even some polar aprotic solvents containing a small amount of water. The carboxylic acid group of 2-Hydroxy-4-phenylbenzoic acid is acidic (predicted pKa ≈ 2.97). Deprotonation with a base will form the highly soluble carboxylate salt.
Experimental Protocol: In-situ Salt Formation for Enhanced Solubility
Select an Appropriate Base: Choose a base that is compatible with your reaction conditions and will not cause unwanted side reactions.
Stoichiometry: Add at least one equivalent of the base to your reaction mixture containing the 2-Hydroxy-4-phenylbenzoic acid and the solvent.
Stir and Observe: Stir the mixture at room temperature or with gentle heating. You should observe the solid dissolving as the carboxylate salt is formed.
Proceed with the Reaction: Once the solution is homogeneous, add the other reagents to proceed with your reaction.
Table 2: Selecting a Base for Solubilization
Base
Strength
Common Solvents
Considerations
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)
Moderate
DMF, Dioxane/Water, Acetonitrile
Commonly used in cross-coupling reactions. The presence of water can aid in their solubility.
Often used in amide coupling reactions. They also act as acid scavengers.
Hydroxides (NaOH, KOH)
Strong
Water, Alcohols
Very effective for solubilization but may not be compatible with base-sensitive functional groups.
Use of Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., an aqueous base and an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the deprotonated carboxylate into the organic phase, thereby increasing its effective concentration and reactivity.
Frequently Asked Questions (FAQs)
Q1: Can I use sonication to help dissolve 2-Hydroxy-4-phenylbenzoic acid?
A: Yes, sonication can be a useful physical method to aid in dissolution. The high-frequency sound waves can help to break up the solid particles and increase the rate of solvation. However, it is most effective when used in conjunction with an appropriate solvent and may not be sufficient on its own if the compound is fundamentally insoluble in the chosen solvent.
Q2: I am running an esterification reaction under acidic conditions. How can I improve the solubility of 2-Hydroxy-4-phenylbenzoic acid?
A: In this case, you cannot use a base to form the salt. Your primary strategies will be:
Solvent Selection: Use a solvent in which both the acid and the alcohol are soluble. A co-solvent system might be necessary.
Heating: Fischer esterifications are often run at elevated temperatures, which will also aid in solubility.
Reagent as Solvent: If your alcohol is a liquid, consider using it as the solvent for the reaction.
Q3: For an amide coupling reaction, which solvent and coupling agent combination is recommended to manage the solubility of 2-Hydroxy-4-phenylbenzoic acid?
A: A common and effective combination is to use DMF as the solvent. The high polarity of DMF is excellent for dissolving the acid. For the coupling agent, standard reagents like HATU, HBTU, or EDC with an additive like HOBt are suitable. The reaction is typically run in the presence of an organic base like DIPEA, which will also aid in the initial dissolution of the 2-Hydroxy-4-phenylbenzoic acid by forming the carboxylate salt in situ.
Q4: How can I purify 2-Hydroxy-4-phenylbenzoic acid by recrystallization if it is poorly soluble?
A: Recrystallization relies on a significant difference in solubility at high and low temperatures.
Solvent Screening: Find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture is a good starting point to screen for recrystallization.
Acid-Base Purification: An alternative is to dissolve the crude product in an aqueous base (like sodium bicarbonate solution), treat with charcoal to remove non-acidic colored impurities, filter, and then re-precipitate the pure acid by acidifying the filtrate with an acid like HCl. This method is very effective for purifying carboxylic acids.
Figure 2: Acid-base purification workflow for 2-Hydroxy-4-phenylbenzoic acid.
Conclusion
Overcoming the poor solubility of 2-Hydroxy-4-phenylbenzoic acid is achievable through a systematic and informed approach. By carefully selecting solvents, utilizing co-solvent systems, applying heat where appropriate, and leveraging the acidity of the carboxylic acid group through in-situ salt formation, researchers can create homogeneous reaction conditions conducive to high yields and successful outcomes. This guide provides a foundational framework for troubleshooting, and we encourage you to adapt these principles to the specific requirements of your synthetic transformations.
Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
Google Patents.
National Center for Biotechnology Information. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
National Center for Biotechnology Information. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]
Chemistry Stack Exchange. Selective alkylation of carboxylic acid versus phenol. [Link]
Technical Support Center: Phase Transfer Catalysis for Reactions with 2-Hydroxy-4-phenylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for phase transfer catalysis (PTC) applications involving 2-Hydroxy-4-phenylbenzoic acid. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for phase transfer catalysis (PTC) applications involving 2-Hydroxy-4-phenylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights and troubleshooting advice for your experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize these powerful techniques for your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about employing PTC for 2-Hydroxy-4-phenylbenzoic acid.
Q1: What is Phase Transfer Catalysis (PTC) and why is it advantageous for 2-Hydroxy-4-phenylbenzoic acid?
A1: Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (typically an aqueous phase and an organic phase).[1][2] Many reagents, like inorganic bases (e.g., NaOH, K₂CO₃) or nucleophiles, are soluble in water but not in the organic solvents required to dissolve substrates like 2-Hydroxy-4-phenylbenzoic acid.
A phase transfer catalyst, often a quaternary ammonium or phosphonium salt (Q⁺X⁻), acts as a shuttle.[3] It picks up the water-soluble reactant anion (e.g., the phenoxide of our acid) and transports it as an ion pair (Q⁺-Anion⁻) into the organic phase, where it can react with the organic-soluble substrate.[4]
Key Advantages:
Mild Reaction Conditions: Avoids the need for harsh, anhydrous solvents or expensive and difficult-to-handle bases like sodium hydride.[5]
Enhanced Reactivity: The transferred anion is "naked" in the organic phase, free from its hydration shell, making it a much stronger nucleophile or base.[4]
Increased Yields and Selectivity: By controlling reaction parameters, PTC can offer higher yields and better selectivity compared to homogeneous systems.[6]
Green Chemistry: Reduces the need for volatile and often toxic organic solvents, allowing the use of water.[2]
Q2: 2-Hydroxy-4-phenylbenzoic acid has two reactive sites: a phenolic hydroxyl and a carboxylic acid. How does PTC enable selective reactions?
A2: This is a critical aspect of working with this molecule. Selectivity is achieved by exploiting the significant difference in acidity (pKa) between the carboxylic acid proton and the phenolic proton.
Carboxylic Acid (More Acidic): This group can be deprotonated by relatively weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
Phenolic Hydroxyl (Less Acidic): This group requires a stronger base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), for efficient deprotonation.
Therefore, by carefully choosing the base, you can selectively generate the carboxylate for esterification or the phenoxide for etherification (O-alkylation) . For instance, a patented process for a Cefeclor intermediate uses bicarbonate as a base to selectively benzylate a carboxylic acid in the presence of a phenol.
Q3: What are the essential components of a PTC system for this substrate?
A3: A typical PTC system consists of:
Organic Phase: Contains the 2-Hydroxy-4-phenylbenzoic acid and the second reactant (e.g., an alkyl halide for etherification). An appropriate organic solvent (e.g., toluene, dichloromethane) is used to dissolve these components.
Aqueous Phase: Contains the base (e.g., NaOH, K₂CO₃) dissolved in water.
Phase Transfer Catalyst: A small, catalytic amount of a substance like a quaternary ammonium salt that shuttles the anion between phases.
Vigorous Agitation: Essential for creating a large interfacial surface area between the two phases, which maximizes the rate of anion transfer.[1]
Q4: How do I choose the right Phase Transfer Catalyst?
A4: Catalyst selection is crucial and depends on several factors, primarily temperature and the specific anion being transferred.
Quaternary Ammonium Salts (e.g., TBAB, Aliquat® 336): These are the most common and cost-effective catalysts. Tetrabutylammonium bromide (TBAB) is a good starting point for many applications. They are generally stable up to ~120°C but can decompose at lower temperatures (50-70°C) in the presence of strong bases like NaOH.[1]
Quaternary Phosphonium Salts (e.g., TBPB): Hexadecyltributylphosphonium bromide is an example.[2] These are more thermally stable than their ammonium counterparts and are preferred for higher temperature reactions.
Crown Ethers (e.g., 18-Crown-6): These are excellent at complexing alkali metal cations (like K⁺ from KOH), effectively transferring the entire salt into the organic phase.[5] They are very effective but also more expensive and potentially toxic.
Polyethylene Glycols (PEGs): These can also function as phase-transfer catalysts and are inexpensive and stable.[5][7]
A summary of common catalysts is provided in the table below.
Catalyst Type
Examples
Key Characteristics
Quaternary Ammonium
TBAB, TEBA, Aliquat® 336
Most common, cost-effective, good for general use. Limited thermal stability in strong base.
Quaternary Phosphonium
TBPB, C₁₆H₃₃P(C₄H₉)₃Br
Higher thermal stability than ammonium salts. Good for high-temperature reactions.
Crown Ethers
18-Crown-6
Excellent catalytic activity, especially with potassium salts. More expensive and toxic.
Polyethylene Glycols
PEG-400
Inexpensive, non-toxic, good thermal stability. Generally lower activity than 'onium' salts.
Section 2: Troubleshooting Guide
This section is formatted to directly address common issues encountered during experiments.
Issue 1: My reaction yield is very low or there is no reaction at all.
This is the most common issue and can stem from several factors. Let's break down the potential causes in a logical sequence.
Q: I've set up my reaction, but after several hours, TLC/LCMS analysis shows mostly unreacted starting material. What should I check first?
A: Start with the most fundamental and impactful parameters: agitation and the catalyst system.
Is your stirring vigorous enough? PTC is an interfacial process.[2] The reaction rate is directly proportional to the interfacial surface area between the aqueous and organic layers. If you are stirring too slowly, the catalyst has very little opportunity to pick up the anion.
Troubleshooting Step: Increase the stirring speed significantly. You should see a well-mixed emulsion, not two distinct layers. For very viscous mixtures, a mechanical stirrer is superior to a magnetic stir bar. Using ultrasound can also dramatically enhance agitation.[1]
Is your catalyst appropriate and active?
Catalyst Choice: The lipophilicity ("organophilicity") of the catalyst is key. The catalyst's cation must be large enough to make its ion pair with the phenoxide or carboxylate soluble in the organic phase. For example, tetramethylammonium chloride is often ineffective because it's not lipophilic enough. Tetrabutylammonium or larger alkyl groups are preferred.
Catalyst Decomposition: Are you running the reaction at a high temperature with a strong base? A quaternary ammonium salt might be decomposing via Hofmann elimination.[1]
Troubleshooting Step: If running above 80°C with NaOH, consider switching from a tetraalkylammonium catalyst (like TBAB) to a more stable tetraalkylphosphonium salt (like TBPB). Alternatively, try a milder base like K₂CO₃ if it's sufficient for deprotonation.
Is your solvent choice optimal?
Solvent Polarity: The solvent can significantly influence the intrinsic reaction rate in the organic phase.[1][5] Polar aprotic solvents can enhance the reactivity of the transferred anion. However, highly polar solvents might also pull the catalyst-anion pair back towards the interface. Non-polar solvents like toluene or heptane are very common and effective. Dichloromethane is a good polar option that solubilizes most catalysts well.[1]
Troubleshooting Step: If using a non-polar solvent like hexane, try switching to toluene or dichloromethane to see if the rate improves.
Is the water content correct?
Too Much Water: An excess of water can excessively hydrate the anion (phenoxide/carboxylate), making it less reactive and harder for the catalyst to extract into the organic phase.[1]
Too Little Water: Some water is necessary to dissolve the inorganic base and facilitate ion transfer. Sometimes, only a few drops or the hydration water from the salt is sufficient.[1]
Troubleshooting Step: Try using a saturated aqueous solution of your base to maximize its concentration and minimize excess water. For solid-liquid PTC (using a solid base like powdered K₂CO₃), a trace amount of water can sometimes be beneficial.
Issue 2: I am getting the wrong product or a mixture of products.
For 2-Hydroxy-4-phenylbenzoic acid, this usually means either C-alkylation instead of O-alkylation or reaction at the wrong functional group.
Q: I am trying to perform an O-alkylation on the phenolic hydroxyl, but I'm seeing a significant amount of C-alkylation on the aromatic ring. How can I improve selectivity?
A: This is a classic problem of ambident nucleophiles. The phenoxide ion has electron density on both the oxygen and the aromatic ring. Reaction conditions dictate where the electrophile attacks.
The "Hard and Soft Acids and Bases" (HSAB) Principle: The oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "soft" centers. Hard electrophiles (like dimethyl sulfate) tend to react at the hard oxygen center. Softer electrophiles (like allyl bromide) have a higher propensity for C-alkylation.
Solvent and Ion Pairing Effects: This is where PTC offers excellent control. To favor O-alkylation :
Minimize Water: Hydrogen-bonding solvents (like water) solvate the oxygen atom of the phenoxide more strongly than the carbon atoms. This "shields" the oxygen, leaving the carbon atoms more accessible for attack. By running the reaction under nearly anhydrous or "solid-liquid" PTC conditions (e.g., powdered K₂CO₃, an organic solvent, and the catalyst), you minimize this selective solvation and dramatically favor O-alkylation.[8]
Catalyst Choice: A bulky catalyst can sterically hinder attack at the ortho-position of the ring, further promoting O-alkylation.
Troubleshooting Protocol for O-Alkylation Selectivity:
Switch from a liquid-liquid (aqueous NaOH/organic) system to a solid-liquid system.
Use anhydrous, powdered potassium carbonate (K₂CO₃) as the base.
Use an aprotic solvent like acetonitrile or DMF.
Add the catalyst (e.g., TBAB) and your alkylating agent.
Heat the reaction. This setup minimizes water and promotes the desired O-alkylation.[8]
Q: I wanted to make an ester at the carboxylic acid, but I'm getting an ether at the phenol group instead (or a mixture). What went wrong?
A: Your base was too strong. You deprotonated both the carboxylic acid and the phenolic hydroxyl.
Cause: Using a strong base like NaOH or KOH will deprotonate both acidic sites, creating a dianion. The phenoxide is generally a stronger nucleophile than the carboxylate, so the alkylating agent will preferentially react at the oxygen of the phenol.
Solution: Use a base that is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the phenol (pKa ~8-10).
Troubleshooting Step: Replace NaOH/KOH with a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) . In many systems, K₂CO₃ is sufficient to deprotonate carboxylic acids for PTC esterification while leaving phenols untouched.[6]
Issue 3: The reaction starts but then stops, or the catalyst seems to be inactive.
This can indicate catalyst poisoning or inhibition.
Q: My reaction works with alkyl bromides, but when I use an alkyl iodide, the reaction is very sluggish. Why?
A: This is likely due to catalyst poisoning by the iodide anion.
Cause: The catalytic cycle relies on the catalyst (Q⁺) being able to shuttle back and forth between the phases. After the initial reaction (Q⁺PhCOO⁻ + RI → RCOOPh + Q⁺I⁻), the catalyst is now paired with the iodide anion. Iodide is a very large, soft, and lipophilic anion. It forms a very stable ion pair with the Q⁺ cation in the organic phase and is reluctant to exchange back into the aqueous phase for a new phenoxide/carboxylate anion.[9] This effectively takes your catalyst out of the cycle. While some alkylations with alkyl iodides work well, this inhibition is a known phenomenon.[9]
Solution:
Use the corresponding alkyl bromide or chloride. These leaving groups (Br⁻, Cl⁻) are less lipophilic and less likely to poison the catalyst.
Add a co-catalyst. In some cases, adding a small amount of NaI or KI can be beneficial as it generates the more reactive alkyl iodide in situ from an alkyl chloride/bromide, but for systems prone to poisoning, it's best to avoid iodide as the primary leaving group.
Section 3: Experimental Workflows & Protocols
The following are generalized, starting-point protocols. Optimization of temperature, reaction time, and reactant stoichiometry is recommended for each specific substrate and reagent.
This protocol is designed to favor the formation of the ether at the phenolic position.
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Hydroxy-4-phenylbenzoic acid (1.0 eq).
Solvent & Base: Add an organic solvent (e.g., Toluene, 5-10 mL per gram of acid) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
Catalyst Addition: Add the phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB, 0.05 - 0.10 eq).
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature. Filter the solid K₂CO₃ and salts. Wash the organic phase with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective Esterification
This protocol is designed to favor the formation of the ester at the carboxylic acid position.
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxy-4-phenylbenzoic acid (1.0 eq).
Phase Setup: Add an organic solvent (e.g., Dichloromethane, 10 mL per gram of acid). In a separate beaker, prepare an aqueous solution of sodium bicarbonate (NaHCO₃, 1.5 - 2.0 eq). Add the aqueous solution to the flask.
Catalyst Addition: Add the phase transfer catalyst (e.g., TBAB, 0.05 - 0.10 eq).
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C). The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
Workup: After completion, separate the organic layer. Wash the organic phase with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via column chromatography or recrystallization.
Section 4: Visualized Mechanisms & Workflows
PTC Catalytic Cycle for O-Alkylation
The diagram below illustrates the fundamental steps of the PTC process for the O-alkylation of 2-Hydroxy-4-phenylbenzoic acid using a strong base.
Caption: PTC cycle for O-alkylation.
Troubleshooting Decision Tree
Use this flowchart to diagnose common issues with your PTC reaction.
Caption: A logical workflow for troubleshooting PTC reactions.
References
OperaChem. (2023-07-02). Phase transfer catalysis (PTC). [Link]
Zhu, W. (2022-08-12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
Zhu, W. (2022-08-12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]
MDPI. (2019-10-13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]
Effenberger, R. (2017-10-25). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. [Link]
PMC. (2022-02-09). Phase-Transfer-Catalyzed Alkylation of Hydantoins. NIH. [Link]
Technical Support Center: Protecting Group Strategies for 2-Hydroxy-4-phenylbenzoic Acid
Welcome to the technical support guide for navigating the synthetic challenges of 2-hydroxy-4-phenylbenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-te...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for navigating the synthetic challenges of 2-hydroxy-4-phenylbenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested insights into the strategic use of protecting groups for this versatile bifunctional molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthetic campaigns are both efficient and successful.
Core Principles: The Challenge of Selectivity
2-Hydroxy-4-phenylbenzoic acid presents a classic synthetic problem: how to perform reactions at one functional group—the phenolic hydroxyl (-OH) or the carboxylic acid (-COOH)—without interference from the other. The hydroxyl group is nucleophilic and weakly acidic, while the carboxylic acid is strongly acidic and its carbonyl carbon is electrophilic. Their reactivities often overlap, necessitating a robust protection strategy.
A successful strategy hinges on three pillars:
Chemoselectivity: The protecting group must react with one functional group in high yield, leaving the other untouched.
Stability: The protecting group must endure all subsequent reaction conditions.
Orthogonality: The protecting group must be removable under conditions that do not affect other protecting groups or sensitive functionalities in the molecule.[1][2][3] An ideal protecting group is easily introduced and removed in high yields under mild conditions.[4][5]
Mechanism: Reacting the substrate with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., concentrated H₂SO₄ or HCl gas) favors esterification of the more reactive carboxylic acid. The phenolic hydroxyl group is less nucleophilic and generally does not react under these conditions.
Expert Insight: This is a robust, scalable method. However, be aware that prolonged reaction times or very harsh acidic conditions can lead to minor side products. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction to completion.
Troubleshooting: If you observe low yields, ensure your reagents are anhydrous. Water will shift the equilibrium back to the starting materials. If you see discoloration, your acid catalyst may be causing decomposition; consider using a milder catalyst like p-toluenesulfonic acid (pTSA).
Strategy 2: Alkylation with Alkyl Halides
Mechanism: First, deprotonate the carboxylic acid selectively with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The resulting carboxylate is a potent nucleophile that readily reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF. The phenoxide is not significantly formed with such weak bases, ensuring selectivity.
Expert Insight: Using benzyl bromide to form a benzyl ester is a particularly powerful strategy.[6] Benzyl esters are stable to a wide range of conditions but can be selectively removed later by catalytic hydrogenolysis (e.g., H₂, Pd/C), which will not affect most other common protecting groups.[1][6][7] This is a prime example of an orthogonal protecting group strategy.[1]
Troubleshooting: If the reaction is sluggish, ensure your base is strong enough to fully deprotonate the carboxylic acid but not the phenol. If you see O-alkylation on the phenol, your base is too strong (e.g., NaH). Switch to a weaker, non-nucleophilic base.
Section 2: Protecting the Phenolic Hydroxyl Group
Question: I need to perform a reaction on the carboxylic acid (e.g., amide coupling). How can I protect the phenol first?
Answer:
Protecting the phenol requires converting the acidic proton into a non-reactive group. Ethers are the most common choice.[8][9]
Strategy 1: Silyl Ethers (e.g., TBDMS, TIPS)
Mechanism: Silyl ethers are formed by reacting the phenol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base like imidazole or triethylamine in a solvent like DCM or DMF.[10] This method is highly selective for the phenol. While the carboxylic acid can be silylated, the resulting silyl ester is highly labile and often hydrolyzes back to the acid during aqueous workup.
Expert Insight: Silyl ethers are exceptionally useful due to their tunable stability.[11] The steric bulk of the silyl group dictates its stability; for instance, TIPS is more robust than TBDMS, which is more robust than TMS.[12] They are generally stable to basic conditions, organometallics, and reductions, but are easily cleaved by fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[7][12]
Troubleshooting: If both the phenol and carboxylic acid are silylated and you wish to selectively deprotect the silyl ester, a mild workup with dilute aqueous bicarbonate is often sufficient. For selective deprotection of a phenolic silyl ether in the presence of an aliphatic one, catalytic lithium acetate in moist DMF is a highly effective method.[13][14]
Strategy 2: Benzyl Ether (Bn)
Mechanism: To form a benzyl ether, you must first deprotonate both the phenol and the carboxylic acid with a strong base (e.g., two equivalents of K₂CO₃ or NaH). Then, add benzyl bromide. The more nucleophilic phenoxide will react preferentially to form the ether. The carboxylate will also be benzylated, forming a benzyl ester. This method is therefore not selective in itself but is the first step in an orthogonal strategy.
Expert Insight: After forming the benzyl ether and benzyl ester, the ester can be selectively cleaved by saponification (e.g., NaOH in MeOH/H₂O) under conditions that leave the robust benzyl ether intact.[15] This leaves you with a protected phenol and a free carboxylic acid, ready for your next step.
Troubleshooting: The Williamson ether synthesis (base + alkyl halide) can be sluggish. Using a polar aprotic solvent like DMF or acetone and gentle heating can improve reaction rates. Ensure you use a full two equivalents of base to deprotonate both acidic sites.
Section 3: Orthogonal and Advanced Strategies
Question: What is the best orthogonal strategy if I need to modify both ends of the molecule in a specific sequence?
Answer:
An orthogonal strategy allows for the selective removal of one protecting group without affecting the other.[1][2][3] This provides maximum synthetic flexibility.
Recommended Orthogonal Pair: Benzyl Ester (COOH) and TBDMS Ether (OH)
Protect the Carboxylic Acid: React 2-hydroxy-4-phenylbenzoic acid with benzyl bromide and K₂CO₃ in DMF. This forms the benzyl ester selectively.
Protect the Phenol: React the resulting benzyl ester with TBDMSCl and imidazole in DCM to protect the phenolic hydroxyl group.
Perform Synthesis: At this stage, you have a fully protected molecule.
Selective Deprotection:
To reveal the phenol , treat with TBAF in THF. The benzyl ester will remain intact.
To reveal the carboxylic acid , subject the molecule to hydrogenolysis (H₂, Pd/C). The TBDMS ether will remain intact.
This strategy allows you to unmask either functional group at will, providing complete control over your synthetic route.
Diagram 1: Decision Workflow for Protecting Group Selection
This flowchart helps you choose the right initial protection step based on your synthetic plan.
Caption: Decision tree for selecting an initial protecting group.
Experimental Protocols
Protocol 1: Selective Protection of Carboxylic Acid as a Benzyl Ester
Setup: To a solution of 2-hydroxy-4-phenylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
Reaction: Stir the suspension at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise.
Monitoring: Heat the reaction to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Protection of Phenolic Hydroxyl as a TBDMS Ether
Setup: Dissolve the starting phenol (e.g., the benzyl ester from Protocol 1) (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).
Reaction: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Stir at room temperature.
Monitoring: Monitor the reaction by TLC until completion (typically 1-3 hours).
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 3: Deprotection of a Benzyl Ester by Hydrogenolysis
Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
Catalyst: Carefully add palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.
Reaction: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle three times. Stir the reaction vigorously under the H₂ atmosphere.
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
References
Vertex AI Search Result[18] Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
Vertex AI Search Result[10] Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. Elsevier.
Vertex AI Search Result[8] The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. SciRP.org.
Vertex AI Search Result[19] Protective Groups. Organic Chemistry Portal.
Vertex AI Search Result[20] Protecting Groups for Carboxylic acid. YouTube.
Vertex AI Search Result[21] Protection and deprotection. WILLINGDON COLLEGE, SANGLI.
Vertex AI Search Result[22] Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
Vertex AI Search Result[9] 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
Vertex AI Search Result[1] Protecting group. Wikipedia.
Vertex AI Search Result[11] Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
Vertex AI Search Result[17] Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
Vertex AI Search Result[4] Protecting Groups. [Source not provided].
Vertex AI Search Result[7] 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
Vertex AI Search Result[23] Protection and Deprotection. CEM Corporation.
Vertex AI Search Result[2] Protecting Groups. chem.iitb.ac.in.
Vertex AI Search Result[3] Protecting Groups in Peptide Synthesis. Biosynth.
Vertex AI Search Result[6] Benzyl Esters. Organic Chemistry Portal.
Vertex AI Search Result[15] Orthogonal protecting group strategies in carbohydrate chemistry. Request PDF - ResearchGate.
Vertex AI Search Result[13] Deprotection of Silyl Ethers. Gelest Technical Library.
Vertex AI Search Result[24] 1.2 Deprotection: The Concept of Orthogonal Sets. [Source not provided].
Vertex AI Search Result[25] Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. [Source not provided].
Vertex AI Search Result[26] Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
Vertex AI Search Result[12] KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Source not provided].
Vertex AI Search Result[16] synthesis & cleavage of benzyl ethers. YouTube.
Vertex AI Search Result[27] Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Source not provided].
Vertex AI Search Result Selecting Orthogonal Building Blocks. Sigma-Aldrich.
Vertex AI Search Result[28] A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing.
Vertex AI Search Result[14] A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. Benchchem.
Technical Support Center: Decolorization of Crude p-Hydroxybenzoic Acid
Welcome to the technical support center for the purification and decolorization of crude p-hydroxybenzoic acid (pHBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification and decolorization of crude p-hydroxybenzoic acid (pHBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of color in crude p-hydroxybenzoic acid?
Crude p-hydroxybenzoic acid, particularly when synthesized via methods like the Kolbe-Schmitt reaction, often contains colored impurities.[1] These are typically phenolic compounds and other aromatic side-products that have undergone oxidation to form colored quinone-type structures or polymeric, tarry materials.[1][2] The presence of these impurities can significantly impact the quality and suitability of the pHBA for downstream applications, especially in the pharmaceutical and cosmetics industries.[1][3]
Q2: What are the primary laboratory methods for decolorizing crude pHBA?
The two most effective and widely used methods for decolorizing crude pHBA are:
Adsorption using Activated Carbon: This method utilizes the high surface area and porous nature of activated carbon to physically adsorb large, colored impurity molecules from a solution of the crude product.[2][4][5]
Recrystallization: This classic purification technique relies on the difference in solubility between pHBA and its impurities in a given solvent at different temperatures.[6][7] By dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, purer crystals of pHBA will form, leaving the more soluble impurities behind in the solvent.[7]
Often, these two methods are used in conjunction for optimal results: the crude pHBA is dissolved in a hot solvent, treated with activated carbon, and then subjected to hot filtration and subsequent recrystallization.[2][8]
Q3: How do I select an appropriate solvent for the recrystallization of p-hydroxybenzoic acid?
An ideal solvent for recrystallization should exhibit high solubility for pHBA at its boiling point but low solubility at room or ice-bath temperatures.[6] This differential solubility is key to achieving a high recovery of the purified product. Water is the most common and effective solvent for this purpose.[2][7] Other polar organic solvents like alcohols can also be used, but water is often preferred for its low cost, safety, and excellent performance.[9][10][11]
Data Presentation: Solubility of p-Hydroxybenzoic Acid
Solvent
Solubility Characteristics
Reference
Water
Slightly soluble in cold water (0.5 g/100 mL), but much more soluble in hot water.[9][11]
Based on this data, water is the superior choice for a single-solvent recrystallization due to the significant difference in solubility between hot and cold conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the decolorization process.
Issue 1: The final product is still colored after activated carbon treatment.
Possible Cause 1: Insufficient Amount of Activated Carbon
The capacity of activated carbon is finite. If the concentration of impurities is high, the amount of carbon used may not be sufficient to adsorb all of them.
Solution: Increase the amount of activated carbon. A typical starting point is 1-2% by weight relative to the crude pHBA.[1] For highly impure samples, this can be increased to 5% or more.[2] However, excessive use should be avoided as it can adsorb the desired product, reducing the overall yield.
Possible Cause 2: Inadequate Contact Time or Temperature
Adsorption is a kinetic process. Insufficient time or a suboptimal temperature can lead to incomplete decolorization.
Solution: Ensure the solution is kept hot (near boiling) during the treatment and allow for adequate stirring or boiling for at least 5-15 minutes to maximize contact between the impurities and the carbon surface.[2]
Possible Cause 3: Incorrect Type of Activated Carbon
Activated carbons have different pore sizes and surface chemistries. The grade of carbon you are using may not be optimal for the specific impurities present.
Solution: Use a high-quality, powdered activated carbon specifically designated for chemical or pharmaceutical purification.[13] These grades are often acid-washed to remove soluble minerals and have a pore structure suitable for adsorbing organic color bodies.[13][14]
Issue 2: The yield of purified p-hydroxybenzoic acid is very low after recrystallization.
Possible Cause 1: Using Too Much Solvent
The most common reason for low yield is using an excessive volume of solvent to dissolve the crude product. This prevents the solution from becoming supersaturated upon cooling, and a significant amount of the product remains dissolved.[6]
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude solid until dissolution is just complete.[7]
Possible Cause 2: Premature Crystallization During Hot Filtration
If the solution cools too much during the filtration step to remove activated carbon or other insoluble impurities, the product will crystallize prematurely on the filter paper or in the funnel stem, leading to significant loss.[6]
Solution: This is a critical step. Use a pre-heated filter funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible.[8] Keeping the receiving flask on a hot plate to allow hot solvent vapors to keep the funnel warm can also be effective.
Possible Cause 3: Insufficient Cooling
The final yield is directly related to the final temperature of the crystallization mixture.
Solution: After allowing the flask to cool slowly to room temperature to ensure the formation of pure crystals, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product before the final filtration.[7][8]
Issue 3: An oil, rather than crystals, formed upon cooling the solution.
Possible Cause: "Oiling Out"
This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, depressing the melting point of the mixture. The solute comes out of solution as a liquid phase instead of a solid crystalline lattice.
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow this less concentrated solution to cool very slowly.
Solution 2: Induce Crystallization: Once the solution has cooled below the melting point of pure pHBA (214-217°C), attempt to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure pHBA.[7]
Experimental Protocols & Workflows
Mandatory Safety Precautions
Always handle p-hydroxybenzoic acid and all solvents in a well-ventilated area or a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[16][17] Avoid inhaling dust by handling the solid carefully.[18]
Diagram: General Decolorization Workflow
This diagram outlines the decision-making process and steps for purifying crude pHBA.
Caption: Workflow for pHBA decolorization and purification.
Protocol 1: Combined Activated Carbon Treatment and Recrystallization
This protocol is the most robust method for achieving high-purity, colorless p-hydroxybenzoic acid.
Dissolution: Place your crude p-hydroxybenzoic acid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent (e.g., deionized water) to boiling.
Solvent Addition: Place the flask with the crude solid on a stirring hotplate. Add the hot solvent in small portions while stirring until the crude pHBA is just fully dissolved. Note the volume of solvent used. Using the minimum amount is critical for yield.[7]
Activated Carbon Treatment: Turn off the stirring and carefully add powdered activated carbon (1-2% of the mass of your crude solid) to the hot solution.
Expert Tip: Adding the carbon to a boiling solution can cause vigorous bumping. Let the solution cool slightly below its boiling point before adding the carbon.
Heating: Resume heating and allow the mixture to boil gently with stirring for 5-15 minutes. This ensures sufficient contact time for the carbon to adsorb the impurities.[2]
Preparation for Hot Filtration: Set up a gravity filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper. Pre-heat the funnel by pouring boiling solvent through it just before filtering your mixture. This prevents premature crystallization.[8]
Hot Filtration: Quickly pour the hot mixture through the pre-heated funnel into a clean Erlenmeyer flask. The goal is to separate the hot, product-containing solution from the activated carbon and any other insoluble impurities.
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[7]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely in the air or in a low-temperature oven.
Diagram: Troubleshooting Logic for Low Yield
This diagram provides a logical path to diagnose the cause of poor recovery during recrystallization.
Caption: Troubleshooting workflow for low recrystallization yield.
References
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved February 10, 2026, from [Link]
Ferreira, O., & Macedo, E. A. (2005). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 50(5), 1656–1661. [Link]
Tolkmith, H. (1956). U.S. Patent No. 2,749,362. U.S.
Yoo, C. G., et al. (2018). Recovery of p-Hydroxybenzoic Acid from Cu-Catalyzed Alkaline Hydrogen Peroxide Pretreatment of Hybrid Poplar. OSTI.GOV. [Link]
Loba Chemie. (2015). P-HYDROXYBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved February 10, 2026, from [Link]
Buehler, C. A., & Cate, W. E. (1934). p-HYDROXYBENZOIC ACID. Organic Syntheses, 14, 48. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved February 10, 2026, from [Link]
Banks, J., & Jarvis, P. (2009). Optimising powdered activated carbon dosing procedures for removal of natural organic matter. Cranfield University. [Link]
Jia, Y. F., & Thomas, K. M. (2000). Acid/Base-Treated Activated Carbons: Characterization of Functional Groups and Metal Adsorptive Properties. Langmuir, 16(3), 1114–1122. [Link]
Gackowski, M., et al. (2021). Activated Carbon Modification towards Efficient Catalyst for High Value-Added Products Synthesis from Alpha-Pinene. Materials, 14(24), 7868. [Link]
Science.gov. (n.d.). p-hydroxy benzoic acid: Topics. Retrieved February 10, 2026, from [Link]
University of Manitoba. (n.d.). Experiment 3: Recrystallization. Retrieved February 10, 2026, from [Link]
University of Michigan-Dearborn. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 10, 2026, from [Link]
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved February 10, 2026, from [Link]
Calgon Carbon Corporation. (n.d.). Activated Carbon for Acids/Chemical Purification. Retrieved February 10, 2026, from [Link]
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved February 10, 2026, from [Link]
A Comparative Analysis of the Acidity of 2-Hydroxy-4-phenylbenzoic Acid and Salicylic Acid
This guide provides an in-depth comparison of the acidity of 2-Hydroxy-4-phenylbenzoic acid and its parent compound, salicylic acid. We will explore the structural and electronic factors governing their dissociation cons...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the acidity of 2-Hydroxy-4-phenylbenzoic acid and its parent compound, salicylic acid. We will explore the structural and electronic factors governing their dissociation constants (pKa), present relevant physicochemical data, and provide a detailed experimental protocol for researchers to validate these properties. This document is intended for professionals in chemical research and drug development who require a nuanced understanding of how molecular structure influences acidic strength.
Introduction: Structure and Acidity
Acidity, quantified by the pKa value, is a critical parameter in drug development, influencing a molecule's solubility, absorption, and interaction with biological targets.[1] A lower pKa signifies a stronger acid. The two molecules under consideration are structurally related aromatic carboxylic acids.
Salicylic Acid (2-hydroxybenzoic acid) is a well-characterized molecule featuring a carboxylic acid group and a hydroxyl group in an ortho position on a benzene ring.[2][3] This arrangement allows for a key intramolecular hydrogen bond.[4][5]
2-Hydroxy-4-phenylbenzoic Acid is a derivative of salicylic acid, distinguished by the addition of a phenyl group at the C4 position (para to the carboxyl group).[6][7]
The fundamental question is how the addition of this phenyl substituent at the 4-position alters the acidity relative to the parent salicylic acid.
Head-to-Head Acidity Comparison
The acidity of these compounds is best compared by examining their pKa values. The pKa of the carboxylic acid proton is the primary focus.
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) formed upon deprotonation. Any factor that stabilizes this anion will increase the acidity (lower the pKa).[9][10]
Salicylic acid is significantly more acidic than benzoic acid (pKa ≈ 4.2) and its meta- and para-hydroxy isomers. This enhanced acidity is attributed to the stabilization of the salicylate anion by an intramolecular hydrogen bond between the ortho-hydroxyl group and the newly formed carboxylate anion.[4][11] This interaction delocalizes the negative charge, making the anion more stable and, consequently, the parent acid stronger.[11]
Caption: Intramolecular hydrogen bond in the salicylate anion.
In 2-Hydroxy-4-phenylbenzoic acid, the phenyl group is positioned para to the carboxylic acid. Substituents on a benzene ring exert influence through a combination of inductive and resonance effects, which can be quantified by Hammett substituent constants (σ).[12][13][14]
Inductive Effect: The phenyl group is generally considered to be weakly electron-withdrawing via its inductive effect (-I). This effect pulls electron density through the sigma bonds of the ring, which can help stabilize the negative charge of the carboxylate anion.[15]
Resonance Effect: The phenyl group can also participate in resonance, but its effect on the carboxylate is complex and generally weak from the para position in this context.
The Hammett constant for a para-phenyl substituent (σp) is slightly negative (-0.01), indicating it is very weakly electron-donating overall when considering both effects. Electron-donating groups typically decrease acidity by destabilizing the carboxylate anion.[10][16] However, the magnitude of this effect is so small that it predicts a negligible change in the pKa of benzoic acid itself.
Given that the dominant feature enhancing salicylic acid's acidity is the ortho-hydroxyl group's hydrogen bond, the very weak electronic effect of the 4-phenyl group is unlikely to cause a significant deviation. This aligns with the predicted pKa value being nearly identical to that of salicylic acid.[6]
Caption: Acidity comparison logic flow.
Experimental Protocol: pKa Determination by Potentiometric Titration
For researchers wishing to experimentally determine the pKa of 2-Hydroxy-4-phenylbenzoic acid or other sparingly soluble acids, potentiometric titration is a robust and accessible method.[1][17] Due to the low aqueous solubility of these compounds, a mixed-solvent system (e.g., methanol-water) is often necessary.[18]
Objective: To determine the pKa of an analyte by monitoring pH changes during titration with a strong base.
Calibrated pH meter with a combination glass electrode
Magnetic stirrer and stir bar
25 mL or 50 mL burette (Class A)
Volumetric flasks and pipettes (Class A)
Analyte (e.g., 2-Hydroxy-4-phenylbenzoic acid)
Methanol (HPLC grade) and Deionized water
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
Potassium Chloride (KCl) for ionic strength adjustment
Preparation of Analyte Solution:
Rationale: A precise concentration of the analyte is required. Using a mixed-solvent system is crucial for dissolving poorly soluble compounds.[18]
Accurately weigh approximately 0.1 mmol of the analyte.
Dissolve the analyte in a minimal amount of methanol in a 100 mL volumetric flask.
Once dissolved, add deionized water to reach the 100 mL mark, creating a final solution of approximately 1 mM. Add KCl to achieve a constant ionic strength (e.g., 0.15 M).[19]
Titration Setup:
Rationale: A controlled environment ensures accurate and reproducible measurements.
Pipette a known volume (e.g., 50.00 mL) of the analyte solution into a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
Fill the burette with standardized 0.1 M NaOH solution and record the initial volume.
Titration Procedure:
Rationale: The goal is to generate a detailed titration curve, especially around the equivalence point.
Begin stirring the analyte solution at a moderate, constant speed.
Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.[1][19]
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL or dropwise) to capture this region with high resolution.[20]
Continue the titration well past the equivalence point until the pH begins to plateau again.
Data Analysis:
Rationale: The pKa is determined from the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
The volume at the half-equivalence point is Veq / 2.
The pH of the solution at the half-equivalence point is equal to the apparent pKa (psKa) in the chosen solvent mixture.[20]
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of 2-Hydroxy-4-phenylbenzoic acid is predicted to be nearly identical to that of salicylic acid (pKa ≈ 2.97). The powerful stabilizing effect of the intramolecular hydrogen bond, common to both molecules, is the dominant factor determining their high acidity. The electronic contribution of the 4-phenyl substituent is minimal and does not significantly alter the stability of the conjugate base. For definitive confirmation, the detailed potentiometric titration protocol provided in this guide offers a reliable method for experimental pKa determination, particularly for compounds with limited aqueous solubility.
References
Pka of Salicylic Acid . (n.d.). Scribd. Retrieved from [Link]
Badawi, H. M., Förner, W., & Ali, S. A. (2009). Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution . ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Salicylic Acid . PubChem. Retrieved from [Link]
Hammett equation . (2023). Wikipedia. Retrieved from [Link]
Substituent Effects on Acidity . (2024). Chemistry LibreTexts. Retrieved from [Link]
Yandrapu, S. K., & Komaravelli, K. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Retrieved from [Link]
Salicylic acid . (n.d.). Wikipedia. Retrieved from [Link]
Protocol for Determining pKa Using Potentiometric Titration . (n.d.). Creative Bioarray. Retrieved from [Link]
Substituent Effects on Acidity . (2023). OpenStax. Retrieved from [Link]
Hammett Equation . (n.d.). Pharmacy 180, University of Kentucky. Retrieved from [Link]
Orabi, E. A. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts . PMC - NIH. Retrieved from [Link]
Van Hoeck, E., et al. (2013). Development of Methods for the Determination of pKa Values . PMC - NIH. Retrieved from [Link]
Potentiometric Titration of an Unknown Weak Acid . (n.d.). University of California, Santa Cruz. Retrieved from [Link]
2-Hydroxy-4-phenylbenzoic acid . (n.d.). PubChem. Retrieved from [Link]
Comparison of 2-Hydroxy-4-phenylbenzoic acid with other hydroxybenzoic acid isomers
A Comparative Guide to 2-Hydroxy-4-phenylbenzoic Acid and Its Isomeric Precursors Abstract: This guide provides a detailed comparative analysis of 2-Hydroxy-4-phenylbenzoic acid and the three primary isomers of monohydro...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to 2-Hydroxy-4-phenylbenzoic Acid and Its Isomeric Precursors
Abstract: This guide provides a detailed comparative analysis of 2-Hydroxy-4-phenylbenzoic acid and the three primary isomers of monohydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. We delve into their distinct physicochemical properties, explore their known biological activities, and present standardized experimental protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this class of compounds and to select the appropriate molecule for specific research and development applications.
Introduction
The Significance of Hydroxybenzoic Acids in Research and Development
Hydroxybenzoic acids are a class of phenolic compounds that form the structural backbone for a vast array of biologically active molecules, ranging from pharmaceuticals to food preservatives. Their simple, modifiable structure—a hydroxyl group and a carboxylic acid group attached to a benzene ring—allows for a diversity of chemical properties and biological functions based on the relative positioning of these functional groups. Understanding the subtle differences imparted by this isomerism is critical for designing novel compounds with targeted efficacy and favorable safety profiles. 4-hydroxybenzoic acid, for instance, is the foundational structure for parabens, which are widely used as preservatives in cosmetic and pharmaceutical products[1]. Its isomer, 2-hydroxybenzoic acid, is commonly known as salicylic acid, a key precursor to the synthesis of aspirin and a widely used agent in dermatology[1][2].
Introduction to the Compounds
This guide compares four key molecules:
2-Hydroxy-4-phenylbenzoic Acid: A derivative of salicylic acid, featuring a phenyl group at the C4 position. This substitution significantly increases its molecular weight and lipophilicity, suggesting distinct pharmacological properties. It has been investigated as a building block for tyrosine phosphatase inhibitors and proposed for use as an anti-inflammatory drug[3].
2-Hydroxybenzoic Acid (Salicylic Acid): The ortho isomer, where the hydroxyl group is adjacent to the carboxyl group. This proximity allows for intramolecular hydrogen bonding, which uniquely influences its acidity and physical properties compared to its isomers[4].
3-Hydroxybenzoic Acid: The meta isomer. It is used as an intermediate in the synthesis of various chemicals, including plasticizers and pharmaceuticals, and exists as a plant and bacterial metabolite[5].
4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid, PHBA): The para isomer. It is a well-known antioxidant and serves as a precursor to parabens[1]. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[6].
Rationale for Comparison: Exploring Structure-Activity Relationships
The primary goal of this guide is to elucidate the structure-activity relationships (SAR) among these compounds. By systematically comparing a substituted derivative (2-Hydroxy-4-phenylbenzoic acid) with its foundational isomers, we can better understand how modifications like the addition of a phenyl group and the position of the hydroxyl substituent impact key parameters such as acidity, solubility, lipophilicity, and, consequently, biological function.
Physicochemical Properties: A Comparative Overview
The seemingly minor structural differences among these molecules lead to significant variations in their physical and chemical properties. These parameters are fundamental to predicting a compound's behavior in both chemical and biological systems, affecting everything from reaction kinetics to bioavailability.
Structural Differences
The core distinction lies in the substitution pattern on the benzoic acid ring. The addition of a bulky, nonpolar phenyl group to the 2-hydroxybenzoic acid backbone dramatically alters the molecule's spatial and electronic characteristics compared to the smaller, more polar hydroxyl group in the other isomers.
Key Physicochemical Parameters
The following table summarizes the critical physicochemical data for each compound, providing a quantitative basis for comparison.
Acidity (pKa): Salicylic acid is significantly more acidic (lower pKa) than its isomers. This is due to the ortho hydroxyl group, which stabilizes the carboxylate anion through intramolecular hydrogen bonding[4][8]. This enhanced acidity is crucial for its biological activity and absorption characteristics.
Solubility & Lipophilicity (LogP): The addition of the phenyl group makes 2-Hydroxy-4-phenylbenzoic acid far more lipophilic (higher LogP) and less water-soluble than the other isomers. Among the monohydroxy isomers, salicylic acid is the most lipophilic, which aids its penetration of the skin, a key property for its dermatological applications.
Comparative Biological Activities
The variations in physicochemical properties directly translate to differences in biological activity.
Anti-inflammatory Activity: Salicylic acid is a well-established anti-inflammatory agent. 2-Hydroxy-4-phenylbenzoic acid, as a salicylic acid derivative, has also been proposed for use as an anti-inflammatory drug, suggesting this activity may be retained or enhanced by the phenyl substitution[3]. 4-Hydroxybenzoic acid also possesses reported anti-inflammatory properties[6].
Antioxidant Properties: Phenolic compounds are known for their antioxidant capabilities. 4-Hydroxybenzoic acid is a notable antioxidant[1]. The antioxidant potential of these compounds is an area of active research and can be quantitatively compared using assays like the DPPH method described below.
Antimicrobial Effects: 4-Hydroxybenzoic acid and its esters (parabens) are widely used for their antimicrobial properties[1][6]. Salicylic acid also exhibits antifungal and anti-infective effects[9]. The antimicrobial efficacy is often linked to the compound's ability to disrupt cell membranes and interfere with cellular processes.
Experimental Protocols for Comparative Evaluation
To provide a framework for objective comparison, we present two standard, self-validating protocols for assessing key biological activities.
Protocol 1: Determination of Antioxidant Capacity using the DPPH Assay
Objective: To quantitatively compare the free radical scavenging ability of the four benzoic acid derivatives.
Causality and Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of DPPH is visually marked by a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at ~517 nm. This is a widely accepted and robust method for screening the antioxidant potential of phenolic compounds.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.
Prepare 1 mg/mL stock solutions of each test compound (2-Hydroxy-4-phenylbenzoic acid, salicylic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid) and a positive control (e.g., Ascorbic Acid) in methanol.
Serial Dilutions:
In a 96-well microplate, perform serial dilutions of each stock solution to obtain a range of concentrations (e.g., 1000 µg/mL down to 15.6 µg/mL).
Assay Reaction:
Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control dilutions.
Prepare a blank control containing 100 µL of methanol and 100 µL of DPPH solution.
Incubation:
Shake the plate gently and incubate at room temperature for 30 minutes in the dark. The dark incubation is critical to prevent photo-degradation of the DPPH radical.
Measurement:
Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Plot the % inhibition against the concentration for each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
Protocol 2: Comparative Cytotoxicity Assessment using the MTT Assay
Objective: To assess and compare the cytotoxic effects of the four compounds on a relevant cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma).
Causality and Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells. This protocol is self-validating through the inclusion of untreated and vehicle controls.
Step-by-Step Methodology:
Cell Seeding:
Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment:
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of test compounds.
Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
Incubation:
Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
MTT Addition:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, formazan crystals will form in viable cells.
Solubilization:
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the formula:
% Viability = (Abs_sample / Abs_control) x 100
Plot the % viability against compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Discussion and Future Perspectives
This guide highlights the profound impact of isomeric position and substituent addition on the properties of benzoic acid derivatives.
2-Hydroxy-4-phenylbenzoic acid , with its high predicted lipophilicity, may offer enhanced membrane permeability, which could be advantageous for targeting intracellular pathways. However, this may also be associated with lower aqueous solubility and potentially higher cytotoxicity, which must be experimentally verified.
Salicylic acid's unique acidity and lipophilicity make it an effective topical agent. Its anti-inflammatory action is well-documented, providing a strong benchmark for its derivatives.
3- and 4-Hydroxybenzoic acids are less acidic and lipophilic. 4-HBA stands out for its established antioxidant and preservative capabilities, making it a valuable compound in formulations where stability and microbial control are paramount.
Future research should focus on direct, side-by-side experimental comparisons using the protocols outlined herein. Such studies will provide the empirical data needed to validate the predicted properties of 2-Hydroxy-4-phenylbenzoic acid and to fully map the structure-activity landscape of this important class of molecules. Investigating their effects on specific enzymatic targets (e.g., cyclooxygenases, tyrosine phosphatases) and their pharmacokinetic profiles will be crucial next steps in translating these chemical insights into tangible therapeutic or industrial applications.
References
Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. (2021-11-09). The University of Jordan. Available from: [Link]
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - SciSpace. Available from: [Link]
4-Hydroxybenzoic acid - Wikipedia. Available from: [Link]
Introduction: A Spectroscopic Journey from Simple Phenols to Complex Benzoic Acids
An In-Depth Guide to the Spectroscopic Comparison of 2-Hydroxy-4-phenylbenzoic Acid and Its Precursors In the realm of pharmaceutical development and materials science, the precise structural elucidation of molecules is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Spectroscopic Comparison of 2-Hydroxy-4-phenylbenzoic Acid and Its Precursors
In the realm of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. 2-Hydroxy-4-phenylbenzoic acid, a substituted derivative of salicylic acid, represents a class of compounds with significant potential in various applications, including as a precursor for polymers and active pharmaceutical ingredients. Its synthesis involves the strategic modification of simpler phenolic structures. This guide provides an in-depth spectroscopic comparison of 2-Hydroxy-4-phenylbenzoic acid with its key precursors, Phenol and 4-Phenylphenol (also known as 4-hydroxybiphenyl).
Our objective is to chart the structural evolution from a basic phenol to the final carboxylated product. By leveraging a suite of spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—we can meticulously track the chemical transformations. This guide is designed for researchers and drug development professionals, offering not just data, but a logical framework for using spectroscopy as a tool for validation and discovery. We will explore the causality behind the observed spectral changes, demonstrating how each technique provides a unique and confirmatory piece of the structural puzzle.
The Synthetic Pathway: A Visual Overview
The transformation from Phenol to 2-Hydroxy-4-phenylbenzoic acid can be conceptually understood in two key steps: the introduction of a phenyl group to the phenolic backbone to form 4-Phenylphenol, followed by the regioselective addition of a carboxylic acid group. While multiple synthetic routes exist, the fundamental structural progression remains the same. The carboxylation of 4-Phenylphenol to yield the target acid is analogous to the well-established Kolbe-Schmitt reaction, a cornerstone of aromatic chemistry.
Caption: Synthetic progression from precursors to the final product.
Experimental Methodologies: A Framework for Reliable Data Acquisition
The integrity of spectroscopic data hinges on meticulous experimental protocol. The following methodologies are designed to be self-validating, ensuring reproducibility and accuracy.
2-Hydroxy-4-phenylbenzoic acid (synthesis-derived or standard)
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
Methanol (HPLC Grade)
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is an indispensable tool for identifying functional groups. The choice of Attenuated Total Reflectance (ATR) sampling is deliberate; it requires minimal sample preparation and ensures excellent data quality for solid powders by eliminating the need for KBr pellets.
Protocol:
Record a background spectrum of the clean ATR crystal (diamond or germanium).
Place a small amount (approx. 1-2 mg) of the solid sample directly onto the ATR crystal.
Apply consistent pressure using the built-in clamp to ensure good contact.
Acquire the spectrum over a range of 4000–650 cm⁻¹, co-adding 32 scans to achieve a high signal-to-noise ratio.
Clean the crystal thoroughly with methanol between samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the definitive connectivity map of a molecule. DMSO-d₆ is selected as the solvent because it readily dissolves all three compounds and its residual proton peak (~2.50 ppm) does not interfere with the aromatic signals. Crucially, it allows for the observation of exchangeable protons (hydroxyl and carboxylic acid) which appear as broad singlets. A field strength of 400 MHz or higher is recommended for good spectral dispersion of the aromatic region.
Protocol:
Accurately weigh and dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
Ensure complete dissolution by gentle vortexing.
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm.
Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight of the analyte, serving as the ultimate confirmation of elemental composition. Electrospray Ionization (ESI) in negative ion mode is chosen as it is a soft ionization technique ideal for these acidic compounds, readily forming the deprotonated molecule [M-H]⁻.
Protocol:
Prepare dilute solutions (~10 µg/mL) of each sample in methanol.
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Acquire the mass spectrum in negative ion mode over a mass-to-charge (m/z) range of 50–500.
Key parameters for the ESI source (e.g., capillary voltage, drying gas temperature) should be optimized for maximum signal intensity of the [M-H]⁻ ion.
Spectroscopic Analysis: Decoding the Molecular Transformations
The true power of spectroscopy lies in comparative analysis. By observing the appearance and disappearance of signals, we can confidently track the chemical synthesis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
The IR spectra provide a clear narrative of the functional group transformations.
Phenol: Exhibits a very broad O-H stretching band around 3350 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretches appear just above 3000 cm⁻¹, and strong C-O stretching is observed around 1220 cm⁻¹.
4-Phenylphenol: The broad O-H stretch persists (~3300 cm⁻¹). The key change is in the fingerprint region (below 1000 cm⁻¹), where out-of-plane C-H bending bands indicate a 1,4-disubstituted (para) benzene ring (~830 cm⁻¹).
2-Hydroxy-4-phenylbenzoic acid: This spectrum is the most feature-rich.
The O-H stretch of the phenol remains, but it is now superimposed on the extremely broad O-H stretch of the carboxylic acid, which can span from 3300 to 2500 cm⁻¹.
The most prominent new peak is the sharp, intense C=O (carbonyl) stretch of the carboxylic acid, appearing around 1660 cm⁻¹. This is the definitive signal for the success of the carboxylation step.
The C-O stretch is still present, and the aromatic C-H bending region will reflect the new 1,2,4-trisubstitution pattern.
NMR Spectroscopy: Mapping the Atomic Connectivity
NMR provides unambiguous evidence of the substitution patterns on the aromatic rings.
¹H NMR:
Phenol: Shows complex multiplets in the aromatic region (approx. 6.7-7.2 ppm) and a broad singlet for the hydroxyl proton (-OH), whose chemical shift is concentration-dependent.
4-Phenylphenol: The spectrum becomes more defined. Two sets of signals are observed: one for the unsubstituted phenyl ring (multiplets, ~7.30-7.58 ppm) and another for the para-substituted phenolic ring, which typically appears as two distinct doublets (~6.94 and 7.52 ppm), a classic AA'BB' system.[2] The phenolic -OH proton is also present as a broad singlet.
2-Hydroxy-4-phenylbenzoic acid: The introduction of the carboxyl group ortho to the hydroxyl group dramatically alters the spectrum. The aromatic protons on the benzoic acid ring become distinct and show a clear splitting pattern indicative of a 1,2,4-trisubstituted system. The protons of the appended phenyl ring will have similar shifts to those in 4-Phenylphenol. Crucially, a new, very broad singlet appears far downfield (often >10 ppm), which is characteristic of the carboxylic acid proton (-COOH).
¹³C NMR:
Phenol: Shows four distinct signals in the aromatic region, with the carbon attached to the hydroxyl group (C-OH) being the most downfield (~155 ppm).
4-Phenylphenol: The spectrum shows more signals due to the two distinct phenyl rings.[3] The C-OH signal remains downfield (~157 ppm), and the spectrum confirms the presence of 10 unique aromatic carbons (some may overlap).
2-Hydroxy-4-phenylbenzoic acid: The key diagnostic signal is the appearance of the carboxyl carbon (C=O) peak, which is significantly downfield, typically in the range of 170-175 ppm. The C-OH carbon is also clearly visible, and the number and shifts of the aromatic carbon signals will be consistent with the final trisubstituted structure.
Mass Spectrometry: The Final Mass Confirmation
MS provides the molecular weight, confirming the elemental formula at each stage.
Phenol (C₆H₆O): Expected molecular weight of 94.04 g/mol . ESI in negative mode will show a prominent [M-H]⁻ peak at m/z 93.03.
4-Phenylphenol (C₁₂H₁₀O): Expected molecular weight of 170.21 g/mol .[4][5] The mass spectrum will be dominated by the [M-H]⁻ peak at m/z 169.07.[5]
2-Hydroxy-4-phenylbenzoic acid (C₁₃H₁₀O₃): Expected molecular weight of 214.22 g/mol .[6] The successful synthesis is confirmed by a strong [M-H]⁻ peak at m/z 213.06.
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Analytical Workflow: From Sample to Structure
The process of spectroscopic characterization follows a logical and systematic workflow, ensuring that data from multiple techniques are integrated to build a conclusive structural argument.
Caption: A systematic workflow for spectroscopic structural elucidation.
Conclusion
The spectroscopic journey from Phenol to 2-Hydroxy-4-phenylbenzoic acid provides a compelling case study in structural analysis. Each synthetic modification imparts a distinct and predictable signature upon the molecule's spectra. The addition of the phenyl group is clearly evidenced by the change in mass, the new aromatic signals in the NMR, and the updated substitution pattern in the IR fingerprint region. The subsequent carboxylation is unequivocally confirmed by three key observations: the appearance of a strong carbonyl (C=O) absorption in the IR spectrum, the emergence of a downfield carboxylic acid proton in the ¹H NMR spectrum and a carboxyl carbon in the ¹³C NMR, and a final mass increase of 44 amu corresponding to a CO₂ unit. By cross-validating the data from IR, NMR, and MS, we can achieve an exceptionally high degree of confidence in the structural assignment, a practice that is fundamental to modern chemical and pharmaceutical research.
References
Wikipedia. (n.d.). 4-Phenylphenol. Retrieved from [Link]
PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
LookChem. (n.d.). 4-Phenylphenol 92-69-3 wiki. Retrieved from [Link]
The Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Green Chemistry, Electronic Supplementary Material (ESI). Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). p-Hydroxybiphenyl. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (1988). US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
A Comparative Guide to the Purity Analysis of Synthetic 2-Hydroxy-4-phenylbenzoic Acid
Introduction: The Analytical Imperative for 2-Hydroxy-4-phenylbenzoic Acid 2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a key intermediate and building block in the synthesis of advanced mater...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for 2-Hydroxy-4-phenylbenzoic Acid
2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a key intermediate and building block in the synthesis of advanced materials and pharmaceutical compounds, including novel tyrosine phosphatase inhibitors and potential anti-inflammatory drugs.[1] Its molecular structure, featuring a biphenyl backbone with hydroxyl and carboxylic acid functionalities, imparts specific chemical properties that are critical to the performance of the final product.[2][3]
The purity of this intermediate is not merely a quality control metric; it is a fundamental determinant of reaction yield, safety, and the efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or toxicological issues. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthetic 2-Hydroxy-4-phenylbenzoic acid, grounded in practical laboratory experience and established scientific principles. We will explore not just the "how," but the "why," enabling researchers and drug development professionals to make informed decisions for their specific analytical challenges.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is one that is designed to detect not only the main compound but also all probable and possible impurities. The potential impurity profile is intrinsically linked to the synthetic route employed. While various proprietary methods exist, common synthetic strategies for biphenyl carboxylic acids may include Suzuki coupling reactions or modified Kolbe-Schmitt carboxylations.
From these pathways, we can anticipate several classes of impurities:
Unreacted Starting Materials: Such as 3-phenylphenol, 4-bromobenzoic acid, or related precursors.
Isomeric By-products: Positional isomers like 4-hydroxy-3-phenylbenzoic acid or 2-hydroxy-3-phenylbenzoic acid, which can be notoriously difficult to separate.
Related Impurities: Compounds formed from side reactions, such as biphenyl-4-carboxylic acid (loss of the hydroxyl group) or dihydroxylated species.[4]
Process-Related Impurities: Residual solvents, reagents, or catalysts used during the synthesis and purification steps.[5]
A successful purity analysis hinges on the ability to resolve and quantify these structurally similar compounds from the main 2-Hydroxy-4-phenylbenzoic acid peak.
Methodologies for Purity Determination: A Comparative Analysis
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis: Is it for routine quality control (quantification), structural confirmation of an unknown impurity (identification), or initial batch characterization? We will compare the most relevant techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For non-volatile, polar aromatic compounds like 2-Hydroxy-4-phenylbenzoic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the method of choice for routine purity analysis and quantification.
Causality Behind the Choice:
The combination of a polar carboxylic acid and a nonpolar biphenyl structure makes this molecule ideally suited for RP-HPLC. A nonpolar stationary phase (like C18) retains the molecule via hydrophobic interactions with the biphenyl group, while a polar mobile phase allows for controlled elution. By manipulating the mobile phase composition—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—we can achieve fine-tuned separation of the main component from its structurally similar impurities.[6][7] The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained peak.[8][9]
Workflow for HPLC Method Development
Caption: A typical workflow for purity analysis by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Orthogonal Confirmation
Gas Chromatography is fundamentally suited for thermally stable and volatile compounds. 2-Hydroxy-4-phenylbenzoic acid, with its high melting point (~207-208 °C) and polar functional groups, is non-volatile and will not elute from a GC column under normal conditions.[1]
The Derivatization Imperative:
To make the analyte and its polar impurities amenable to GC analysis, a crucial derivatization step is required.[10] This involves converting the acidic protons of the carboxylic acid and hydroxyl groups into nonpolar silyl ethers, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
Why Choose GC-MS?
While more complex than HPLC, a validated GC-MS method offers two key advantages:
Orthogonality: It provides a completely different separation mechanism (based on volatility and boiling point) from HPLC (based on polarity). This is invaluable for confirming purity and ensuring no impurities are co-eluting with the main peak in the primary HPLC method.
Superior Identification: The mass spectrometer provides structural information, allowing for the tentative identification of unknown impurities based on their fragmentation patterns.[12][13][14]
Method Selection: HPLC vs. GC-MS
Caption: Decision tree for selecting the appropriate chromatographic method.
While chromatography separates components, spectroscopy provides the definitive structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for absolute structural confirmation.[15][16] A high-resolution spectrum can confirm the phenyl substitution pattern and the presence of both hydroxyl and carboxylic acid protons.[17] Crucially, NMR can detect and help identify impurities without needing a reference standard, as every unique molecule will produce a distinct spectral signature. Its quantitative application (qNMR) is also possible with an internal standard but is generally reserved for reference standard certification rather than routine analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and straightforward technique for confirming the presence of key functional groups. For 2-Hydroxy-4-phenylbenzoic acid, the spectrum will be characterized by a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (typically 2500-3300 cm⁻¹), a strong C=O carbonyl stretch (around 1690-1760 cm⁻¹), and a C-O stretch (1210-1320 cm⁻¹).[18][19][20] While excellent for identity confirmation, it lacks the sensitivity and specificity to be a primary tool for quantifying trace impurities.
Data-Driven Performance Comparison
To provide an objective comparison, the following table summarizes the typical performance characteristics of the primary quantitative methods.
Trustworthiness in science is built on reproducibility. The following is a detailed, self-validating protocol for the most common analytical scenario: purity determination by RP-HPLC.
Protocol: Purity of 2-Hydroxy-4-phenylbenzoic Acid by RP-HPLC
1. Objective: To determine the purity of a synthetic batch of 2-Hydroxy-4-phenylbenzoic acid by area percent normalization.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Diluent: Acetonitrile/Water (50:50 v/v).
Sample: Synthetic 2-Hydroxy-4-phenylbenzoic acid.
Reference Standard (Optional): Certified 2-Hydroxy-4-phenylbenzoic acid.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (monitor 220-400 nm with DAD for peak purity).
Injection Volume: 10 µL.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
30
20.0
80
25.0
80
25.1
30
| 30.0 | 30 |
4. Procedure:
Standard Preparation (if needed for peak identification): Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.1 mg/mL.
Sample Preparation: Accurately weigh and dissolve the synthetic sample in diluent to a final concentration of ~1.0 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Analysis: Inject the diluent (as a blank), followed by the sample solution.
Data Processing: Integrate all peaks in the sample chromatogram with an area greater than 0.05%. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Use the DAD to assess peak purity of the main peak to ensure no impurities are co-eluting.
Conclusion and Recommendations
A multi-tiered approach is the most scientifically sound strategy for the comprehensive purity analysis of synthetic 2-Hydroxy-4-phenylbenzoic acid.
For routine quality control and batch release , a validated RP-HPLC method is the undisputed workhorse. It offers the best balance of precision, accuracy, and throughput for quantifying known and unknown impurities.
For initial characterization of a new synthetic route or for investigating out-of-spec results , orthogonal analysis by GC-MS (following derivatization) is highly recommended to provide confirmatory evidence and identify unknown peaks.
For definitive structural confirmation of the final product and any isolated impurities, NMR and FT-IR spectroscopy are essential.
By strategically combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their downstream products.
References
PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. National Center for Biotechnology Information. [Link]
Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). [Link]
SIELC Technologies. (n.d.). Separation of 2-((4-((4-Hydroxyphenyl)amino)phenyl)amino)benzoic acid on Newcrom R1 HPLC column. [Link]
PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. [Link]
Shrivastava, V.S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-4-phenylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of biphenyl carboxylic acids is a cornerstone of many projects. 2-Hydroxy-4-phenylbenzoic acid, a salicylic acid derivative, is a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the synthesis of biphenyl carboxylic acids is a cornerstone of many projects. 2-Hydroxy-4-phenylbenzoic acid, a salicylic acid derivative, is a particularly valuable scaffold due to its presence in various biologically active molecules and its utility as a versatile building block. The strategic placement of the hydroxyl, carboxyl, and phenyl groups offers multiple points for further functionalization, making the choice of synthetic route a critical decision that can impact yield, purity, scalability, and cost-effectiveness.
This guide provides an in-depth, comparative analysis of the primary synthetic pathways to 2-Hydroxy-4-phenylbenzoic acid. We will delve into the mechanistic underpinnings of each route, providing a rationale for the experimental choices, and present detailed, actionable protocols. This analysis is designed to empower you to select the optimal synthetic strategy for your specific research and development needs.
Introduction to the Synthetic Challenge
The synthesis of 2-Hydroxy-4-phenylbenzoic acid presents a classic challenge in organic synthesis: the controlled functionalization of an aromatic ring with multiple substituents that have differing electronic and steric requirements. The key is to introduce the carboxyl group ortho to the hydroxyl group on a biphenyl scaffold. The following sections will explore and compare four distinct approaches to this challenge:
Route A: The Kolbe-Schmitt Reaction - A Direct Carboxylation Approach
Route B: The Suzuki-Miyaura Coupling - A Convergent Strategy
Route C: The Grignard Reaction - A Classic C-C Bond Formation
Route D: A Multi-Step Approach via Friedel-Crafts Acylation
Route A: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of hydroxybenzoic acids.[1][2] It involves the direct carboxylation of a phenoxide with carbon dioxide, typically under elevated temperature and pressure.[1] For the synthesis of 2-Hydroxy-4-phenylbenzoic acid, the starting material is the readily available 4-phenylphenol.
Mechanistic Insight
The reaction proceeds via the formation of the sodium or potassium salt of 4-phenylphenol, which is then heated in the presence of carbon dioxide. The phenoxide is a highly activated nucleophile, and it attacks the electrophilic carbon of CO2. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is a critical aspect of this reaction. The use of sodium hydroxide as the base tends to favor ortho-carboxylation, which is desirable for our target molecule. This preference is attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the carboxylation to the ortho position. Conversely, the use of potassium hydroxide often leads to a higher proportion of the para-carboxylated product.[1]
Caption: Kolbe-Schmitt synthesis of 2-Hydroxy-4-phenylbenzoic acid.
Experimental Protocol: Kolbe-Schmitt Carboxylation of 4-Phenylphenol
Preparation of Sodium 4-phenylphenoxide: In a high-pressure autoclave, add 4-phenylphenol (1 equivalent) and sodium hydroxide (1.1 equivalents). The mixture is heated under vacuum to remove any residual water.
Carboxylation: The autoclave is then pressurized with dry carbon dioxide to 5-7 atm and heated to 120-140 °C for 4-6 hours.
Workup: After cooling, the solid reaction mass is dissolved in water. The solution is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the crude product.
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Route B: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems.[3] This route offers a convergent and highly versatile approach to 2-Hydroxy-4-phenylbenzoic acid. A plausible strategy involves the coupling of a suitably substituted benzoic acid derivative with phenylboronic acid.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-2-hydroxybenzoic acid), forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Caption: Suzuki-Miyaura coupling for the synthesis of 2-Hydroxy-4-phenylbenzoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To a degassed mixture of a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add 4-bromo-2-hydroxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equivalents), and a base like sodium carbonate (2-3 equivalents).
Reaction: The mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
Workup: After completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is acidified and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Route C: The Grignard Reaction
The Grignard reaction is a powerful and long-established method for forming carbon-carbon bonds. In the context of synthesizing our target molecule, a Grignard reagent can be used to introduce the carboxylic acid functionality via reaction with carbon dioxide. However, the highly basic nature of Grignard reagents presents a significant challenge due to the acidic phenolic proton. Therefore, a protection-deprotection strategy is mandatory.
Mechanistic Insight
The synthesis involves three main stages:
Protection: The hydroxyl group of a suitable starting material, such as 4-bromo-2-methoxyphenol or 4-bromo-2-(benzyloxy)phenol, is protected to prevent it from reacting with the Grignard reagent. A common protecting group for phenols is the methoxymethyl (MOM) ether, which is stable under the basic conditions of Grignard reagent formation but can be readily cleaved under acidic conditions.
Grignard Carboxylation: The protected aryl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent. This organometallic species is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.
Deprotection and Workup: Acidic workup simultaneously protonates the carboxylate and cleaves the protecting group to yield the final product.
Caption: Grignard-based synthesis of 2-Hydroxy-4-phenylbenzoic acid.
Experimental Protocol: Grignard Synthesis
Protection: Protect the hydroxyl group of 4-bromo-2-nitrophenol with a suitable protecting group (e.g., as a silyl ether). Then, reduce the nitro group to an amine, followed by diazotization and reaction with benzene to form the protected 4-bromo-biphenyl-2-ol.
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. A solution of the protected 4-bromobiphenyl-2-ol in anhydrous THF is added dropwise to initiate the reaction.
Carboxylation: The freshly prepared Grignard reagent is then added slowly to a slurry of crushed dry ice in anhydrous THF at -78 °C.
Workup and Deprotection: The reaction is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride, followed by the addition of an acid (e.g., 1M HCl) to both protonate the carboxylic acid and remove the protecting group. The product is then extracted with an organic solvent.
Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization.
Route D: A Multi-Step Approach via Friedel-Crafts Acylation
A Friedel-Crafts acylation can be a key step in a multi-step synthesis of 2-Hydroxy-4-phenylbenzoic acid. This route is generally less direct than the previous methods but can be advantageous if specific precursors are readily available. A plausible sequence could start from a substituted biphenyl derivative.
Mechanistic Insight
This synthetic strategy would likely involve the following key transformations:
Formation of the Biphenyl Core: This could be achieved via a Suzuki or other cross-coupling reaction to produce a biphenyl with appropriate functional handles.
Friedel-Crafts Acylation: Introduction of an acetyl group onto the biphenyl core. The directing effects of the existing substituents will determine the position of acylation.
Oxidation: The acetyl group is then oxidized to a carboxylic acid. A common method for this transformation is the haloform reaction (using sodium hypobromite or hypochlorite) if it is a methyl ketone.
Hydroxylation/Functional Group Interconversion: Introduction of the hydroxyl group at the 2-position might require additional steps, such as a Baeyer-Villiger oxidation of the ketone followed by hydrolysis, or a more complex series of functional group manipulations.
Given the complexity and number of steps, this route is generally less preferred unless a specific intermediate is easily accessible.
Caption: A multi-step route involving Friedel-Crafts acylation.
Comparative Analysis of Synthetic Routes
Feature
Kolbe-Schmitt Reaction
Suzuki-Miyaura Coupling
Grignard Reaction
Friedel-Crafts Route
Starting Materials
4-Phenylphenol, CO2
Aryl halide, Phenylboronic acid
Protected aryl halide, Mg, CO2
Biphenyl derivative, Acyl halide
Number of Steps
1-2
1-2 (from precursors)
3-4 (including protection/deprotection)
Multiple steps
Key Advantages
Atom economical, direct carboxylation, potentially low cost.
High functional group tolerance, versatile, well-established, high yields.
Utilizes readily available starting materials, strong C-C bond formation.
Can be adapted from various biphenyl precursors.
Key Disadvantages
Requires high pressure and temperature, regioselectivity can be an issue, potential for side products.
Palladium catalyst can be expensive, removal of metal residues can be challenging.
Long synthetic sequence, potentially low overall yield, regioselectivity challenges.
Scalability
Industrially proven for similar compounds.
Generally good, but catalyst cost can be a factor.
Challenging due to the need for anhydrous conditions.
Generally less scalable due to the number of steps.
Green Chemistry
Utilizes CO2, but high energy input.
Can be performed in greener solvents, but uses a heavy metal catalyst.
Generates magnesium salts as waste.
Often uses stoichiometric Lewis acids and generates significant waste.
Typical Yield
Moderate to good
Good to excellent
Moderate (overall)
Low to moderate (overall)
Conclusion and Recommendations
The choice of the optimal synthetic route to 2-Hydroxy-4-phenylbenzoic acid is highly dependent on the specific requirements of the project, including scale, cost, available starting materials, and the need for functional group tolerance.
For a direct, atom-economical, and potentially cost-effective synthesis, especially at a larger scale, the Kolbe-Schmitt reaction of 4-phenylphenol is a strong contender. However, careful optimization of reaction conditions is necessary to ensure good regioselectivity for the desired ortho-carboxylation.
The Suzuki-Miyaura coupling stands out as the most versatile and reliable method, particularly for laboratory-scale synthesis and for the preparation of a diverse range of analogs. Its high functional group tolerance and generally high yields make it an excellent choice for drug discovery and development programs.
The Grignard reaction is a classic and powerful method, but the need for a protection-deprotection sequence for the phenolic hydroxyl group makes it a less direct and more labor-intensive route. It is a viable option if the protected starting materials are readily available or if other routes prove unsuccessful.
The multi-step route involving a Friedel-Crafts acylation is the least direct and likely to have the lowest overall yield. This approach would typically only be considered if a specific biphenyl intermediate is already in hand or if other methods are not feasible.
Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of these factors, and it is often beneficial to perform small-scale trials of the most promising routes to determine the most efficient and robust method for your specific application.
References
Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. ResearchGate. [Link]
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Link]
Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. [Link]
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health. [Link]
Grignard Reaction. University of Missouri-St. Louis. [Link]
Protecting phenols in a grignard reaction. Sciencemadness.org. [Link]
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. ResearchGate. [Link]
Protecting Groups For Alcohols. Chemistry Steps. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
15.5 Multistep synthesis with aromatics. Lumen Learning. [Link]
A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. [Link]
A Comparative Analysis of the Acidity of Benzoic Acid and 2-Hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is pa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of two closely related aromatic carboxylic acids: benzoic acid and its ortho-hydroxylated derivative, 2-hydroxybenzoic acid (commonly known as salicylic acid). We will delve into the underlying chemical principles governing their acidity, supported by experimental data, and provide a detailed protocol for the empirical determination of their pKa values.
Core Acidity Comparison: A Quantitative Overview
The acidity of an organic acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid.[1] The experimentally determined pKa values for benzoic acid and 2-hydroxybenzoic acid reveal a significant difference in their acidic strength.
As the data indicates, 2-hydroxybenzoic acid is a considerably stronger acid than benzoic acid. This enhanced acidity is not merely an additive effect of the hydroxyl group but a consequence of complex intramolecular interactions.
Unraveling the Mechanistic Basis for Enhanced Acidity
The superior acidity of 2-hydroxybenzoic acid can be attributed to two primary phenomena: the ortho effect and intramolecular hydrogen bonding , which work in concert to stabilize the conjugate base formed upon deprotonation.
The Ortho Effect: Steric Influence on Resonance
The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position of a benzoic acid derivative, regardless of its electron-donating or withdrawing nature, generally increases the acidity of the carboxylic acid.[3][4][5] This is primarily due to steric hindrance.[3] The proximity of the ortho-hydroxyl group forces the carboxyl group to twist out of the plane of the benzene ring.[3] This steric inhibition of resonance disrupts the delocalization of electrons between the carboxyl group and the aromatic ring, which in benzoic acid itself, has a slight destabilizing effect on the carboxylate anion.[3] By minimizing this resonance, the carboxyl group of 2-hydroxybenzoic acid behaves more like a typical carboxylic acid, leading to increased acidity.
Intramolecular Hydrogen Bonding: Stabilization of the Salicylate Anion
The key to 2-hydroxybenzoic acid's enhanced acidity lies in the profound stabilization of its conjugate base, the salicylate anion.[6][7][8][9] Upon losing a proton from the carboxylic acid group, the resulting carboxylate anion forms a strong intramolecular hydrogen bond with the adjacent hydroxyl group.[6][7][9] This interaction delocalizes the negative charge over a larger area, significantly stabilizing the anion and thus favoring the dissociation of the proton.[9]
Figure 1: A diagram illustrating the dissociation of benzoic acid and 2-hydroxybenzoic acid, highlighting the intramolecular hydrogen bond in the salicylate anion.
This intramolecular hydrogen bonding is a critical distinguishing feature.[10][11] While intermolecular hydrogen bonding occurs in both benzoic acid and its para and meta hydroxy isomers, only the ortho isomer can form this stabilizing intramolecular hydrogen bond in its conjugate base.[10][12]
Experimental Determination of pKa via Potentiometric Titration
To empirically validate the acidity of these compounds, potentiometric titration is a precise and widely used method.[13][14][15][16] This technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.[13][15] The pKa is determined from the inflection point of the resulting titration curve.[13][15]
Detailed Experimental Protocol
Materials and Reagents:
Benzoic acid
2-Hydroxybenzoic acid
0.1 M Sodium Hydroxide (NaOH) solution, standardized
Deionized water
Ethanol (95%)
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
Magnetic stirrer and stir bar
Burette (50 mL)
Beakers (250 mL)
Volumetric flasks
Procedure:
Preparation of Acid Solutions:
Accurately weigh approximately 0.28 g of 2-hydroxybenzoic acid into a 250 mL beaker.[17]
Add 10 mL of 95% ethanol to dissolve the solid, then add 90 mL of deionized water and stir until the solution is homogeneous.[17]
Repeat the process for benzoic acid.
Titration Setup:
Calibrate the pH meter using standard buffer solutions.
Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode in the solution.
Fill the burette with the standardized 0.1 M NaOH solution.
Titration Process:
Record the initial pH of the acid solution.
Add the NaOH solution in 1-2 mL increments, recording the pH after each addition and allowing the reading to stabilize.
As the pH begins to change more rapidly, reduce the increment size to 0.5 mL or less to accurately capture the equivalence point.
Continue adding the titrant beyond the equivalence point until the pH plateaus.
Data Analysis:
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Figure 2: A workflow diagram for the experimental determination of pKa using potentiometric titration.
Conclusion
The significantly lower pKa of 2-hydroxybenzoic acid compared to benzoic acid is a direct result of the stabilizing influence of the ortho-hydroxyl group. Through a combination of the steric-driven ortho effect and, more importantly, the formation of a strong intramolecular hydrogen bond in the conjugate base, the dissociation of the carboxylic acid proton is greatly facilitated. This understanding is not merely academic; for drug development professionals, such differences in acidity have profound implications for formulation, bioavailability, and interaction with biological targets. The provided experimental protocol offers a reliable method for the empirical verification of these fundamental physicochemical properties.
Quora. (2016). Why are ortho substituted benzoic acids more acidic?. [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
Filo. (2025). Why 2-Hydroxy benzoic acid do not show Hydrogen bonding?. [Link]
Quora. (2017). Benzoic acid is less acidic than salicylic acid because of?. [Link]
Reddit. (2016). Can you explain to me if salicylic acid or benzoic acid is stronger acid?. [Link]
YouTube. (2019). Intramolecular versus Intermolecular Hydrogen Bond. [Link]
ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]
Analytical Chemistry - ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
Unknown. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]
The Journal of Physical Chemistry B. Ab Initio Quantum Chemical Studies of the pKa's of Hydroxybenzoic Acids in Aqueous Solution with Special Reference to the. [Link]
YouTube. (2021). 1c - Find and estimate pKa values. [Link]
The Journal of Physical Chemistry - ACS Publications. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. [Link]
Allen. pK_a value of m-hydroxybenzoic acid is less / more than that of benzoic acid.. [Link]
Unknown. Determining the pKa of 2-hydroxybenzoic acid. [Link]
Quora. (2019). Why is there no hydrogen bonding between an orthophthalic acid and 2 hydroxybenzoic acids?. [Link]
Quora. (2017). Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid?. [Link]
A Comparative Guide to the Characterization of 2-Hydroxy-4-phenylbenzoic Acid Impurities
This guide provides an in-depth, experience-driven comparison of modern analytical techniques for the robust characterization of impurities in 2-Hydroxy-4-phenylbenzoic acid, a key building block in pharmaceutical and ma...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven comparison of modern analytical techniques for the robust characterization of impurities in 2-Hydroxy-4-phenylbenzoic acid, a key building block in pharmaceutical and material science applications.[1] As drug development professionals and researchers, our mandate is not merely to quantify purity but to comprehensively understand the impurity profile, as this directly impacts the safety, efficacy, and stability of the final product. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of impurity identification and control.
Part 1: Deconstructing the Impurity Profile: From Synthesis to Degradation
A robust analytical strategy begins not in the lab, but with a thorough understanding of the molecule's chemistry. Impurities in an Active Pharmaceutical Ingredient (API) like 2-Hydroxy-4-phenylbenzoic acid (also known as 4-phenylsalicylic acid) are not random; they are predictable artifacts of its synthesis and potential degradation pathways.
Causality Behind Impurity Formation: The synthetic route is the primary source of process-related impurities. While multiple synthetic strategies exist, a common approach involves the carboxylation of 4-phenylphenol (a variation of the Kolbe-Schmitt reaction) or a Suzuki coupling reaction. Each route presents a unique impurity fingerprint.
Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in a Kolbe-Schmitt type synthesis, unreacted 4-phenylphenol would be a primary impurity to monitor.
Positional Isomers: The regioselectivity of the carboxylation step is rarely perfect. This can lead to the formation of positional isomers, such as 4-hydroxy-3-phenylbenzoic acid, which can be challenging to separate due to their similar physicochemical properties.
Related Substances & By-products: Impurities from the starting materials themselves, like 4-biphenylcarboxylic acid, can carry through the synthesis.[2] Side reactions, such as dimerization or the formation of related esters, can also occur under specific process conditions.[3]
Degradation Products: Forced degradation studies are essential to identify impurities that may form during storage or formulation. For 2-Hydroxy-4-phenylbenzoic acid, potential degradation pathways include decarboxylation (reverting to 4-phenylphenol) under thermal stress or oxidation of the phenolic group.
The following diagram illustrates the potential origins of these impurities, providing a logical map for analytical method development.
Benchmarking the Performance of 2-Hydroxy-4-phenylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Rationale for Investigating 2-Hydroxy-4-phenylbenzoic Acid Derivatives In the relentless pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles, the e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating 2-Hydroxy-4-phenylbenzoic Acid Derivatives
In the relentless pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles, the exploration of unique chemical scaffolds is paramount. This guide focuses on the promising, yet underexplored, class of 2-Hydroxy-4-phenylbenzoic acid derivatives. These compounds are structurally intriguing as they represent a hybrid of two well-established pharmacophores: salicylic acid and biphenyl carboxylic acid.[1]
The salicylic acid moiety is the cornerstone of aspirin and other salicylates, known for its ability to inhibit cyclooxygenase (COX) enzymes.[2] The biphenyl carboxylic acid scaffold is also a privileged structure in medicinal chemistry, found in several potent NSAIDs such as Flurbiprofen and Fenbufen.[1] By combining these two motifs, 2-Hydroxy-4-phenylbenzoic acid derivatives present a compelling hypothesis: the potential for synergistic or enhanced anti-inflammatory activity, possibly with a desirable COX selectivity profile.
This guide provides a comprehensive framework for benchmarking the performance of novel 2-Hydroxy-4-phenylbenzoic acid derivatives. We will delve into the established mechanisms of action, present benchmark data from standard NSAIDs, and provide detailed, self-validating experimental protocols to rigorously evaluate the potential of this promising class of molecules.
The Primary Target: Cyclooxygenase (COX) and the Inflammatory Cascade
The anti-inflammatory action of most NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining.[3] In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID design to minimize gastrointestinal side effects.
The inflammatory cascade initiated by tissue injury and the role of COX enzymes are depicted below.
Caption: General Synthetic Workflow for Target Compounds.
Experimental Protocols for Performance Benchmarking
To ensure data integrity and reproducibility, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of test compounds.
Rationale: This in vitro assay provides a direct measure of the compound's potency and selectivity for the target enzymes, allowing for early-stage screening and structure-activity relationship (SAR) studies.
Methodology:
Reagent Preparation:
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK414).
Prepare the substrate solution by dissolving arachidonic acid in a suitable solvent.
Prepare a stock solution of the test compound (e.g., 2-Hydroxy-4-phenylbenzoic acid derivative) and the reference NSAID (e.g., Diclofenac) in DMSO. Perform serial dilutions to obtain a range of concentrations.
Assay Procedure (96-well plate format):
Add 20 µl of diluted COX-1 or COX-2 enzyme to each well, except for "Negative Control" wells.
Add 10 µl of the test compound or reference NSAID at various concentrations to the respective wells. For "100% Activity" and "Background" wells, add 10 µl of the vehicle (DMSO).
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
Initiate the reaction by adding 10 µl of the arachidonic acid substrate to all wells.
Mix briefly on an orbital shaker.
Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.
Data Analysis:
Calculate the rate of reaction for each well.
Normalize the data to the "100% Activity" control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the anti-inflammatory efficacy of a test compound in a live animal model of acute inflammation.
Rationale: This assay provides crucial information on the compound's bioavailability, in vivo potency, and overall effectiveness in a physiological context, which is essential for preclinical development.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Methodology:
Animal Preparation:
Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
Fast the animals overnight before the experiment with free access to water.
Measure the initial volume of the right hind paw (V₀) using a plethysmometer.
[4]
Dosing and Induction:
Divide the animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Ibuprofen, 100 mg/kg), and test groups (various doses of the 2-Hydroxy-4-phenylbenzoic acid derivative).
Administer the respective treatments orally via gavage.
One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
[5]
Measurement and Data Analysis:
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
[5] * Calculate the volume of edema at each time point: Edema = Vₜ - V₀.
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula:
The 2-Hydroxy-4-phenylbenzoic acid scaffold represents a logically derived and promising starting point for the development of novel anti-inflammatory agents. Its structural parentage from two successful NSAID pharmacophores provides a strong rationale for its investigation. By employing the rigorous in vitro and in vivo benchmarking protocols detailed in this guide, researchers can systematically evaluate the potency, selectivity, and efficacy of new derivatives. A successful compound from this class would ideally demonstrate potent COX-2 inhibition with a high selectivity index in vitro, translating to significant edema inhibition in vivo, comparable or superior to established NSAIDs like diclofenac and ibuprofen. This structured approach will enable drug development professionals to make data-driven decisions and efficiently identify lead candidates for further preclinical and clinical development.
References
Kirmizibekmez, H., et al. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. ResearchGate. [Link]
Asati, V., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals. [Link]
Wu, K. K., et al. (1998). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences. [Link]
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2. [Link]
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]
ResearchGate. (n.d.). Effects of ZO essential oil and ibuprofen on carrageenan-induced hind... [Link]
ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]
Ghasemian, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]
Physician's Weekly. (2024). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. [Link]
Google Patents. (n.d.). US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. [Link]
The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]
PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
SciSpace. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. [Link]
YouTube. (2022). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software. [Link]
MDPI. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). [Link]
Comparative DFT Analysis of Hydroxybenzoic Acid Isomers: Structural, Electronic, and Reactivity Insights
Executive Summary This technical guide presents a comparative density functional theory (DFT) analysis of the three structural isomers of hydroxybenzoic acid (HBA): 2-hydroxybenzoic acid (Salicylic acid, 2-HBA) , 3-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide presents a comparative density functional theory (DFT) analysis of the three structural isomers of hydroxybenzoic acid (HBA): 2-hydroxybenzoic acid (Salicylic acid, 2-HBA) , 3-hydroxybenzoic acid (3-HBA) , and 4-hydroxybenzoic acid (4-HBA) .
While these isomers share the same molecular formula (
), their physicochemical properties diverge significantly due to the position of the hydroxyl group relative to the carboxyl moiety. This guide focuses on the "Ortho Effect"—the intramolecular hydrogen bonding (IHB) in 2-HBA—and its cascade effects on vibrational spectra, frontier molecular orbitals (FMO), and antioxidant mechanisms.
Structural & Conformational Analysis: The Ortho Effect
The defining feature distinguishing 2-HBA from its meta (3-HBA) and para (4-HBA) counterparts is the formation of a stable six-membered pseudo-ring via an intramolecular hydrogen bond (IHB) between the phenolic hydroxyl hydrogen and the carbonyl oxygen of the carboxyl group.
2-HBA: Exists predominantly as a single planar conformer due to the strong IHB (
). This locks the rotation of the carboxyl group, lowering the total energy and increasing stability.
3-HBA & 4-HBA: Lack this stabilizing interaction. They exist as mixtures of rotamers where the carboxyl group can rotate more freely, though planar conformations are generally preferred to maximize
-conjugation.
Data Presentation: Geometrical Parameters
Note: Values are representative of B3LYP/6-311++G(d,p) calculations compared with X-ray diffraction (XRD) data.
Parameter
2-HBA (Ortho)
3-HBA (Meta)
4-HBA (Para)
Mechanistic Insight
IHB Distance ()
1.76 Å
N/A
N/A
The short distance in 2-HBA confirms strong chelation.
Bond Length
1.235 Å
1.225 Å
1.228 Å
IHB weakens the bond in 2-HBA (lengthening it).
Bond Length
0.975 Å
0.962 Å
0.961 Å
The phenolic O-H is elongated in 2-HBA due to proton sharing.
Dipole Moment (Debye)
~2.5 D
~4.8 D
~4.4 D
2-HBA is less polar due to internal charge neutralization.
Electronic Properties & Reactivity (FMO Analysis)
The Frontier Molecular Orbitals (HOMO and LUMO) determine the chemical reactivity and kinetic stability. The energy gap (
) is a critical descriptor for bioactivity.
Chemical Hardness (
): 3-HBA typically exhibits the largest gap, indicating it is the "hardest" and least reactive of the isomers.
Chemical Softness (
): 2-HBA and 4-HBA have smaller gaps, correlating with higher antioxidant potential and easier charge transfer.
Comparative Electronic Data (B3LYP/6-311++G(d,p))
Property
2-HBA
3-HBA
4-HBA
Interpretation
(eV)
-6.65
-6.82
-6.58
Higher HOMO (less negative) = better electron donor (antioxidant).
(eV)
-1.85
-1.75
-1.65
Lower LUMO = better electron acceptor.
Gap () (eV)
4.80
5.07
4.93
3-HBA is the most stable; 2-HBA is highly reactive due to IHB modulation.
Electrophilicity ()
1.88 eV
1.79 eV
1.71 eV
2-HBA is the strongest electrophile.
Spectroscopic Validation (IR & Raman)
To validate DFT models, calculated vibrational frequencies must be compared with experimental FT-IR data. A scaling factor (typically 0.96–0.98 for B3LYP) corrects for anharmonicity.
Key Diagnostic Peaks:
Stretch: In 2-HBA, the phenolic O-H stretch is significantly redshifted (broad band around 3200 cm⁻¹) compared to the sharp free O-H peaks in 3- and 4-HBA (~3400+ cm⁻¹) due to the hydrogen bond weakening the O-H covalent bond.
Stretch: The carbonyl stretch in 2-HBA appears at a lower frequency (~1660 cm⁻¹) than in 4-HBA (~1680 cm⁻¹) because the IHB reduces the double-bond character of the carbonyl.
Antioxidant Mechanisms: HAT vs. SPLET[1][2][3][4]
Hydroxybenzoic acids scavenge free radicals primarily through two pathways. DFT energetics (Bond Dissociation Enthalpy - BDE) predict the preferred path.[1]
HAT (Hydrogen Atom Transfer): Direct transfer of H atom (
SPLET (Sequential Proton Loss Electron Transfer): Loss of a proton followed by electron transfer.[1] Dominant in polar solvents (water/ethanol).
Diagram 1: Antioxidant Reaction Pathways
Caption: Dual antioxidant pathways. 2-HBA favors HAT in lipid phases due to IHB, while 3/4-HBA favor SPLET in aqueous phases.
Experimental & Computational Protocol
This protocol ensures self-validating results by cross-referencing geometry optimization with frequency calculations.
Diagram 2: Computational Workflow
Caption: Standardized DFT workflow. Absence of imaginary frequencies confirms a true local minimum.
Step-by-Step Methodology
Structure Generation:
Construct initial geometries for 2-, 3-, and 4-HBA.
Critical Step: For 2-HBA, ensure the phenolic hydrogen is oriented toward the carboxyl oxygen to capture the IHB.
Geometry Optimization:
Software: Gaussian 09/16 or ORCA.
Functional: B3LYP (Standard) or M06-2X (Recommended for non-covalent interactions/dispersion).
Basis Set: 6-311++G(d,p).[1][3][4] The diffuse functions (++) are mandatory for describing the lone pairs on oxygen and the anionic forms.
Validation:Opt=Tight convergence criteria.
Frequency Calculation:
Run analytical frequency calculations on optimized structures.
Self-Validation: Ensure zero imaginary frequencies. If an imaginary frequency exists (e.g., -50 cm⁻¹), the structure is a transition state, not a minimum.
Solvent Modeling:
Use IEF-PCM (Polarizable Continuum Model) with Water (
) and Benzene () to simulate physiological and lipid environments, respectively.
References
Vibrational Spectroscopy & Structure
Title: Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer.[5]
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[5]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-phenylbenzoic Acid
For the diligent researcher, the journey of discovery with a compound like 2-Hydroxy-4-phenylbenzoic acid doesn't conclude with the final data point. A crucial, and often overlooked, phase is the safe and compliant dispo...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the journey of discovery with a compound like 2-Hydroxy-4-phenylbenzoic acid doesn't conclude with the final data point. A crucial, and often overlooked, phase is the safe and compliant disposal of residual materials. This guide provides an in-depth, procedural framework for laboratory personnel to manage the waste stream of 2-Hydroxy-4-phenylbenzoic acid, ensuring the safety of both the individual and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to handle this final experimental step with the same precision as your research.
Understanding the Compound: Hazard Profile and Rationale for Disposal Procedures
This inferred hazard profile dictates a cautious approach to disposal. The primary goals of the following procedures are to:
Prevent personnel exposure through inhalation of dust, skin contact, or eye contact.
Avoid environmental contamination by ensuring the compound does not enter drains or terrestrial ecosystems.
Comply with institutional and governmental hazardous waste regulations.
The causality behind treating 2-Hydroxy-4-phenylbenzoic acid as hazardous waste stems from the precautionary principle. Without definitive data to the contrary, a compound with its structural motifs must be handled as if it possesses the potential for harm.
Quantitative Data Summary: Inferred Hazard Classification
The following table summarizes the likely hazard classifications for 2-Hydroxy-4-phenylbenzoic acid based on analogous compounds. This information is critical for correct labeling and segregation of waste.
Hazard Category
GHS Classification (Inferred)
Precautionary Statement Codes (Examples)
Skin Corrosion/Irritation
Category 2
P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation
Category 2A
P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory Irritation)
P261, P271, P304+P340, P312
Hazardous to the Aquatic Environment
Potential for Chronic Toxicity
P273, P391, P501
Experimental Protocol: Step-by-Step Disposal of 2-Hydroxy-4-phenylbenzoic Acid
This protocol outlines the standard operating procedure for the collection and disposal of solid 2-Hydroxy-4-phenylbenzoic acid waste.
Preparation and PPE: Before handling any waste, ensure you are wearing the appropriate PPE. All handling of solid 2-Hydroxy-4-phenylbenzoic acid should be conducted within a certified chemical fume hood to minimize inhalation risk.
Waste Segregation: This compound should be disposed of as solid organic chemical waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams such as strong oxidizers.[2]
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Hydroxy-4-phenylbenzoic acid," and the associated hazard warnings (e.g., "Irritant").
Transfer of Solid Waste: Carefully transfer the solid waste into the designated hazardous waste container using a clean spatula or scoop. Avoid any actions that could generate dust.[2] For smaller amounts, the material can be placed in a small, sealable plastic bag before being added to the main solid waste container.
Contaminated Materials: Any materials that have come into direct contact with 2-Hydroxy-4-phenylbenzoic acid, such as weighing paper, contaminated gloves, or paper towels used for cleaning minor spills, should also be placed in the solid hazardous waste container.
Container Sealing: Once all waste has been collected, securely seal the hazardous waste container.
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials. This area should be well-ventilated.
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not attempt to dispose of the chemical waste through regular trash or down the drain.[5]
Disposal of Contaminated Solutions
For solutions containing 2-Hydroxy-4-phenylbenzoic acid:
Segregation: Collect in a designated liquid hazardous waste container for non-halogenated organic waste.
Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and an approximate concentration.
Storage and Disposal: Follow the same storage and disposal request procedures as for solid waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-4-phenylbenzoic acid.
Caption: Decision workflow for the disposal of 2-Hydroxy-4-phenylbenzoic acid.
Conclusion
The responsible disposal of 2-Hydroxy-4-phenylbenzoic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and compliant disposal procedures, researchers can ensure that their scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-phenylbenzoic Acid
As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our pursuit of discovery. The handling of any chemical compound necessitates a rigorous, well-understoo...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our pursuit of discovery. The handling of any chemical compound necessitates a rigorous, well-understood safety protocol. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) when working with 2-Hydroxy-4-phenylbenzoic acid. Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers you to work safely and effectively.
Understanding the Hazard Profile
2-Hydroxy-4-phenylbenzoic acid, like many powdered aromatic acids, presents a specific set of hazards that directly inform our PPE strategy. The primary risks are associated with direct contact and inhalation.[1] Safety Data Sheets (SDS) consistently classify this compound with the following hazards:
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4][5][6]
Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious irritation to the eyes.[2][3][4][6]
Respiratory Tract Irritation (Category 3): Inhalation of dust particles may lead to respiratory irritation.[2][3][6][7]
Potential for Sensitization: Repeated skin contact may cause an allergic skin reaction in some individuals.[5][7]
The causality is clear: the acidic nature and fine particulate form of the solid are the drivers of these hazards. Our protective strategy must therefore create a comprehensive barrier against dust and direct contact.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to contextualize its role within the established hierarchy of safety controls. PPE is the last line of defense, employed after higher-level controls have been implemented.
Engineering Controls: These are the most effective controls as they physically isolate the hazard. For 2-Hydroxy-4-phenylbenzoic acid, the primary engineering control is a chemical fume hood or a ventilated balance enclosure, especially when handling the dry powder.[3][4][8][9] This minimizes the risk of inhaling airborne particles.[8][10]
Administrative Controls: These are work practices that reduce exposure. This includes designating specific areas for handling the powder, providing comprehensive training on its hazards, and observing good chemical hygiene practices like washing hands after handling.[3][4][9]
Personal Protective Equipment (PPE): This is the equipment worn to protect you from the residual risk that engineering and administrative controls cannot eliminate.
PPE Selection: A Task-Based Approach
The required level of PPE is dictated by the specific task and the potential for exposure. The following table summarizes the essential equipment.
Task
Minimum Required PPE
Transporting Closed Containers
Laboratory Coat, Safety Glasses, Nitrile Gloves
Weighing Dry Powder
Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves. Must be performed in a chemical fume hood or ventilated enclosure.
Preparing Solutions
Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves. A face shield is recommended if there is a significant splash risk.
Handling Spills
Chemical-Resistant Coveralls, Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile or Butyl Gloves, Respiratory Protection (if significant dust is generated).
Detailed PPE Specifications and Protocol
Simply listing PPE is insufficient; understanding the specifications and the "why" behind them is critical for ensuring true safety.
Eye and Face Protection
Standard safety glasses are inadequate when handling powders.
Requirement: Chemical splash goggles are mandatory.[11] They form a complete seal around the eyes, protecting against airborne particulates and splashes.
Causality: The fine, easily aerosolized nature of the powder means particles can travel around the edges of standard safety glasses.[8] The serious eye irritation hazard (H319) necessitates this higher level of protection.[2][3]
Hand Protection
Gloves are the primary barrier against skin irritation and potential sensitization.[11]
Requirement: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For cleaning up large spills, heavier-duty butyl or neoprene gloves offer greater durability and resistance.[12]
Protocol: Practice proper glove removal technique to avoid contaminating your skin. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off over the first glove. Dispose of contaminated gloves as hazardous waste. Change gloves immediately if they become contaminated.[9]
Body Protection
Requirement: A long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing.[8][11] Ensure it is fully buttoned.
Causality: This prevents incidental skin contact from minor spills or dust settling on your arms. Contaminated clothing must be removed immediately and washed before reuse.[3][4]
Respiratory Protection
Requirement: Respiratory protection is typically not required if all powder handling is performed within a certified chemical fume hood. However, if a fume hood is unavailable or in the event of a large spill, a respirator is essential.[2][3][7] An N95-rated respirator is the minimum, providing protection against fine dust particles.
Causality: The compound is classified as a respiratory irritant (H335).[2][3][6] Engineering controls are the primary method to mitigate this, but in their absence, a respirator is the only way to prevent inhalation.
Operational Plan: A Step-by-Step Workflow
This workflow integrates safety checks and PPE usage into the standard laboratory procedure for handling 2-Hydroxy-4-phenylbenzoic acid.
Caption: Workflow for Safely Handling 2-Hydroxy-4-phenylbenzoic Acid.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical component of the safety lifecycle.
Chemical Waste: All waste containing 2-Hydroxy-4-phenylbenzoic acid, including excess solid and solutions, must be disposed of as hazardous chemical waste.[2][3][4] It must not be poured down the drain.[2][13] Collect it in a clearly labeled, sealed container.
Contaminated PPE: Used gloves, bench paper, and any other disposable materials that have come into contact with the chemical must also be placed in the designated solid hazardous waste container.
Packaging: Handle the empty container as you would the substance itself until it has been properly decontaminated.[2] Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is vital.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention from an ophthalmologist.[2]
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4] If skin irritation persists, consult a physician.[2]
Inhalation: Move the individual to fresh air immediately.[3][4] If they feel unwell or breathing is difficult, seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4]
By integrating this comprehensive, causality-driven approach to PPE and safe handling, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
Safety Data Sheet: 4-Hydroxybenzoic acid. (n.d.). Carl ROTH. [Link]
4-Hydroxybenzoic Acid - Safety Data Sheet. (2024). [Link]
Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems. [Link]
Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020). [Link]
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. [Link]
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). [Link]
OSHA Glove Selection Chart. (n.d.). University of Missouri-Kansas City Environmental Health and Safety. [Link]
Guidelines for Safe Handling of Powders and Bulk Solids. (n.d.). AIChE. [Link]
Protective Equipment. (n.d.). American Chemistry Council. [Link]
PPE Chemical Protective Material Selection Guide. (2023). Conservation Wiki. [Link]
Personal Protective Equipment for Chemical Handling. (2026). Safely.io. [Link]